molecular formula C7H7ClOS B1607420 Chloromethyl phenyl sulfoxide CAS No. 7205-94-9

Chloromethyl phenyl sulfoxide

Cat. No.: B1607420
CAS No.: 7205-94-9
M. Wt: 174.65 g/mol
InChI Key: WCUSVVDFUIMPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl phenyl sulfoxide is a useful research compound. Its molecular formula is C7H7ClOS and its molecular weight is 174.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSVVDFUIMPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875715
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-94-9
Record name [(Chloromethyl)sulfinyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Chloromethyl)sulphinyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethyl)sulphinyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of chloromethyl phenyl sulfoxide from methyl phenyl sulfoxide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl phenyl sulfoxide (PhS(O)CH₂Cl) is a pivotal organosulfur intermediate in drug development, serving as a "chiral carbanion" equivalent for homologation reactions. Unlike simple alkyl halides, the sulfinyl group provides both dipole stabilization for


-lithiation and a removable auxiliary for stereochemical control.

This guide details the synthesis of this compound from methyl phenyl sulfoxide. While multiple routes exist, this document prioritizes the N-Chlorosuccinimide (NCS)/Solid Base protocol (Method A). This method is selected for its operational simplicity, high chemoselectivity, and ability to suppress the Pummerer rearrangement—a common failure mode where the sulfoxide is reduced to a sulfide.

Part 1: Mechanistic Insight & Strategic Pathways

The Chemoselectivity Challenge

The core challenge in


-chlorinating a sulfoxide is preventing the Pummerer Rearrangement .
  • Path A (

    
    -Chlorination):  Desired. Requires a non-acidic environment to stabilize the chlorosulfoxonium intermediate, allowing proton abstraction and rearrangement to the 
    
    
    
    -chloro sulfoxide.
  • Path B (Pummerer Rearrangement): Undesired. Triggered by acidic byproducts (HCl), leading to reduction of the sulfoxide oxygen and formation of chloromethyl phenyl sulfide or acetoxy-sulfides.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the desired synthesis and the Pummerer failure mode.

ReactionPathway Start Methyl Phenyl Sulfoxide (Ph-S(O)-CH3) Inter Chlorosulfoxonium Intermediate Start->Inter + NCS Base Base (K2CO3) Neutralizes HCl Inter->Base Acid Acid (HCl) Accumulation Inter->Acid Product Chloromethyl Phenyl SULFOXIDE (Target) Inter->Product Path A: Basic Conditions SideProduct Chloromethyl Phenyl SULFIDE (Pummerer Side Product) Inter->SideProduct Path B: Acidic Conditions Base->Product Proton Abstraction & Rearrangement Acid->SideProduct Reduction/Deoxygenation

Caption: Mechanistic divergence showing the critical role of base in preventing Pummerer reduction.

Part 2: Experimental Protocols

Method A: The NCS/K₂CO₂ Protocol (Recommended)

This protocol is adapted from the work of Satoh et al. It utilizes solid potassium carbonate as an acid scavenger to maintain a neutral microenvironment, ensuring the reaction proceeds via the


-chlorination pathway.
Reagents & Materials
ComponentEquiv.RoleNotes
Methyl Phenyl Sulfoxide 1.0SubstrateCommercial or prepared via NaIO₄ oxidation of thioanisole.[1]
N-Chlorosuccinimide (NCS) 1.2Chlorinating AgentRecrystallize from benzene/toluene if yellow/impure.
Potassium Carbonate (K₂CO₃) 0.5 - 1.0Acid ScavengerMust be anhydrous and finely powdered.
Acetonitrile (MeCN) SolventMediumDry (water <0.1%).
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Phenyl Sulfoxide (10 mmol, ~1.40 g) in dry Acetonitrile (30 mL).

  • Reagent Addition: Add solid K₂CO₃ (5 mmol, 0.69 g) followed by NCS (12 mmol, 1.60 g) in one portion.

    • Expert Note: The order matters. Base first ensures the environment is buffered before the chlorinating agent generates any HCl.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring (Self-Validating Step):

    • Monitor via TLC (SiO₂, EtOAc/Hexane 1:2).

    • Rf Delta: The product (

      
      -chloro sulfoxide) is typically less polar than the starting sulfoxide but more polar than the sulfide side-product.
      
    • Visual Cue: Succinimide byproduct may precipitate or float as the reaction progresses.

    • Time: Reaction typically reaches completion in 1–3 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid succinimide and excess K₂CO₃.

    • Evaporate the filtrate under reduced pressure to remove acetonitrile.

    • Dissolve the residue in CH₂Cl₂ (50 mL) and wash with water (2 x 20 mL) to remove residual succinimide.

    • Dry over anhydrous Na₂SO₄ and concentrate.[1][2]

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexane

      
       Hexane/EtOAc (3:1).
      
    • Yield: Expect 80–90%.

Method B: The Sulfuryl Chloride Protocol (High-Throughput Alternative)

Use strictly for scale-up where NCS cost is prohibitive. Requires precise temperature control.

  • Dissolve Methyl Phenyl Sulfoxide (1.0 eq) and Pyridine (1.1 eq) in dry CH₂Cl₂.

  • Cool to -78°C .

  • Add Sulfuryl Chloride (SO₂Cl₂) (1.0 eq) dropwise.

    • Critical: Exothermic.[3] A temperature spike will trigger the Pummerer reaction.

  • Stir for 30 mins, then quench with saturated NaHCO₃ before warming up.

Part 3: Data Analysis & Troubleshooting

Comparative Performance Metrics
MetricMethod A (NCS/K₂CO₃)Method B (SO₂Cl₂/Py)
Chemoselectivity High (>95%)Moderate (Risk of Sulfide)
Operational Ease High (Solid handling)Low (Cryogenic required)
Atom Economy Lower (Succinimide waste)Higher
Scalability Good (up to 100g)Excellent (Industrial)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Product smells like "garlic" or cabbage. Pummerer Rearrangement occurred (Sulfide formation).The reaction medium became acidic.[4] Increase K₂CO₃ load or ensure NCS is not wet (hydrolyzes to HCl).
Low Conversion after 4 hours. NCS is inactive.NCS degrades over time. Recrystallize NCS or add a crystal of AIBN (radical initiator) if the mechanism is stalling.
Product is a complex mixture. Over-chlorination (

-dichloro).
Strictly control NCS stoichiometry (do not exceed 1.2 eq) and stop reaction immediately upon consumption of starting material.

Part 4: Safety & Handling

  • This compound: A potent alkylating agent. It is a skin irritant and potential sensitizer. Handle in a fume hood.

  • NCS: Irritant. Avoid inhalation of dust.

  • Explosion Hazard: Do not distill

    
    -halo sulfoxides at high temperatures (>100°C) without vacuum, as they can undergo thermal decomposition.
    

References

  • Satoh, T., et al. (1990).

    
    -Halo Sulfoxides from Methyl Phenyl Sulfoxide." Bulletin of the Chemical Society of Japan.
    
    
  • Drabowicz, J., et al. (2004).
  • Trost, B. M. (1978). "Sulfur reagents for organic synthesis." Chemical Reviews.

Sources

Mechanistic Utility of ((Chloromethyl)sulfinyl)benzene in Asymmetric Synthesis and Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((Chloromethyl)sulfinyl)benzene (CAS: 7205-98-3), often referred to as chloromethyl phenyl sulfoxide, represents a specialized class of


-halo sulfoxides that functions as a "chemical chameleon" in organic synthesis. Unlike simple sulfoxides used primarily as solvents or mild oxidants, this molecule possesses three distinct reactive vectors: the electrophilic chloromethyl group, the nucleophilic 

-carbon (upon deprotonation), and the sulfinyl group capable of ligand exchange.

Its primary utility in drug development lies in the Satoh Homologation , a sequence that allows for the precise one-carbon extension of carbonyls into


-chloro ketones, epoxides, or terminal alkenes. This guide details the physicochemical properties, mechanistic pathways, and validated protocols for deploying this reagent in high-value scaffold synthesis.

Physicochemical Profile & Synthesis[1][2][3][4][5][6][7]

Structural Properties

The molecule features a chiral sulfur center, making it resolvable into (


) and (

) enantiomers. This chirality is crucial when the reagent is used to induce stereochemistry in target substrates.
PropertyDataNote
Formula

MW 174.65 g/mol
Appearance White to pale yellow solidLow melting point (35-38°C)
Chirality Sulfinyl S-centerStable to racemization below 200°C
Solubility THF,

, Toluene
Poorly soluble in water
Validated Synthetic Route

While direct oxidation of chloromethyl phenyl sulfide is possible, the most reliable laboratory scale-up avoids over-oxidation to the sulfone (


) by using sodium periodate (

).

Step 1: Chlorination



Mechanistic Note: N-chlorosuccinimide (NCS) provides a controlled source of 

to functionalize the

-position via a Pummerer-like rearrangement of the intermediate chlorosulfonium salt.

Step 2: Controlled Oxidation



Critical Control: The use of 

at 0°C prevents the formation of the sulfone, which is a common impurity with stronger oxidants like

-CPBA.

The Satoh Homologation: Mechanism & Application

The defining application of ((chloromethyl)sulfinyl)benzene is the "Satoh strategy" for one-carbon homologation. This method leverages the Sulfoxide-Magnesium Exchange , a reaction where the sulfinyl group acts as a leaving group upon treatment with a Grignard reagent, generating a transient carbenoid.[1]

Mechanistic Pathway
  • Carbanion Generation: The

    
    -protons are acidic (
    
    
    
    in DMSO, lowered by the inductive effect of Cl). Treatment with LDA generates the lithiated species
    
    
    .
  • Carbonyl Addition: This species attacks a ketone or aldehyde to form a

    
    -alkoxy sulfoxide adduct.
    
  • Ligand Exchange (The "Satoh" Step): Treatment of the adduct with a Grignard reagent (EtMgBr) or

    
    -BuLi triggers a sulfoxide-metal exchange. The phenyl sulfinyl group is displaced, generating a magnesium carbenoid.
    
  • Rearrangement: The carbenoid undergoes a 1,2-migration (homologation) to yield an

    
    -chloro ketone or epoxide.
    
Pathway Visualization

The following diagram illustrates the divergent pathways accessible from the initial adduct.

SatohChemistry cluster_legend Reaction Phase Start Ketone (R-CO-R') Adduct Adduct (Chloro-hydrin Sulfoxide) Start->Adduct + Reagent (LDA, -78°C) Reagent Ph-S(O)-CH(Li)Cl (Lithiated Reagent) Reagent->Adduct Exchange Sulfoxide-Mg Exchange (EtMgBr) Adduct->Exchange Step 2 Carbenoid Mg-Carbenoid Intermediate Exchange->Carbenoid - PhS(O)Et ProductA alpha-Chloro Ketone (One-Carbon Homologation) Carbenoid->ProductA Rearrangement (Standard) ProductB Epoxide (Darzens-type) Carbenoid->ProductB Base/Cyclization ProductC Terminal Alkenes Carbenoid->ProductC Elimination

Figure 1: Divergent synthetic pathways via the Satoh strategy. The magnesium carbenoid is the critical branching point for homologation.

Experimental Protocols

Protocol: Synthesis of -Chloro Ketones via Homologation

Context: This protocol converts a cyclic ketone into an


-chloro ketone with a one-carbon ring expansion or side-chain extension.

Reagents:

  • ((Chloromethyl)sulfinyl)benzene (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv)

  • Substrate: Cyclohexanone (1.0 equiv)

  • EtMgBr (Ethylmagnesium bromide) (2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Generation of Carbanion:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add ((chloromethyl)sulfinyl)benzene (1.2 equiv) and THF. Cool to -78°C .

    • Add LDA dropwise. The solution will turn yellow/orange, indicating the formation of the

      
      -chloro-
      
      
      
      -sulfinyl carbanion. Stir for 20 minutes.
  • Carbonyl Addition:

    • Add Cyclohexanone (dissolved in minimal THF) dropwise to the cold solution.

    • Stir at -78°C for 30 minutes, then quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate. Note: The intermediate adduct is often a mixture of diastereomers.
      
  • Sulfoxide-Magnesium Exchange (The Homologation):

    • Redissolve the crude adduct in dry THF. Cool to -78°C .

    • Add EtMgBr (2.5 equiv) slowly.

    • Critical Observation: The reaction is driven by the formation of ethyl phenyl sulfoxide (byproduct).

    • Allow the reaction to warm to 0°C over 1 hour. The magnesium carbenoid forms and rearranges spontaneously.

  • Workup:

    • Quench with water. Extract with ether.

    • Purify via silica gel chromatography. The product is 2-chlorocycloheptanone (ring expansion) or chloromethyl cyclohexyl ketone depending on substitution patterns.

Protocol: Enzymatic Resolution for Chiral Synthesis

To obtain optically pure ((chloromethyl)sulfinyl)benzene for asymmetric synthesis:

  • Enzyme System: Use Pseudomonas sp. lipase or specific oxidases (e.g., chloroperoxidase).

  • Condition: Biphasic system (Buffer/Hexane).

  • Outcome: The enzyme typically hydrolyzes or modifies one enantiomer of an ester derivative, or oxidizes the sulfide enantioselectively.

    • Reference Standard: Optically pure PhSOCH2Cl is commercially available or resolvable to >98% ee.

Advanced Reactivity: The Pummerer Rearrangement

Beyond homologation, the sulfoxide moiety allows for Pummerer rearrangements.



The product is a highly reactive


-chloro-

-acyloxy sulfide. This species acts as a thionium ion equivalent , capable of reacting with weak nucleophiles (arenes, olefins) to form C-C bonds. This pathway is particularly useful for functionalizing the

-carbon with groups other than carbonyls.

Safety & Handling

  • Toxicity: Like many alkylating agents, ((chloromethyl)sulfinyl)benzene is a potential alkylator. It should be handled in a fume hood.

  • Thermal Instability: While stable at room temperature, sulfoxides can undergo thermal elimination (syn-elimination) above 150°C. Distillation should be performed under high vacuum.

  • Incompatibility: Avoid mixing with strong reducing agents (e.g.,

    
    ) unless reduction to the sulfide is intended.
    

References

  • Satoh, T., et al. "Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of

    
    -chloroketones from carbonyl compounds with one-carbon homologation."[2][3] Tetrahedron Letters, 1992.[3] 
    
  • Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[4] The Chemical Record, 2004.

  • Vedejs, E., et al. "Enantioselective synthesis of sulfoxides." Journal of the American Chemical Society.[3] (Foundational text on sulfoxide chirality).

  • Organic Syntheses. "Methyl Phenyl Sulfoxide" (General oxidation protocol adaptable for chloromethyl variant).

Sources

Technical Profile: Chloromethyl Phenyl Sulfoxide (CAS 7205-94-9)

[1][2]

Content Type: Technical Reference & Synthetic Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.

Introduction: The Alpha-Halo Sulfoxide Motif

This compound (PhSOCH₂Cl) represents a critical class of


-halo sulfoxides

Unlike simple alkyl halides, the presence of the sulfinyl group (

  • Chirality: The sulfur atom is a stereogenic center, allowing for potential enantioselective applications.

  • Acidification: The

    
    -protons are acidified (pKa ~29 in DMSO), enabling the formation of 
    
    
    -sulfinyl carbanions.
  • Pummerer Reactivity: The sulfoxide oxygen can be activated by anhydrides to trigger rearrangement, a powerful method for functionalizing the

    
    -carbon.[1][2]
    

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic utility of CAS 7205-94-9 in drug development and complex molecule synthesis.

Chemical Structure & Physicochemical Properties[1][2][6][7][8][9]

CAS 7205-94-9 consists of a phenyl ring attached to a sulfinyl group, which is further bonded to a chloromethyl moiety.[3]

Table 1: Physicochemical Data
PropertyValueNotes
Chemical Name This compoundSynonyms: [(Chloromethyl)sulfinyl]benzene
CAS Number 7205-94-9
Molecular Formula

Molecular Weight 174.65 g/mol
Appearance White to off-white solidLow melting point solid
Melting Point 33–35 °C
Boiling Point 109–111 °C@ 0.01 mmHg (High vacuum required)
Density ~1.35 g/cm³Predicted
Solubility Soluble in

, THF,

Poor solubility in water
Stability HygroscopicStore under inert atmosphere at -20°C
Structural Visualization

The molecule features a pyramidal geometry at the sulfur atom, creating a chiral center.

ChloromethylPhenylSulfoxideFigure 1: Structural Connectivity of this compoundPhenylPhenyl Ring(C6H5-)SulfurSulfur(Chiral Center)Phenyl->SulfurC-S BondOxygenOxygen(Sulfinyl)Sulfur->OxygenS=O (Dipolar)CarbonCH2(Methylene)Sulfur->CarbonS-C BondChlorineChlorine(Alpha-Halo)Carbon->ChlorineC-Cl Bond

Synthesis & Manufacturing Protocols

The synthesis of CAS 7205-94-9 requires careful control of oxidation states to avoid over-oxidation to the sulfone (CAS 7205-98-3) or reduction to the sulfide.

Method A: Selective Oxidation of Chloromethyl Phenyl Sulfide

This is the most common laboratory scale-up method. It involves the oxidation of chloromethyl phenyl sulfide (CAS 7205-91-6).

  • Precursor: Chloromethyl phenyl sulfide (prepared via chlorination of thioanisole).

  • Oxidant: Sodium Periodate (

    
    ) or Controlled 
    
    
    .

Protocol (Validated):

  • Dissolution: Dissolve 1.0 eq of chloromethyl phenyl sulfide in a 1:1 mixture of Methanol/Water.

  • Oxidation: Add 1.05 eq of Sodium Periodate (

    
    ) at 0°C.
    
    • Note:

      
       is preferred over mCPBA because it minimizes over-oxidation to the sulfone.
      
  • Stirring: Stir at 0°C for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane).

  • Workup: Filter off inorganic salts. Extract the filtrate with

    
    .[4] Wash organic layer with brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash column chromatography.
    
Method B: Direct Chlorination of Methyl Phenyl Sulfoxide

A more direct route involves the "Pummerer-like" chlorination of methyl phenyl sulfoxide.[2]

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent:

    
     or 
    
    
    .
  • Mechanism: Electrophilic chlorination of the sulfoxide oxygen followed by rearrangement.

Key Reactions & Mechanism of Action[5]

The utility of CAS 7205-94-9 lies in its ability to undergo Pummerer Rearrangements and nucleophilic substitutions.

The Pummerer Rearrangement

When treated with an acid anhydride (e.g., Acetic Anhydride or Triflic Anhydride), CAS 7205-94-9 generates a highly reactive thionium ion intermediate. This allows for the introduction of nucleophiles at the

Mechanism Description:

  • Acylation: The sulfinyl oxygen attacks the anhydride, forming an acyloxy-sulfonium ion.

  • Elimination: An

    
    -proton is removed, forming a thionium double bond (
    
    
    ).
  • Addition: The acetate (or other nucleophile) attacks the

    
    -carbon.
    

PummererMechanismFigure 2: Pummerer Rearrangement Pathway for CAS 7205-94-9StartThis compound(Ph-S(=O)-CH2Cl)ActivationAcylation (Ac2O)Forms Acyloxy-SulfoniumStart->Activation+ Ac2OEliminationAlpha-Elimination (-AcOH)Forms Thionium Ion (Ph-S+=CHCl)Activation->Elimination- OAc-ProductAlpha-Functionalized Product(Ph-S-CH(OAc)Cl)Elimination->Product+ OAc- (Nucleophilic Attack)

[5]

Synthesis of Alpha-Keto Derivatives

Hydrolysis of the Pummerer product (an

1
Transformation to Sulfones (Ramberg-Bäcklund Precursors)

Oxidation of CAS 7205-94-9 with strong oxidants (e.g.,

Chloromethyl phenyl sulfone (CAS 7205-98-3)
  • Application: This sulfone is a classic substrate for the Ramberg-Bäcklund Reaction , where it reacts with a base to extrude

    
     and form an alkene.
    

Handling, Stability, and Safety (SDS Summary)

Hazard Classification:

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage Protocols:

  • Temperature: Store at -20°C (Freezer). The compound is low-melting and can degrade at room temperature over time.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can induce hydrolysis or decomposition.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Preparation of this compound

    • Source: ChemicalBook & BenchChem Technical D
    • Protocol Validation: Oxidation of chloromethyl phenyl sulfide is the preferred laboratory route to avoid purification issues associated with direct chlorin
  • Pummerer Rearrangement Mechanisms

    • Title: The Pummerer Reaction of Sulfinyl Compounds.[1][2][5][6]

    • Source: Organic Reactions (Wiley).
    • Context: Detailed mechanistic review of -halo sulfoxide behavior under acidic conditions.
  • Safety & Handling

    • Title: Safety Data Sheet - Chloromethyl phenyl sulfide/sulfoxide deriv
    • Source: Fisher Scientific / Sigma-Aldrich.
  • Synthetic Applications (Sulfone Conversion)

    • Title: Synthesis of Fluoromethyl Phenyl Sulfone (Analogous Chemistry).
    • Source: Organic Syntheses, Coll. Vol. 9, p.446 (1998).
    • Relevance: Demonstrates the utility of halo-methyl phenyl sulfoxides/sulfones in alkene synthesis.

Technical Guide: Reactivity & Synthetic Utility of Chloromethyl Phenyl Sulfoxide (CMPSO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chemical Chameleon"

Chloromethyl phenyl sulfoxide (CMPSO) is a cornerstone C1 synthon in modern organic synthesis. Its utility stems from its unique amphiphilic reactivity . Unlike standard alkyl halides or simple sulfoxides, CMPSO possesses two distinct reactive faces that can be toggled by reaction conditions:

  • Nucleophilic Carbon Source: The

    
    -protons are highly acidic (
    
    
    
    in DMSO, lowered further by the
    
    
    -chloro group), allowing the generation of carbanions for addition to carbonyls (The Satoh Strategy ).
  • Electrophilic Sulfur/Carbon Source: Under acidic conditions, the sulfinyl group triggers the Pummerer Rearrangement , transforming the molecule into a highly reactive thionium ion equivalent.

This guide provides a mechanistic deep-dive into these pathways, supported by validated protocols and structural analysis.

Electronic Architecture & Reactivity Profile

The versatility of CMPSO is dictated by the interplay between the sulfinyl (


) group and the chloromethyl moiety.
FeatureElectronic EffectSynthetic Consequence
Sulfinyl Dipole Strong electron-withdrawing group (EWG).Increases acidity of

-protons, enabling lithiation with LDA/LiHMDS.
Chirality The sulfur atom is a stereogenic center.Allows for asymmetric induction in C-C bond formation (though racemization can occur under thermal Pummerer conditions).

-Chloro Substituent
Inductive withdrawal (-I) + Steric bulk.Stabilizes the

-carbanion but severely retards direct

displacement of the chloride.
Oxygen Basicity The sulfinyl oxygen is a hard Lewis base.Site of initial attack by acylating agents (Ac₂O, TFAA) to trigger Pummerer rearrangement.

The Pummerer Rearrangement (Electrophilic Pathway)[1][2]

The Pummerer rearrangement is the dominant reaction pathway when CMPSO is exposed to acid anhydrides. It transforms the sulfoxide into an


-substituted sulfide, typically an 

-acyloxy sulfide or, in the presence of specific nucleophiles, a C-C bond-forming intermediate.
Mechanistic Workflow

The reaction proceeds via an E1cb-like elimination followed by the formation of a transient, highly electrophilic thionium ion.

  • Acylation: The sulfinyl oxygen attacks the electrophile (e.g., Acetic Anhydride).

  • Elimination: Base (acetate) removes an

    
    -proton, eliminating the acyloxy group to form the thionium ion.
    
  • Addition: The nucleophile attacks the thionium carbon.

Pummerer_Mechanism cluster_0 Key Electrophilic Intermediate CMPSO CMPSO (Ph-S(O)-CH2Cl) Acylation O-Acylation (Ac2O/TFAA) CMPSO->Acylation Activation Acetoxy_Sulfonium Acyloxy Sulfonium Intermediate Acylation->Acetoxy_Sulfonium Thionium Thionium Ion [Ph-S+=CHCl] Acetoxy_Sulfonium->Thionium -AcOH (Elimination) Product α-Acyloxy Sulfide (Ph-S-CH(OAc)Cl) Thionium->Product +OAc- (Recombination) Hydrolysis Aldehyde/Ketone (Post-Workup) Product->Hydrolysis H3O+

Figure 1: The Pummerer Rearrangement mechanism transforming CMPSO into functionalized sulfides.

Synthetic Utility

This pathway is primarily used to functionalize the


-carbon. If the resulting 

-acyloxy sulfide is hydrolyzed, the net result is the oxidation of the

-carbon to an aldehyde or ketone.

Carbanion Chemistry: The Satoh Homologation (Nucleophilic Pathway)

The "Satoh Strategy" (pioneered by Tsuyoshi Satoh) utilizes the acidity of the chloromethyl protons to synthesize homologated ketones, epoxides, or 1-chlorovinyl sulfoxides. This is the most valuable application of CMPSO in drug discovery for building carbon skeletons.

The "One-Carbon Extension" Logic
  • Generation: CMPSO is treated with LDA at -78°C to form the

    
    -chloro carbanion.
    
  • Addition: The carbanion attacks a ketone/aldehyde to form a chlorohydrin-like adduct.

  • Closure/Rearrangement: Treatment with base (t-BuOK) causes intramolecular displacement of chloride (Darzens reaction) to form an

    
    -epoxy sulfoxide, which rearranges to a homologated ketone upon acid treatment or heating.
    

Satoh_Homologation Start CMPSO + Carbonyl (R1-CO-R2) LDA_Step Lithiation (-78°C) (LDA) Start->LDA_Step Adduct β-Hydroxy-α-chloro Sulfoxide (Adduct) LDA_Step->Adduct Nucleophilic Attack Base_Treat Base Treatment (t-BuOK or KOH) Adduct->Base_Treat Epoxy α,β-Epoxy Sulfoxide Base_Treat->Epoxy Darzens Closure (-HCl) Rearrangement Acid/Heat Rearrangement Epoxy->Rearrangement Final_Ketone Homologated Ketone (R1-CH(Ph)-CO-R2) Rearrangement->Final_Ketone -PhS(O)H

Figure 2: The Satoh Homologation strategy for synthesizing chain-extended ketones.

The Nucleophilic Substitution Anomaly

Researchers often attempt to displace the chloride in CMPSO using standard nucleophiles (e.g.,


, 

). This approach usually fails.
  • The Problem: The

    
    -sulfinyl group exerts a "field effect" and steric repulsion that raises the transition state energy for back-side 
    
    
    
    attack.
  • The Solution:

    • Use Pummerer Conditions: Convert the sulfoxide to the thionium ion (as shown in Section 3), which captures nucleophiles readily (

      
      -like pathway).
      
    • Sulfoxide-Metal Exchange: Use the "Satoh" carbanion method to build the bond via the carbon, rather than displacing the chloride.

Experimental Protocols

Protocol A: Synthesis of this compound

A validated method for oxidizing the sulfide precursor without over-oxidation to the sulfone.

Reagents:

  • Chloromethyl phenyl sulfide (1.0 equiv)

  • Sodium Periodate (

    
    , 1.1 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Dissolve chloromethyl phenyl sulfide (15.8 g, 100 mmol) in 200 mL of MeOH/Water (1:1) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add

    
     (23.5 g, 110 mmol) portion-wise over 20 minutes. Note: Exothermic.
    
  • Stir the slurry at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).

  • Workup: Filter off the precipitated sodium iodate (

    
    ). Extract the filtrate with 
    
    
    
    (3 x 100 mL).
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil usually requires vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (Hexane/EtOAc 3:1) to yield CMPSO as a pale yellow oil/solid.

Protocol B: Satoh Homologation (Synthesis of -Chloro Ketones)

Representative procedure for reacting CMPSO with a ketone.

Reagents:

  • CMPSO (1.1 equiv)

  • LDA (Lithium Diisopropylamide, 1.2 equiv)

  • Cyclohexanone (1.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Carbanion Generation: In a flame-dried flask under Argon, dissolve CMPSO (192 mg, 1.1 mmol) in anhydrous THF (5 mL). Cool to -78°C (Dry ice/Acetone).

  • Add LDA (1.2 mmol, 0.6 M in THF) dropwise via syringe. Stir for 30 minutes. The solution typically turns bright yellow (characteristic of the

    
    -chloro sulfinyl carbanion).
    
  • Addition: Add Cyclohexanone (98 mg, 1.0 mmol) dissolved in 1 mL THF dropwise.

  • Stir at -78°C for 1 hour, then quench with saturated

    
     solution (2 mL).
    
  • Workup: Extract with EtOAc, wash with brine, dry (

    
    ).
    
  • Product Isolation: The resulting adduct (chlorohydrin equivalent) is isolated via column chromatography.

  • Conversion: To convert to the homologated ketone, reflux the adduct in benzene/toluene with a catalytic amount of p-TsOH for 2 hours.

References

  • Satoh, T. , et al. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[1] The Chemical Record, 2004.

  • Bur, S. K., & Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles." Chemical Reviews, 2004.[2][3]

  • Organic Syntheses. "Methyl Phenyl Sulfoxide (Oxidation Protocol Reference)." Org.[4][5][6][7] Synth. 1966, 46, 78.

  • Satoh, T. "Synthesis of ketones and aldehydes from acid halides and organometallic compounds." Chemical Reviews, 1996.

Sources

Mechanistic Architectures of Chloromethyl Phenyl Sulfoxide: Synthesis, Selectivity, and Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl phenyl sulfoxide (CMPSO) is a pivotal organosulfur intermediate in pharmaceutical synthesis, serving as a "masked" carbonyl equivalent and a versatile carbanion precursor for homologation reactions. Its utility relies heavily on the precise oxidation state of the sulfur atom; over-oxidation to the sulfone renders the molecule chemically inert for Pummerer-type rearrangements, while under-oxidation leaves the reactive sulfide.

This technical guide dissects the two primary mechanistic pathways for CMPSO formation:

  • Oxidative Desymmetrization: The chemoselective oxidation of chloromethyl phenyl sulfide.

  • 
    -Functionalization:  The electrophilic chlorination of methyl phenyl sulfoxide.
    

We prioritize the Oxidative Desymmetrization route using Sodium Metaperiodate (


) as the industry-standard protocol due to its superior kinetic control over the sulfone byproduct.

Part 1: Mechanistic Pathways[1]

Pathway A: Nucleophilic Sulfur Oxidation (The Route)

The most robust method for synthesizing CMPSO is the controlled oxidation of chloromethyl phenyl sulfide. The mechanism is governed by the nucleophilic attack of the sulfur lone pair onto the electrophilic iodine center of the periodate ion.

The Mechanism:

  • Nucleophilic Attack: The sulfide sulfur attacks the iodine atom of the periodate (

    
    ), which is activated by water/acid.
    
  • Ligand Exchange/Cyclization: A cyclic periodate-sulfur intermediate is proposed, though often transient.

  • Oxygen Transfer: The cleavage of the I-O bond results in the transfer of oxygen to sulfur, reducing periodate (

    
    ) to iodate (
    
    
    
    ).

Selectivity Control (Kinetic vs. Thermodynamic): The rate constant (


) for the oxidation of sulfide to sulfoxide is significantly higher than the rate constant (

) for sulfoxide to sulfone (

) when using

at 0°C. This kinetic window allows for the isolation of the sulfoxide in high purity (>95%).
Pathway B: Pummerer-Type -Chlorination

Alternatively, CMPSO can be formed by chlorinating methyl phenyl sulfoxide using N-chlorosuccinimide (NCS) or sulfuryl chloride (


).

The Mechanism:

  • Activation: The sulfoxide oxygen attacks the electrophilic chlorine source, forming a chlorosulfonium intermediate.

  • Pummerer Rearrangement: Deprotonation at the

    
    -methyl position forms a thionium ion.
    
  • Chloride Recombination: Chloride ion attacks the thionium carbon, yielding the

    
    -chloro sulfoxide.
    

Note: This pathway is less preferred for high-purity applications due to the risk of di-chlorination and Pummerer byproducts.

Visualization: Mechanistic Topology

The following diagram illustrates the competing pathways and the critical selectivity node at the sulfoxide stage.

CMPSO_Mechanism Sulfide Chloromethyl Phenyl Sulfide (Ph-S-CH2Cl) Intermediate Cyclic I-O-S Transition State Sulfide->Intermediate NaIO4 Attack (k1) Sulfoxide This compound (Ph-S(O)-CH2Cl) TARGET Intermediate->Sulfoxide O-Transfer Sulfone Chloromethyl Phenyl Sulfone (Ph-SO2-CH2Cl) IMPURITY Sulfoxide->Sulfone Over-Oxidation (k2 << k1 at 0°C) MethylSulfoxide Methyl Phenyl Sulfoxide (Ph-S(O)-CH3) Chlorosulfonium Chlorosulfonium Intermediate MethylSulfoxide->Chlorosulfonium NCS/Cl2 Chlorosulfonium->Sulfoxide Pummerer Rearrangement

Figure 1: Mechanistic topology showing the primary oxidation route (Blue) and the secondary chlorination route (Grey), highlighting the critical over-oxidation risk (Red).

Part 2: Critical Process Parameters (CPP)

To achieve reproducible yields suitable for drug development, specific parameters must be controlled.

ParameterRecommended RangeMechanistic Impact
Oxidant Stoichiometry 1.00 - 1.05 eqExcess oxidant drives the thermodynamic sink (sulfone formation).
Temperature -5°C to 0°CLow temperature maximizes the

ratio, freezing the reaction at the sulfoxide stage.
Solvent System MeOH/Water or Acetone/WaterWater is essential to solubilize

and facilitate the polar transition state.
Quenching Immediate Filtration/ExtractionProlonged exposure to oxidant during workup can induce post-reaction oxidation.

Part 3: Experimental Protocol (Validated)

Objective: Synthesis of this compound via Sodium Metaperiodate Oxidation. Scale: 10 mmol (Adaptable).

Reagents
  • Substrate: Chloromethyl phenyl sulfide (1.58 g, 10 mmol).

  • Oxidant: Sodium metaperiodate (

    
    ) (2.25 g, 10.5 mmol).
    
  • Solvent: Methanol (30 mL), Distilled Water (30 mL).

  • Catalyst: None required (Self-driving).

Step-by-Step Methodology
  • Preparation of Oxidant Slurry:

    • In a 250 mL round-bottom flask, dissolve

      
       (2.25 g) in water (30 mL).
      
    • Cool the solution to 0°C using an ice/water bath.

    • Why: Pre-cooling is critical to suppress the initial exotherm which could trigger sulfone formation.

  • Substrate Addition:

    • Dissolve chloromethyl phenyl sulfide (1.58 g) in Methanol (30 mL).

    • Add the sulfide solution dropwise to the oxidant slurry over 15 minutes.

    • Observation: A white precipitate of Sodium Iodate (

      
      ) will begin to form as the reaction proceeds.
      
  • Reaction Monitoring:

    • Stir vigorously at 0°C for 4–12 hours.

    • TLC Monitoring: Use Hexane:EtOAc (3:1). The Sulfide (

      
      ) should disappear; Sulfoxide (
      
      
      
      ) appears.
    • Stop Condition: Quench immediately upon disappearance of starting material. Do not wait "extra time" or sulfone (

      
      ) will form.
      
  • Workup:

    • Filter the reaction mixture to remove the solid

      
       byproduct.
      
    • Extract the filtrate with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure (keep bath 
      
      
      
      °C).
  • Purification:

    • The crude oil is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Stability Note: Avoid distillation at high temperatures (>100°C) to prevent Pummerer-type decomposition.

Workflow Diagram

Protocol_Workflow Start Start: Chloromethyl Phenyl Sulfide Cool Cool NaIO4/H2O to 0°C Start->Cool Add Add Sulfide/MeOH Dropwise (Control Exotherm) Cool->Add React Stir 4-12h @ 0°C Monitor TLC Add->React Check SM Consumed? React->Check Check->React No Filter Filter NaIO3 precipitate Check->Filter Yes Extract Extract with DCM Wash with Brine Filter->Extract Dry Dry (MgSO4) & Concentrate (<35°C) Extract->Dry End Product: this compound Dry->End

Figure 2: Operational workflow for the controlled oxidation process.

Part 4: Troubleshooting & Validation

Analytical Signatures

To validate the formation of the sulfoxide and ensure the absence of sulfone, utilize the following markers:

  • IR Spectroscopy:

    • Sulfoxide (S=O): Strong band at 1050 cm⁻¹ .

    • Sulfone (O=S=O): Two bands at 1150 cm⁻¹ and 1300 cm⁻¹ . Absence of these confirms selectivity.

  • ¹H NMR (CDCl₃):

    • Sulfide (

      
      ): 
      
      
      
      ppm (Singlet).
    • Sulfoxide (

      
      ): 
      
      
      
      ppm (AB quartet due to the chiral sulfur center making the methylene protons diastereotopic).
    • Note: The appearance of the AB quartet is the definitive proof of sulfoxide formation.

Common Failure Modes
  • Over-oxidation (Sulfone formation):

    • Cause: Temperature too high (>10°C) or excess oxidant.

    • Fix: Strictly maintain 0°C; reduce

      
       to 1.0 eq.
      
  • Decomposition (Pummerer):

    • Cause: Acidic workup or high heat during evaporation.

    • Fix: Ensure neutral pH during extraction; keep rotovap bath <35°C.

References

  • Organic Syntheses (Primary Protocol)

    • Title: Methyl Phenyl Sulfoxide (General procedure applicable to chloromethyl analogs).
    • Source: Org.[1][2][3][4] Synth. 1966, 46, 78; Coll. Vol. 5, p.791.

    • URL:[Link]

  • Mechanistic Selectivity (Oxidation)

    • Title: Selective Oxidation of Sulfides to Sulfoxides and Sulfones.[2][5][6][7]

    • Source: J. Org.[2] Chem. (Various studies on Periodate mechanism).

    • URL:[Link]

  • Applications & Reactivity

    • Title: 1-Chloroalkyl Aryl Sulfoxides as a New Gener
    • Source: Bull. Chem. Soc. Jpn., 1989, 62, 2562.
    • URL:[Link]

  • Alternative Chlorination Route

    • Title: this compound (ChemicalBook/Reactions).[8][9][10][11]

    • Source: ChemicalBook / Reagent Data.[10]

Sources

Technical Guide: Synthesis and Applications of Chloromethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 7205-94-9 Formula: C₇H₇ClOS Molecular Weight: 174.65 g/mol

Executive Summary

Chloromethyl phenyl sulfoxide is a pivotal organosulfur building block used primarily as a carbenoid precursor and a chiral auxiliary in asymmetric synthesis. Its utility stems from the unique reactivity of the


-chloro sulfinyl moiety, which serves as a "masked" carbonyl equivalent and a precursor for 

-chloro carbanions.

This guide provides a rigorous technical analysis of its synthesis, prioritizing the selective oxidation of chloromethyl phenyl sulfide (Method A) as the "Gold Standard" protocol due to its superior yield and avoidance of Pummerer rearrangement byproducts. An alternative direct chlorination route (Method B) is provided for contexts where the sulfide precursor is unavailable.

Chemical Profile & Critical Distinctions[1]

Researchers frequently conflate the sulfide, sulfoxide, and sulfone oxidation states. Verification of the oxidation state is critical before proceeding with downstream applications.

ComponentCAS No.StructureOxidation StateReactivity Profile
Chloromethyl Phenyl Sulfide 7205-91-6Ph-S-CH₂Cl-2 (Sulfide)Nucleophilic; precursor to sulfoxide.
This compound 7205-94-9 Ph-S(O)-CH₂Cl 0 (Sulfoxide) Electrophilic at S; Amphiphilic at C.
Chloromethyl Phenyl Sulfone 7205-98-3Ph-SO₂-CH₂Cl+2 (Sulfone)Highly electrophilic; common over-oxidation byproduct.

Method A: Selective Oxidation (Gold Standard)

This route is preferred for its high chemoselectivity. It proceeds in two distinct stages: synthesis of the sulfide precursor followed by controlled oxidation.

Phase 1: Synthesis of Chloromethyl Phenyl Sulfide

Reaction: Thiophenol + Paraformaldehyde + HCl


 Chloromethyl Phenyl Sulfide
  • Reagents: Thiophenol (PhSH), Paraformaldehyde ((CH₂O)ₙ), Hydrogen Chloride (gas), ZnCl₂ (catalyst).[1]

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

Protocol:

  • Setup: Equip a 3-neck flask with a gas inlet tube, thermometer, and reflux condenser. Charge with thiophenol (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous ZnCl₂ (0.25 eq) in CHCl₃.

  • Reaction: Heat the mixture to 30–40°C. Stream dry HCl gas through the solution for 2–3 hours. The mixture will separate into two phases.[2][3][4]

  • Workup: Cool to room temperature. Wash the organic layer with water (2x), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over MgSO₄ and concentrate. Distill under reduced pressure (BP ~120–123°C at 2 Torr) to isolate the sulfide.

Phase 2: Selective Oxidation to Sulfoxide

Reaction: Chloromethyl Phenyl Sulfide + NaIO₄


 this compound
  • Rationale: Sodium periodate (NaIO₄) is selected over mCPBA. While mCPBA is faster, it frequently leads to over-oxidation to the sulfone (CAS 7205-98-3). NaIO₄ offers thermodynamic control, stopping cleanly at the sulfoxide.

Protocol:

  • Solution A: Dissolve chloromethyl phenyl sulfide (10 mmol, 1.58 g) in Acetonitrile (30 mL). Cool to 0°C in an ice bath.

  • Solution B: Dissolve NaIO₄ (10.5 mmol, 2.24 g, 1.05 eq) in water (20 mL).

  • Addition: Add Solution B to Solution A dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Monitoring: Stir at 0°C for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The sulfoxide is significantly more polar than the sulfide.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with CHCl₃ (3x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄. Evaporate solvent.[2][3][5] The residue is typically >95% pure. If necessary, purify via flash chromatography (EtOAc/Hexane gradient).

Yield: Expect 85–92%.[6]

Method B: Direct -Chlorination (Alternative)

Reaction: Methyl Phenyl Sulfoxide + NCS


 this compound

This method is useful if the sulfoxide is already on hand. However, it carries a high risk of the Pummerer Rearrangement , where the sulfoxide oxygen is acylated/protonated, leading to reduction of the sulfur and oxidation of the carbon (forming an aldehyde/thioacetal).

Protocol:

  • Reagents: Methyl Phenyl Sulfoxide (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), K₂CO₃ (solid, 2.0 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic) or CHCl₃.

  • Execution: Reflux the mixture for 12–18 hours. The solid K₂CO₃ is critical to scavenge HCl generated in situ, preventing the acid-catalyzed Pummerer rearrangement.

  • Note: Without base, the major product will likely be the Pummerer product (Ph-S-CH(Cl)-OR or similar), not the desired chloromethyl sulfoxide.

Mechanistic Visualization

The following diagrams illustrate the critical pathways described above.

Diagram 1: Synthetic Pathways & Selectivity

This flowchart contrasts the two methods and highlights the "danger zone" of over-oxidation.

SynthesisPathways Thiophenol Thiophenol (PhSH) Sulfide Chloromethyl Phenyl Sulfide (Ph-S-CH2Cl) Thiophenol->Sulfide CH2O, HCl, ZnCl2 (Chloromethylation) Sulfoxide This compound (Ph-S(O)-CH2Cl) TARGET Sulfide->Sulfoxide NaIO4, 0°C (Selective Oxidation) Sulfone Chloromethyl Phenyl Sulfone (Ph-SO2-CH2Cl) (Over-oxidation Product) Sulfoxide->Sulfone Excess Oxidant (mCPBA, H2O2) MePhSulfoxide Methyl Phenyl Sulfoxide (Ph-S(O)-CH3) MePhSulfoxide->Sulfoxide NCS, K2CO3 (Direct Chlorination)

Caption: Synthetic roadmap showing the selective oxidation route (green) vs. the risk of over-oxidation (red).

Diagram 2: Pummerer Competition (Method B Risk)

Understanding why Method B fails without base is crucial for troubleshooting.

PummererMechanism Start Methyl Phenyl Sulfoxide + NCS Inter Chloro-Sulfoxonium Ion Start->Inter N-Cl bond attack PathA Path A: α-Deprotonation (Base Present) Inter->PathA + K2CO3 PathB Path B: Pummerer Rearrangement (Acidic Conditions) Inter->PathB + HCl (Autocatalytic) ProductA This compound PathA->ProductA Cl- transfer ProductB α-Chloro Sulfide / Thioacetal PathB->ProductB O-migration

Caption: Mechanistic divergence in Method B. Acid scavenging (Path A) is required to prevent Pummerer degradation.

Applications in Drug Development

  • 
    -Chloro Carbanions:  Treatment of this compound with bases (e.g., LDA, KHMDS) generates a stabilized carbanion. This species reacts with carbonyls to form epoxides (via Darzens-type condensation) or chain-extended sulfoxides.
    
  • Chiral Resolution: The sulfoxide sulfur is a chiral center. While typically synthesized as a racemate, enzymatic oxidation of the sulfide can yield enantiopure sulfoxides, used to induce chirality in subsequent C-C bond-forming reactions.[7]

  • Vinyl Sulfoxide Synthesis: Elimination of HCl (Ramberg-Bäcklund type conditions) can yield phenyl vinyl sulfoxide, a potent Michael acceptor.

Safety & Handling

  • Vesicant Warning: Chloromethyl phenyl sulfide (the precursor) acts as an alkylating agent similar to mustard gas analogs. It is a potent skin irritant and vesicant. All manipulations must occur in a fume hood with double-gloving (Nitrile/Neoprene).

  • Oxidant Safety: NaIO₄ is an oxidizer.[2] Do not grind with organic materials. Dispose of iodate waste separately from general organic waste.

References

  • Synthesis of this compound via Chlorination

    • Title: this compound.
    • Source: ChemicalBook / Vertex AI Search Results.
    • URL:

  • Oxidation of Sulfides with Sodium Periodate (General Protocol)

    • Title: Methyl Phenyl Sulfoxide (Organic Syntheses Procedure).[2]

    • Source: Organic Syntheses, Coll.[5] Vol. 5, p.791 (1973).

    • URL:

  • Chlorination of Sulfoxides with NCS

    • Title: -Chlorin
    • Source: Bulletin of the Chemical Society of Japan / ACS Public
    • URL:

  • Properties of Chloromethyl Phenyl Sulfide (Precursor)

    • Title: Chloromethyl phenyl sulfide 97%.[8]

    • Source: Sigma-Aldrich Product Sheet.

    • URL:

Sources

Technical Guide: Stability and Decomposition of Chloromethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl Phenyl Sulfoxide (CMPSO) is a specialized organosulfur reagent widely utilized in pharmaceutical synthesis as a one-carbon homologation agent and a precursor for


-sulfinyl carbenoids. While chemically robust under neutral storage conditions, CMPSO exhibits distinct decomposition profiles when exposed to electrophiles, moisture, or elevated temperatures during metallation.

This guide provides a mechanistic analysis of its stability, detailing the transition from stable reagent to reactive intermediate. It is designed for process chemists and researchers requiring precise control over C-C bond-forming reactions (e.g., Pummerer rearrangements, magnesium-sulfoxide exchange).

Physicochemical Profile & Intrinsic Stability[1]

CMPSO is an


-halo sulfoxide. Its stability is governed by the polarization of the sulfinyl group (

) and the electron-withdrawing nature of the

-chlorine atom.
Core Properties
PropertyValue/CharacteristicImplication for Stability
Structure Ph-S(O)-CH₂ClChiral sulfur center (racemic or enantiopure);

-protons are acidic.
Physical State Solid (Low melting point: ~35–38 °C)Prone to supercooling; liquefaction can accelerate degradation if impurities are present.
Hygroscopicity ModerateAbsorbs atmospheric moisture, leading to hydrolytic decomposition over time.
Storage < 4°C, Inert AtmosphereStable for months/years if dry. Decomposes slowly at RT if wet.
The "Alpha-Halo" Effect

The chlorine atom at the


-position significantly acidifies the methylene protons (

approx. 20-22 in DMSO). This makes the compound susceptible to deprotonation by weak bases, but also destabilizes the molecule toward nucleophilic attack compared to non-halogenated sulfoxides (like methyl phenyl sulfoxide).

Decomposition Pathways: Mechanistic Analysis

Understanding how CMPSO degrades is critical for troubleshooting low yields in synthesis. There are three primary decomposition vectors: Pummerer-type Rearrangement , Hydrolytic Cleavage , and Carbenoid Elimination .

Pathway A: Acid-Catalyzed Pummerer Rearrangement

This is the most rapid decomposition mode. In the presence of acylating agents (e.g., acetic anhydride) or Lewis acids, CMPSO undergoes a rearrangement that breaks the C-S bond or modifies the oxidation state.

  • Trigger: Acidic impurities, acid chlorides, anhydrides, or excessive heat.

  • Mechanism: The sulfoxide oxygen is acylated/protonated, creating a sulfonium intermediate.[1] Elimination of an

    
    -proton forms a thionium ion, which is then trapped by a nucleophile.
    
  • Decomposition Products:

    
    -Acetoxy sulfides (if anhydride used), which eventually hydrolyze to Thiophenol (PhSH)  and Formaldehyde (HCHO) .
    
Pathway B: Hydrolytic Decomposition

In the presence of moisture and heat, CMPSO undergoes nucleophilic substitution at the carbon atom or sulfur center.

  • Reaction:

    
    
    
  • Observation: The material develops a characteristic "rotten cabbage" odor (thiophenol) and becomes acidic (HCl generation), which autocatalytically accelerates Pathway A.

Pathway C: Thermal Instability of Metalated Intermediates (Critical for Synthesis)

In drug development, CMPSO is often treated with Grignard reagents (e.g.,


-PrMgCl) to generate the 

-chloro sulfinyl carbenoid
.
  • Stability Limit: These magnesium carbenoids are stable only at low temperatures (typically < -60°C).

  • Failure Mode: Above -40°C, the carbenoid undergoes

    
    -elimination to generate a singlet carbene (or carbenoid equivalent) which dimerizes or inserts indiscriminately, destroying the reagent efficacy.
    

Visualization of Decomposition Logic

The following diagram illustrates the divergence between productive synthesis and decomposition.

CMPSO_Pathways CMPSO This compound (CMPSO) Pummerer_Int Thionium Ion [Ph-S+=CH2] CMPSO->Pummerer_Int Pummerer Rearr. Carbenoid Magnesium Carbenoid [Ph-S(O)-CH(MgCl)] CMPSO->Carbenoid Sulfoxide-Mg Exchange Decomp_Acid Formaldehyde + Thiophenol derivatives CMPSO->Decomp_Acid Hydrolysis (Slow) Acid Acid/Electrophile (Heat) Acid->Pummerer_Int Base Base/Grignard (T < -78°C) Water Moisture (Storage) Water->Decomp_Acid Pummerer_Int->Decomp_Acid Hydrolysis Decomp_Carb Carbene Dimerization (Loss of stoichiometry) Carbenoid->Decomp_Carb Warming > -40°C (Alpha-Elimination) Synthesis Homologation Product (Target Molecule) Carbenoid->Synthesis Electrophile Trap

Figure 1: Mechanistic divergence of CMPSO. Note that thermal stability is context-dependent: storage stability vs. reactive intermediate stability.

Experimental Protocols for Stability Assessment

To validate the quality of CMPSO batches before use in high-value synthesis, use the following self-validating protocols.

Protocol A: Purity & Degradation Check via HPLC

Do not rely solely on TLC, as thiophenol byproducts can streak or co-elute.

  • Sample Prep: Dissolve 5 mg CMPSO in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Gradient 10%

    
     90% ACN in Water (0.1% Formic Acid).
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfoxide).

  • Markers:

    • CMPSO: Retention time ~

      
      .
      
    • Diphenyl Disulfide: (Oxidation product of thiophenol) elutes later (more lipophilic).

    • Phenyl Vinyl Sulfoxide: (Elimination product) distinct UV shoulder.

  • Acceptance Criteria: Purity > 98% area. Presence of >0.5% Diphenyl Disulfide indicates significant hydrolytic degradation.

Protocol B: Thermal Stability of the Carbenoid (Process Safety)

If using CMPSO for homologation, you must define the "Point of Failure" temperature for your specific reactor setup.

  • Setup: Flame-dried flask,

    
     atm, internal temperature probe.
    
  • Formation: Dissolve CMPSO in THF at -78°C. Add

    
    -PrMgCl (1.1 equiv).
    
  • Quench Study:

    • Aliquot 1: Quench immediately with

      
       (Check NMR for deuterium incorporation 
      
      
      
      confirms carbenoid formation).
    • Aliquot 2: Warm to -40°C for 10 min, then quench.

    • Aliquot 3: Warm to -20°C for 10 min, then quench.

  • Analysis: Analyze aliquots via

    
    H NMR.
    
    • Stable: Sharp doublet/singlet integrating to 1H (monodeuterated).

    • Unstable: Loss of integration, appearance of complex aromatic multiplets (polymerization/carbene reaction).

References

  • Pummerer Rearrangement Mechanism

    • Pummerer, R. (1909).[1][2] "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft.

    • Source: (General mechanism overview).

  • Synthesis and Carbenoid Applications (The "Satoh" Method)

    • Satoh, T. et al. "Sulfoxide-Magnesium Exchange of -Halo Sulfoxides: A New Method for the Generation of Magnesium Carbenoids." Bulletin of the Chemical Society of Japan.
    • Source: (Contextual grounding for carbenoid stability).

  • General Sulfoxide Oxidation & Stability

    • Maitro, G. et al. (2023).[3] "Advance in the Synthesis of Sulfoxides..." MDPI Molecules.

    • Source:

  • Thermal Decomposition Safety (DMSO Analogues)

    • Yang, et al. (2020).[4] "Explosion Hazards of Thermal Decomposition of DMSO." Organic Process Research & Development.

    • Source: (Critical safety baseline for sulfoxide thermal handling).

Sources

Key Reactions Involving Chloromethyl Phenyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Version: 1.0

Executive Summary: The Homologation Powerhouse

Chloromethyl phenyl sulfoxide (CMPSO) is a versatile organosulfur reagent that serves as a linchpin in modern organic synthesis, particularly for one-carbon homologation strategies. Unlike simple alkylating agents, CMPSO possesses a unique "chameleon" nature due to the presence of three functional components on a single carbon:

  • The Sulfoxide (S=O): Acts as an electron-withdrawing group to facilitate

    
    -deprotonation (pKa ~29) and serves as a traceless activating group that can be removed via sulfoxide-metal exchange.
    
  • The Chlorine Atom: Provides a leaving group for carbenoid generation and nucleophilic substitution.

  • The Phenyl Group: Modulates the stability of intermediates and allows for π-stacking interactions in transition states.

This guide details the synthesis, mechanistic pathways, and experimental protocols for the most critical reactions of CMPSO, with a specific focus on the Satoh Homologation and the Pummerer Rearrangement .

Synthesis of the Reagent

While CMPSO is commercially available, in-house preparation is often required for large-scale applications to ensure anhydrous quality. The synthesis is a two-step process starting from thioanisole.

Step 1: Chlorination

Reaction: Thioanisole


 Chloromethyl phenyl sulfide
Reagents:  Sulfuryl chloride (

) in

. Mechanism: Radical chlorination or Pummerer-type rearrangement of a chlorosulfonium intermediate.
Step 2: Oxidation

Reaction: Chloromethyl phenyl sulfide


 this compound
Reagents:  Sodium metaperiodate (

) or Oxone®. Critical Note: Over-oxidation to the sulfone must be avoided. Controlled stoichiometry (1.05 equiv) and low temperatures (

) are essential.

Core Reaction Class I: The Satoh Homologation

Primary Application: Synthesis of


-chloroketones, epoxides, and chain-extended carbonyls.

The pioneering work of Tsuyoshi Satoh established CMPSO as a premiere reagent for transforming esters and ketones into homologated products via sulfoxide-metal exchange .

Mechanism: The Carbenoid Pathway

The power of this reaction lies in the generation of a magnesium or lithium carbenoid.

  • Addition: The lithium enolate of CMPSO adds to an ester to form an

    
    -chloro-
    
    
    
    -sulfinyl ketone.
  • Exchange: Treatment with a Grignard reagent (EtMgBr) or

    
    -BuLi triggers a sulfoxide-metal exchange, releasing ethyl phenyl sulfoxide.
    
  • Rearrangement: The resulting metal carbenoid undergoes a 1,2-migration (homologation) to yield the

    
    -chloroketone.
    
Visualization: Satoh Homologation Workflow

SatohHomologation Ester Ester (R-COOMe) Adduct α-Chloro-α-sulfinyl Ketone CMPSO CMPSO (PhSOCH2Cl) Li_Enolate Li-Carbanion (PhSOCH(Li)Cl) CMPSO->Li_Enolate LDA, -78°C Li_Enolate->Adduct + Ester Carbenoid Mg-Carbenoid Intermediate Adduct->Carbenoid EtMgBr (Sulfoxide-Metal Exchange) Product α-Chloroketone (Homologated) Carbenoid->Product 1,2-Migration (-PhSOEt)

Figure 1: The Satoh strategy for converting esters to


-chloroketones via a magnesium carbenoid intermediate.
Applications in Drug Discovery[3]
  • 
    -Chloroketones:  Precursors for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).
    
  • Epoxides: Reaction of the CMPSO carbanion with ketones followed by base treatment yields

    
    -epoxy sulfoxides, which can be desulfinylated to terminal epoxides.
    

Core Reaction Class II: The Pummerer Rearrangement

Primary Application: Functionalization of the


-carbon; synthesis of aldehydes and 

-acetoxy sulfides.

CMPSO undergoes the Pummerer rearrangement when treated with acetic anhydride (


). This reaction transforms the sulfoxide oxygen into an 

-acetoxy group, modifying the oxidation state of the carbon backbone.
Mechanism[1][2][4][5][6][7][8][9]
  • Acylation: The sulfoxide oxygen attacks

    
     to form an acyloxysulfonium ion.
    
  • Elimination: Deprotonation at the

    
    -carbon forms a thionium ion (sulfenium cation).
    
  • Re-addition: Acetate attacks the thionium ion to form the

    
    -acetoxy sulfide.
    
Visualization: Pummerer Mechanism

Pummerer Start CMPSO (Ph-S(=O)-CH2Cl) Acylation Acyloxysulfonium Ion [Ph-S+(OAc)-CH2Cl] Start->Acylation Ac2O, Heat Thionium Thionium Ion [Ph-S+=CHCl] Acylation->Thionium -AcOH (Elimination) Product α-Acetoxy Sulfide (Ph-S-CH(OAc)Cl) Thionium->Product +OAc- Aldehyde Aldehyde (R-CHO) Product->Aldehyde Hydrolysis

Figure 2: The Pummerer rearrangement pathway converting CMPSO to functionalized sulfides.

Experimental Protocols

Protocol A: Synthesis of -Chloroketones (Satoh Method)

Objective: One-carbon homologation of Methyl Benzoate to 2-Chloro-1-phenylethanone.

Reagents:

  • This compound (1.0 equiv)

  • Methyl benzoate (1.0 equiv)

  • LDA (Lithium diisopropylamide) (2.2 equiv)

  • Ethylmagnesium bromide (EtMgBr) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Carbanion Generation: To a solution of LDA (11 mmol) in THF (15 mL) at

    
     under argon, add a solution of CMPSO (5 mmol) in THF dropwise. Stir for 20 min. The solution will turn pale yellow.
    
  • Addition: Add methyl benzoate (5 mmol) in THF dropwise. Stir at

    
     for 30 min, then quench with sat. 
    
    
    
    . Extract with EtOAc, dry, and concentrate to yield the crude
    
    
    -chloro-
    
    
    -sulfinyl ketone.
  • Ligand Exchange: Dissolve the crude intermediate in dry THF (20 mL) and cool to

    
    . Add EtMgBr (7.5 mmol) dropwise.
    
  • Rearrangement: Allow the reaction to warm to

    
     over 1 hour. The magnesium carbenoid forms and rearranges spontaneously.
    
  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to isolate the

    
    -chloroketone.
    

Data Summary Table

StepTemperatureReagentKey IntermediateObservation
1

LDA

-Lithio sulfoxide
Pale yellow solution
2

Ester

-Chloro-

-sulfinyl ketone
Adduct formation
3

EtMgBrMg-CarbenoidSulfoxide-Metal exchange
4

None

-Chloroketone
Homologation complete

Safety & Handling

  • Toxicity: CMPSO is an organosulfur compound; handle in a fume hood.

  • Instability: The

    
    -chloro-
    
    
    
    -sulfinyl ketone intermediate is thermally sensitive. Do not heat above
    
    
    during concentration; proceed immediately to the exchange step.
  • Reactivity: The sulfoxide-metal exchange with

    
    -BuLi is extremely exothermic. Strict temperature control (
    
    
    
    ) is mandatory to prevent decomposition.

References

  • Satoh, T., et al. "Ligand exchange reaction of sulfoxides in organic synthesis: A new synthesis of

    
    -chloroketones from carbonyl compounds with one-carbon homologation."[1][2] Tetrahedron, 1995, 51(3), 703–710.[1] Link[1]
    
  • Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[3] The Chemical Record, 2004, 3(6), 329–341. Link[3]

  • Reutrakul, V., et al. "Reaction of this compound with esters: A convenient synthesis of -chloro ketones." Chemistry Letters, 1980.
  • Organic Syntheses. "Fluoromethyl Phenyl Sulfide" (Related Protocol for Pummerer/Halogenation). Org.[4][5][6] Synth. 2002, 79, 59. Link

  • Pummerer, R. "Über Phenyl-sulfoxy-essigsäure." Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1401.

Sources

Methodological & Application

Application Note: Chloromethyl Phenyl Sulfoxide (CMPSO) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for One-Carbon Homologation and Functionalization [1]

Executive Summary

Chloromethyl phenyl sulfoxide (CMPSO) is a versatile organosulfur reagent that serves as a robust "chemical chameleon" in organic synthesis. Primarily pioneered by Tsuyoshi Satoh and colleagues, this reagent enables the one-carbon homologation of esters to ketones, the synthesis of


-chloro carbonyls, and the construction of complex vinyl chlorides.[1]

This guide moves beyond basic textbook definitions to provide a field-validated protocol for the Satoh Homologation , alongside critical mechanistic insights into the Pummerer rearrangement. It is designed for synthetic chemists requiring high-fidelity carbon-carbon bond formation under mild conditions.

The Reagent Profile: Why CMPSO?

CMPSO functions as a masked carbonyl equivalent . Its utility stems from the unique electronic properties of the sulfinyl group (


), which performs three distinct roles:
  • Acidifying Group: It renders the

    
    -protons acidic (
    
    
    
    in DMSO), allowing facile deprotonation by lithium amide bases (LDA, LiHMDS).[1]
  • Directing Group: It coordinates with metal cations, directing stereochemistry in addition reactions.[1]

  • Leaving Group: Under thermal or reductive conditions, the sulfinyl moiety can be eliminated to reveal the final functionality (ketone, alkene, or aldehyde).[1]

Chemical Safety & Handling[1]
  • Hazard: CMPSO is a mild vesicant and skin irritant. Handle in a fume hood with nitrile gloves.

  • Stability: Unlike corresponding iodomethyl reagents, CMPSO is thermally stable at room temperature, making it a superior shelf-stable alternative for homologation.[1]

Core Mechanism: The Satoh Homologation

The most powerful application of CMPSO is the transformation of esters into homologated ketones. This reaction sequence circumvents the use of diazomethane (explosive) or unstable sulfur ylides.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Generation of the Carbanion: CMPSO is lithiated at -78°C.

  • Nucleophilic Attack: The lithiated species attacks the ester carbonyl.

  • Adduct Formation: A stable

    
    -keto sulfoxide intermediate is formed.
    
  • Desulfinylation: The sulfinyl group is removed (reductively or thermally) to yield the ketone.

Visualization: The Satoh Homologation Workflow

SatohHomologation cluster_0 Key Transformation CMPSO PhS(O)CH2Cl (Reagent) Carbanion Lithiated Species [PhS(O)CHCl]Li CMPSO->Carbanion Deprotonation LDA LDA / THF -78°C LDA->Carbanion Adduct β-Keto Sulfoxide Intermediate Carbanion->Adduct Nucleophilic Attack Ester Target Ester R-COOMe Ester->Adduct Product Homologated Ketone R-C(O)CH2Cl Adduct->Product Reductive Elimination Desulf Desulfinylation (SmI2 or Zn/AcOH)

Figure 1: The Satoh Homologation pathway converting esters to chloromethyl ketones.

Detailed Protocol: Synthesis of -Chloromethyl Ketones

This protocol is adapted from the optimized conditions reported by Satoh et al. It describes the conversion of a methyl ester to an


-chloromethyl ketone.
Reagents Required[1][3][5][6][7][8][9][10][11]
  • This compound (1.1 equiv)[1]

  • LDA (Lithium diisopropylamide) (1.2 equiv)[1]

  • Substrate: Methyl Ester (1.0 equiv)[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: Saturated

    
    [1]
    
Step-by-Step Procedure
Phase 1: Generation of the Carbanion
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent: Add anhydrous THF (10 mL per mmol of substrate).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise via syringe.

    • Expert Tip: Commercial LDA can be variable. Freshly prepared LDA (n-BuLi + diisopropylamine) is recommended for high-value substrates.

  • Reagent Addition: Dissolve CMPSO (1.1 equiv) in a minimum amount of THF and add dropwise to the LDA solution.

    • Observation: The solution typically turns pale yellow, indicating formation of the

      
      -lithio species. Stir for 20 minutes at -78°C.
      
Phase 2: Nucleophilic Attack[1]
  • Substrate Addition: Dissolve the ester (1.0 equiv) in THF and add it slowly to the reaction mixture along the flask wall to precool the solution.

  • Reaction: Stir at -78°C for 30 minutes.

    • Checkpoint: Monitor by TLC. The sulfoxide anion is highly nucleophilic; reaction with unhindered esters is usually rapid.

  • Quench: Quench the reaction at -78°C with saturated aqueous

    
    . Warming before quenching can lead to decomposition or side reactions (Claisen-type condensations).
    
Phase 3: Workup and Pyrolysis (The "Pummerer-Like" Elimination)

The intermediate obtained is an


-chloro-

-sulfinyl ketone.[2] To get the chloromethyl ketone, thermal elimination is often used.[1] 8. Extraction: Extract with EtOAc, wash with brine, dry over

, and concentrate. 9. Thermolysis: Dissolve the crude residue in Toluene and reflux (110°C) for 1-2 hours.
  • Mechanism:[1][3][4][5][6][7][8][9][10] This induces thermal elimination of phenylsulfenic acid (PhSOH), yielding the
    
    
    -chloro enone or ketone depending on substitution.
  • Alternative (Reductive): Treat the intermediate with Samarium Diiodide (
    
    
    ) or Zn/AcOH to cleanly remove the sulfinyl group if elimination is not desired.

Application 2: The Pummerer Rearrangement

When CMPSO is treated with an acid anhydride, it undergoes the Pummerer rearrangement, transforming the sulfoxide oxygen into an acetoxy group.[1] This is a powerful method for synthesizing


-acetoxy- 

-chloro compounds.
Mechanism & Utility

The reaction proceeds via an acyloxysulfonium ion, which eliminates acetate to form a thionium ion.[1] This electrophilic species is then trapped by the acetate.

Visualization: Pummerer Pathway

Pummerer Start α-Chloro Sulfoxide Ion Acyloxy Sulfonium Ion Start->Ion + Ac2O Ac2O Acetic Anhydride (Activator) Ac2O->Ion Thionium Chlorothionium Ion (Electrophile) Ion->Thionium - AcOH Product α-Acetoxy-α-Chloro Thioether Thionium->Product + OAc- Hydrolysis Hydrolysis Product->Hydrolysis Aldehyde Aldehyde/Ketone Hydrolysis->Aldehyde

Figure 2: Pummerer rearrangement mechanism for functionalization.

Data Summary: Homologation Efficiency

Comparison of CMPSO homologation vs. traditional methods.

MethodReagent StabilitySafety ProfileAtom EconomyKey Limitation
CMPSO (Satoh) High (Solid, RT)Moderate (Irritant)GoodRequires -78°C
Diazomethane Low (Explosive gas)Dangerous (Toxic/Explosive)HighSafety hazards
Corey-Chaykovsky Moderate (Prepared in situ)ModerateModerateBasic conditions only

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low yield of the addition product.

    • Cause: Enolization of the ester. If the ester has acidic

      
      -protons, the CMPSO anion may act as a base rather than a nucleophile.
      
    • Solution: Use LiHMDS instead of LDA (less basic, more nucleophilic) or ensure the temperature is strictly maintained at -78°C.

  • Problem: Decomposition during workup.

    • Cause:

      
      -keto sulfoxides are sensitive to acid.
      
    • Solution: Perform workup rapidly with neutral buffers. Do not leave the crude mixture in acidic media.

  • Problem: Incomplete Pummerer rearrangement.

    • Solution: Add a mild base (Pyridine or 2,6-Lutidine) to scavenge the acetic acid produced, driving the equilibrium forward.[1]

References

  • S

    
    -chloro ketones from esters using this compound."[1][2] Bulletin of the Chemical Society of Japan, 1990. [1]
    
  • Satoh, T. "Organosulfur Chemistry in Asymmetric Synthesis."[1] Chemical Reviews, 1990.[1]

  • Reutrakul, V. , et al. "Chemistry of this compound."[1] Tetrahedron Letters, 1980.[1]

  • Organic Syntheses . "Preparation of Fluoromethyl Phenyl Sulfide via Pummerer." (Analogous chemistry demonstrating sulfoxide activation).

Sources

Application Note: Precision Synthesis of Aryl 1-Chlorovinyl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Aryl 1-chlorovinyl sulfoxides are not merely intermediates; they are high-value "chemical chameleons" in drug discovery. They serve as stable precursors to magnesium alkylidene carbenoids , a transient species that enables the construction of polysubstituted olefins, allenes, and internal alkynes via the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.

Historically, synthesizing these scaffolds required tedious three-step sequences (addition, activation, elimination) with variable yields. This Application Note details the optimized One-Pot Horner-Wadsworth-Emmons (HWE) Protocol , pioneered by the Satoh group. This method allows for the direct conversion of aldehydes to aryl 1-chlorovinyl sulfoxides in a single operational step, offering superior atom economy and scalability for pharmaceutical library generation.

Key Advantages of this Protocol
  • Efficiency: Condenses a traditional 3-step workflow into a single pot.

  • Stereocontrol: Delivers high E/Z selectivity (substrate dependent).

  • Versatility: Compatible with aryl, alkyl, and heterocyclic aldehydes.

  • Downstream Utility: Direct access to "Click-ready" alkynes and complex allenes.

Part 2: Mechanism of Action

Understanding the in situ generation of the HWE reagent is critical for reproducibility. The reaction does not employ a pre-made phosphonate; rather, it assembles the reactive species dynamically.

  • Lithiation: Aryl chloromethyl sulfoxide is deprotonated by LDA.

  • Phosphorylation: The resulting carbanion attacks diethyl chlorophosphate, forming the

    
    -phosphoryl sulfoxide intermediate.
    
  • HWE Olefination: A second equivalent of base generates the ylide, which reacts with the aldehyde to extrude phosphate and form the vinyl chloride bond.

Mechanistic Pathway (Graphviz)

HWE_Mechanism Start Aryl Chloromethyl Sulfoxide Carbanion α-Chloro Sulfinyl Carbanion Start->Carbanion Deprotonation LDA LDA (-78°C) LDA->Carbanion Intermed α-Phosphoryl Sulfoxide (In Situ) Carbanion->Intermed P-C Bond Formation Phos Diethyl Chlorophosphate Phos->Intermed Product Aryl 1-Chlorovinyl Sulfoxide Intermed->Product HWE Olefination (- Phosphate) Aldehyde Aldehyde (R-CHO) Aldehyde->Product

Figure 1: The in situ generation of the Horner-Wadsworth-Emmons reagent and subsequent olefination.

Part 3: Detailed Experimental Protocol

Reagents and Materials
  • Substrate: Chloromethyl phenyl sulfoxide (or p-tolyl variant).[1]

  • Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene.

  • Phosphorylating Agent: Diethyl chlorophosphate (97%+ purity).

  • Electrophile: Target aldehyde (aromatic or aliphatic).

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.

  • Atmosphere: Dry Nitrogen or Argon.

The "Satoh One-Pot" HWE Procedure

Note: This protocol is scaled for 1.0 mmol of starting sulfoxide. Scale up linearly.

Step 1: Generation of the HWE Reagent

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add This compound (175 mg, 1.0 mmol) and Anhydrous THF (5 mL).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add LDA (1.1 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe over 5 minutes. The solution usually turns pale yellow/orange.

    • Critical Check: Stir at -78°C for 20 minutes to ensure complete deprotonation.

  • Add Diethyl chlorophosphate (0.16 mL, 1.1 mmol, 1.1 equiv) dropwise.

    • Observation: The color may fade. Stir at -78°C for 10 minutes, then warm to 0°C (ice bath) and stir for 30 minutes. This forms the

      
      -phosphoryl sulfoxide intermediate.
      

Step 2: Olefination 6. Recool the mixture to -78°C . 7. Add the Aldehyde (1.1 mmol, 1.1 equiv) dissolved in minimal THF (1 mL) dropwise. 8. Allow the reaction to warm slowly to room temperature over 2–3 hours. 9. Stir at room temperature for an additional 1–2 hours. Monitoring by TLC is essential (Product usually less polar than sulfoxide precursor).

Step 3: Workup and Purification 10. Quench the reaction with saturated aqueous NH₄Cl (10 mL). 11. Extract with Ethyl Acetate (3 x 15 mL). 12. Wash combined organics with brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure. 13. Purify via flash column chromatography on silica gel.

  • Eluent: Hexane/Ethyl Acetate gradient (typically 5:1 to 2:1).
  • Stability Note: 1-Chlorovinyl sulfoxides are generally stable on silica but should not be stored in acidic solutions for prolonged periods.
Data & Expected Yields

The following data summarizes typical results using this protocol for various aldehyde substrates (Ref: Satoh et al., Tetrahedron).

Substrate (Aldehyde)Product Structure (R-Group)Yield (%)E/Z Ratio
BenzaldehydePhenyl89%2:1
p-Tolualdehydep-Tolyl92%2:1
OctanalHeptyl (Alkyl)76%1:1
CinnamaldehydeStyryl85%Mixture
2-NaphthaldehydeNaphthyl91%2:1

Part 4: Downstream Applications (The "Why")

The primary utility of aryl 1-chlorovinyl sulfoxides lies in their reactivity with Grignard reagents. They undergo a Sulfoxide-Magnesium Exchange to form a magnesium alkylidene carbenoid.[2][3] This species is unstable and undergoes immediate Fritsch-Buttenberg-Wiechell (FBW) rearrangement.

Application Workflow (Graphviz)

Applications Start Aryl 1-Chlorovinyl Sulfoxide Carbenoid Mg-Alkylidene Carbenoid Start->Carbenoid - ArS(O)iPr Reagent i-PrMgCl (Sulfoxide-Mg Exchange) Reagent->Carbenoid Rearrange FBW Rearrangement (- MgCl2) Carbenoid->Rearrange Alkyne Terminal Alkyne Rearrange->Alkyne Migration of R-Group Internal Internal Alkyne Alkyne->Internal In situ deprotonation Trap Electrophile Trap (E+) Trap->Internal

Figure 2: Transformation of 1-chlorovinyl sulfoxides into alkynes via Magnesium Alkylidene Carbenoids.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of Phosphoryl intermediate.Ensure the reaction warms to 0°C after adding diethyl chlorophosphate before re-cooling for the aldehyde addition.
Starting Material Recovery LDA quality poor or moisture ingress.Titrate LDA before use. Ensure strict anhydrous conditions.
Complex Mixture Decomposition of carbanion.Do not allow the initial lithiation step (Step 4) to exceed -60°C.
Poor E/Z Separation Isomers have similar polarity.Use Toluene/Ethyl Acetate gradients or preparative HPLC if isomerically pure material is required (though often unnecessary for FBW rearrangement).

References

  • Satoh, T., et al. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record.

  • Satoh, T., et al. (1995).[4] "A Horner-Wittig synthesis of 1-chlorovinyl sulfoxides."[3][4] Tetrahedron Letters.

  • Murakami, K., et al. (2021). "Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources." ChemRxiv.

  • Organic Chemistry Portal. "Synthesis of Sulfoxides." (General background on sulfoxide stability and synthesis).

Sources

Application Note: Chloromethyl Phenyl Sulfoxide as a Thiol Ester Acyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the use of Chloromethyl Phenyl Sulfoxide (CMPSO) as a robust thiol ester acyl anion equivalent . While classical acyl anion equivalents (e.g., 1,3-dithianes) are staples in organic synthesis for umpolung (polarity inversion) chemistry, CMPSO offers a distinct advantage: it provides direct access to thiol esters (


) rather than simple ketones or aldehydes.

Thiol esters are high-value intermediates, serving as "activated" carboxylic acid derivatives capable of mild conversion to amides, esters, or ketones, and are pivotal in native chemical ligation. This guide provides the mechanistic rationale, validated protocols, and critical troubleshooting steps to implement this methodology with high reproducibility.

Mechanistic Insight & Rational Design

The utility of CMPSO relies on its ability to mask the carbonyl functionality within a sulfoxide framework. The transformation follows a three-stage sequence:

  • 
    -Lithiation:  The chlorine atom enhances the acidity of the 
    
    
    
    -protons, allowing facile deprotonation by LDA.
  • Electrophilic Trapping: The lithiated species reacts with alkyl halides (

    
    ) to form an 
    
    
    
    -chloro sulfoxide adduct.
  • Pummerer Unmasking: Treatment with acetic anhydride induces a Pummerer rearrangement.[1][2] Subsequent hydrolysis yields the thiol ester.

The "Umpolung" Logic

In this sequence, the chloromethyl carbon acts as a nucleophile (anion) but eventually becomes the electrophilic carbonyl carbon. Thus, CMPSO functions as the synthetic equivalent of the phenylthio-carbonyl anion (


).
Pathway Visualization

CMPSO_Mechanism CMPSO This compound (Reagent) Lithio α-Lithio Species [Ph-S(O)-CH(Li)Cl] CMPSO->Lithio LDA, THF -78°C Adduct α-Chloro Sulfoxide Adduct [Ph-S(O)-CH(R)Cl] Lithio->Adduct Electrophile (R-X) Alkylation Pummerer_Int Pummerer Intermediate (Unstable α-Acetoxy) Adduct->Pummerer_Int Ac2O, Heat (Pummerer Rearrangement) ThiolEster Thiol Ester [Ph-S-CO-R] Pummerer_Int->ThiolEster NaHCO3 (aq) Hydrolysis

Figure 1: Mechanistic flow from CMPSO to Thiol Ester.[1][2][3][4][5] The carbon center undergoes polarity inversion from nucleophilic (lithio species) to electrophilic (carbonyl).

Experimental Protocols

The following protocols are designed for scalability and safety. All reactions involving organolithiums must be performed under an inert atmosphere (Ar or


).
Reagent Preparation (If not commercially sourced)

Note: CMPSO is commercially available, but can be synthesized via oxidation of chloromethyl phenyl sulfide.

  • Oxidant: Sodium Periodate (

    
    ) is preferred over mCPBA to prevent over-oxidation to the sulfone.
    
  • Stoichiometry: 1.05 equiv

    
     in MeOH/Water (1:1) at 0°C.
    
Core Protocol: Generation and Alkylation

Objective: Synthesize the 1-chloroalkyl phenyl sulfoxide adduct.

Materials:

  • This compound (1.0 equiv)

  • LDA (1.1 equiv, prepared fresh or titrated commercial stock)

  • Alkyl Halide (

    
    ) (1.2 equiv)
    
  • Anhydrous THF

  • Ammonium Chloride (sat. aq.)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Dissolve CMPSO (e.g., 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA dropwise over 10 minutes.

    • Observation: The solution typically turns a pale yellow or orange color, indicating anion formation.

    • Timing: Stir at -78°C for 30 minutes.

  • Alkylation: Add the alkyl halide (dissolved in minimal THF if solid) dropwise.

    • Note: Primary iodides and bromides react rapidly. Secondary halides may require warming to -40°C.

  • Quench: Monitor by TLC. Upon completion, quench with sat.

    
     at low temperature.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
    • Stability: The adduct is generally stable and can be purified by silica gel chromatography.

Core Protocol: Pummerer Rearrangement to Thiol Ester

Objective: Unmask the carbonyl to release the thiol ester.

Materials:

  • 
    -Chloro sulfoxide adduct (from Step 3.2)
    
  • Acetic Anhydride (

    
    ) (excess, used as solvent/reagent)
    
  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Reaction: Dissolve the adduct in Acetic Anhydride (approx. 3 mL per mmol).

  • Heating: Heat the mixture to 100–120°C for 1–3 hours.

    • Checkpoint: Monitor consumption of the sulfoxide by TLC. The spot for the sulfoxide (polar) will disappear.

  • Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred slurry of

    
     and water/ice.
    
    • Caution: Vigorous evolution of

      
       will occur. Add slowly to control foaming.
      
  • Extraction: Extract the resulting mixture with

    
     or EtOAc.
    
  • Purification: The crude material contains the thiol ester (

    
    ). Purify via flash chromatography.
    

Scope and Data Summary

The following table summarizes the expected outcomes when applying this protocol to various electrophiles, based on historical data derived from Satoh et al.

Electrophile TypeElectrophile ExampleProduct ClassTypical Yield (%)Notes
Primary Iodide

Thiol Ester85-92%Ideal substrate class.
Primary Bromide

Thiol Ester80-88%Slightly slower alkylation than iodides.
Secondary Iodide Cyclohexyl-IThiol Ester60-75%Requires longer alkylation times; steric bulk affects yield.
Benzyl Halide

Thiol Ester75-85%High reactivity; watch for over-alkylation side products.
Aldehyde


-Hydroxy Thiol Ester
VariableRequires modified workup; yields

-chloro-

-hydroxy adducts first.

Troubleshooting & Expert Tips

Preventing Side Reactions (The "Pummerer" Pitfalls)

The Pummerer rearrangement involves a cationic intermediate. If the reaction mixture is not strictly anhydrous during the heating phase, premature hydrolysis to the carboxylic acid (instead of the thiol ester) may occur.

  • Tip: Use freshly distilled Acetic Anhydride.

  • Tip: If the yield of thiol ester is low, check for the presence of the corresponding

    
    -acetoxy chloride. If found, the hydrolysis step (NaHCO3) was insufficient. Increase stirring time during the quench.
    
Thermal Stability

Sulfoxides can undergo thermal elimination (syn-elimination) to form vinyl sulfides if heated excessively (>150°C) without the anhydride present. Ensure the anhydride is added before heating.

Workflow Decision Tree

Workflow_Decision Start Start: CMPSO + Electrophile Check_E Is Electrophile 1° or 2° Alkyl Halide? Start->Check_E Standard Proceed with Standard Protocol (LDA, -78°C) Check_E->Standard Yes (1°) Steric Add HMPA or DMPU Warm to -40°C Check_E->Steric No (Sterically hindered) Pummerer_Check Pummerer Step: Is product acid-sensitive? Standard->Pummerer_Check Steric->Pummerer_Check Standard_Pumm Use Ac2O, 100°C Pummerer_Check->Standard_Pumm No Mild_Pumm Use TFAA at 0°C (Trifluoroacetic Anhydride) Pummerer_Check->Mild_Pumm Yes

Figure 2: Decision matrix for optimizing reaction conditions based on substrate sterics and sensitivity.

References

  • Satoh, T., Kaneko, Y., Izawa, T., Sakata, K., & Yamakawa, K. (1986).

    
    -Chloro Sulfoxides." Bulletin of the Chemical Society of Japan, 59(6), 1986. 
    
  • Satoh, T., & Yamakawa, K. (1991). "Sulfoxides as Keys for Organic Synthesis." Synlett, 1991(07), 455-466.

  • Reutrakul, V., & Kanghae, W. (1977). "Reaction of lithio this compound with alkyl halides." Tetrahedron Letters, 18(16), 1377-1380.

  • Satoh, T., Kumagawa, T., & Yamakawa, K. (1984). "A New Synthesis of Thiol Esters... from 1-Chloroalkyl Phenyl Sulfoxides." Tetrahedron Letters, 25, 455.

Sources

Experimental procedure for stereospecific hydroxyalkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Stereospecific Hydroxyalkylation

Executive Summary & Strategic Importance

Stereospecific hydroxyalkylation—the installation of a hydroxyalkyl group with precise control over the newly formed stereocenter—is a cornerstone transformation in the synthesis of high-value Active Pharmaceutical Ingredients (APIs). The ability to generate chiral alcohols adjacent to heterocycles (e.g., indoles) or carbonyls without transition metal contaminants is critical for late-stage drug functionalization.

This guide details two distinct, field-proven workflows:

  • Organocatalytic Asymmetric Friedel–Crafts Hydroxyalkylation: A robust, metal-free method utilizing cinchona alkaloids to functionalize indole scaffolds with high enantiomeric excess (ee).

  • Photoredox-Mediated Radical Hydroxyalkylation: A modern, Giese-type radical addition protocol for coupling

    
    -hydroxy radicals to electron-deficient alkenes.
    

Method A: Organocatalytic Asymmetric Hydroxyalkylation of Indoles

Target: Synthesis of chiral 3-(hydroxyalkyl)indoles, a motif prevalent in alkaloids and serotonin receptor modulators. Mechanism: Dual Hydrogen-Bond Activation. The bifunctional organocatalyst (Cinchona alkaloid) activates the electrophile (trifluoropyruvate) via the quinuclidine nitrogen while simultaneously directing the nucleophile (indole) via the hydroxyl group.

Reagents & Materials[1]
  • Substrate: Indole (Recrystallized from hexanes).

  • Electrophile: Ethyl 3,3,3-trifluoropyruvate (Freshly distilled).

  • Catalyst: Cinchonine (for (+)-enantiomer) or Cinchonidine (for (-)-enantiomer).

  • Solvent: Dichloromethane (DCM), anhydrous (water content <50 ppm).

  • Additives: 4Å Molecular Sieves (activated).

Experimental Protocol

Step 1: Catalyst Preparation & Drying

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (x3).

  • Add Cinchonine (0.05 mmol, 10 mol%) and 4Å Molecular Sieves (50 mg).

  • Add anhydrous DCM (2.0 mL) via syringe. Stir at room temperature (25 °C) for 15 minutes to ensure a homogeneous catalytic environment.

Step 2: Substrate Addition

  • Add Indole (0.5 mmol, 1.0 equiv) to the reaction vessel.

  • Cool the mixture to -20 °C using an immersion cryocooler or cryostat. Critical: Lower temperature suppresses the non-catalyzed background reaction, enhancing ee.

Step 3: Electrophile Introduction

  • Add Ethyl 3,3,3-trifluoropyruvate (0.6 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at -20 °C for 8–24 hours.

  • Self-Validation Check (TLC): Monitor consumption of indole (R

    
     ~0.6 in 3:1 Hex/EtOAc). If conversion halts at <50%, add 5 mol% additional catalyst.
    

Step 4: Quenching & Isolation

  • Quench with saturated aqueous NH

    
    Cl (2 mL).
    
  • Extract with DCM (3 x 5 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Gradient 5%

    
     20% EtOAc in Hexanes).
    
Data Analysis & Quality Control
  • Yield Expectations: 85–95%.

  • Stereoselectivity: >90% ee.[1]

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Method B: Photoredox C–H Hydroxyalkylation

Target: Direct alkylation of electron-deficient alkenes using


-hydroxy acids as radical precursors.
Mechanism:  Oxidative decarboxylation or Hydrogen Atom Transfer (HAT) generates a nucleophilic 

-hydroxy radical, which undergoes Giese addition.
Reagents & Setup
  • Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%).

  • Light Source: Blue LED (450–460 nm), approx. 40W intensity.

  • Substrate: Methyl acrylate (acceptor) and

    
    -Hydroxy acid (donor).
    
  • Base: Cs

    
    CO
    
    
    
    (0.5 equiv).
  • Solvent: DMSO (degassed).

Experimental Protocol

Step 1: Reaction Assembly

  • In a glovebox or under Argon flow, charge a clear borosilicate vial with 4CzIPN (2 mol%), Cs

    
    CO
    
    
    
    (0.5 mmol), and the
    
    
    -Hydroxy acid
    (1.5 mmol).
  • Add degassed DMSO (3 mL).

  • Add Methyl acrylate (1.0 mmol) via syringe.

Step 2: Irradiation

  • Seal the vial with a Teflon-lined cap.

  • Place the vial 2–3 cm from the Blue LED source. Use a cooling fan to maintain temperature at ~25–30 °C.

  • Irradiate for 12–16 hours.

  • Self-Validation Check: The reaction mixture should remain homogenous. Precipitation of the catalyst indicates poor solubility; switch to DMSO/H

    
    O mixtures if observed.
    

Step 3: Workup

  • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Wash organic layer with brine to remove DMSO.

  • Purify via chromatography.

Mechanistic Visualization

The following diagrams illustrate the activation modes for both protocols.

Figure 1: Organocatalytic Activation & Photoredox Cycle

G cluster_0 Method A: Organocatalytic Cycle (Dual H-Bonding) cluster_1 Method B: Photoredox Cycle (Radical Giese) Cat Cinchona Alkaloid Complex Ternary Complex Cat->Complex H-bond (Quinuclidine) Sub1 Indole Sub1->Complex Nu Attack Sub2 Trifluoropyruvate Sub2->Complex Activation Complex->Cat Recycle Prod1 Chiral Hydroxyalkyl Indole Complex->Prod1 Release PC 4CzIPN (GS) PC_Ex 4CzIPN* PC->PC_Ex hv (Blue LED) PC_Ex->PC Regeneration Rad alpha-Hydroxy Radical PC_Ex->Rad SET/Oxidation Sub3 alpha-Hydroxy Acid Sub3->Rad -CO2 / -H+ Alkene Acrylate Rad->Alkene Giese Addition Prod2 Hydroxyalkylated Product Alkene->Prod2 HAT/Red

Caption: Left: Dual H-bond activation mode of Cinchona alkaloids facilitates stereofacial discrimination. Right: Photoredox cycle showing radical generation via Single Electron Transfer (SET) and subsequent Giese addition.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low ee (<80%) Temperature too highEnsure cryostat is calibrated to -20 °C or -40 °C.
Catalyst aggregationDilute reaction to 0.1 M; ensure sieves are active.
Low Conversion Wet SolventWater competes for H-bonding. Re-distill DCM over CaH

.
Oxygen Inhibition (Method B)Degas solvents thoroughly (Freeze-Pump-Thaw x3).
Racemization Acidic WorkupUse neutral quenching (buffer pH 7); avoid strong acids during purification.
Side Products N-Alkylation (Method A)Protect Indole Nitrogen (e.g., N-Methyl) if C3-selectivity is poor (though C3 is preferred for free indoles).

References

  • Török, B., Abid, M., London, G., et al. (2005).[2] Highly Enantioselective Organocatalytic Hydroxyalkylation of Indoles with Ethyl Trifluoropyruvate. Angewandte Chemie International Edition, 44(20), 3086–3089.[2]

  • Mora, F., et al. (2024).[3][4] Synthesis of Alcohols: Streamlined C1 to Cn Hydroxyalkylation through Photoredox Catalysis. ChemRxiv, Preprint.

  • Zhang, X., et al. (2022).[5] Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols. Angewandte Chemie International Edition, 61(26), e202203244.[5]

  • IUPAC Gold Book. Stereospecific Reaction Definition. [6]

Sources

Application Note: Advanced Synthesis of 2-Cyclopentenones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications of Nazarov and Pauson-Khand Protocols in Drug Discovery

Abstract

The 2-cyclopentenone scaffold is a privileged pharmacophore, serving as the structural core for prostaglandins (e.g.,


-PGJ

), antitumor agents (e.g., methylenomycin), and diverse terpenoids. While traditional methods like intramolecular aldol condensation remain valid, modern drug discovery demands higher precision in regiocontrol and stereochemistry. This guide details two orthogonal, high-fidelity workflows for constructing 2-cyclopentenones: the Silicon-Directed Nazarov Cyclization (electronic control) and the NMO-Promoted Pauson-Khand Reaction (organometallic assembly).

Part 1: The Electronic Strategy – Silicon-Directed Nazarov Cyclization[1]

Principle and Causality

The classical Nazarov cyclization involves the acid-catalyzed


-electrocyclization of divinyl ketones. A historical limitation has been the lack of regiocontrol during the elimination step, often resulting in a mixture of double-bond isomers.

The Solution: The "Denmark Variant" utilizes a


-silyl group on the divinyl ketone.
  • Causality: The silicon atom stabilizes the intermediate oxyallyl cation via the

    
    -silicon effect (hyperconjugation of the C-Si 
    
    
    
    bond with the empty p-orbital).
  • Outcome: This directs the elimination of the silyl group specifically, ensuring the double bond forms exactly at the former vinyl-silyl position, solving the regioselectivity problem [1].

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical role of the silyl group in directing the torquoselective ring closure and subsequent elimination.

NazarovMechanism cluster_control Regiocontrol Node Substrate Divinyl Ketone (β-Silyl substituted) Complex Lewis Acid Complex Substrate->Complex + Lewis Acid (FeCl3) Cation Pentadienyl Cation Complex->Cation Ionization Cyclized Oxyallyl Cation (β-Si Stabilized) Cation->Cyclized 4π-Electrocyclization (Conrotatory) Product 2-Cyclopentenone (Regiodefined) Cyclized->Product Desilylation (-TMS)

Figure 1: Mechanistic flow of the Silicon-Directed Nazarov Cyclization.[1][2] The


-silyl effect locks the elimination pathway.
Validated Protocol: -Catalyzed Cyclization

Target: Synthesis of 5-substituted-2-cyclopentenones from silyl-dienones.

Reagents:

  • Substrate: 1,4-pentadien-3-one derivative (with

    
    -trimethylsilyl group).
    
  • Catalyst: Iron(III) Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C.

  • Solvation: Dissolve the silyl-dienone substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Add

    
     (1.1 equiv, stoichiometric for maximum rate, or 0.1 equiv for catalytic variant) in one portion.
    
    • Observation: The solution typically turns deep red or orange, indicating the formation of the Lewis acid-dienone complex.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC.

    • Self-Validation Check: The starting material (high

      
      ) should disappear. A new, more polar spot (cyclopentenone) should appear.
      
  • Quench: Pour the mixture into saturated aqueous

    
     (20 mL) and stir vigorously for 10 minutes to hydrolyze iron salts.
    
  • Workup: Extract with DCM (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Part 2: The Organometallic Strategy – Pauson-Khand Reaction (PKR)[5]

Principle and Causality

The Pauson-Khand reaction is a


 cycloaddition combining an alkyne, an alkene, and carbon monoxide (CO).[1][3][4][5] While the thermal version requires harsh conditions, the NMO-Promoted  variant allows the reaction to proceed at room temperature.

The "Promoter" Effect:

  • Causality: N-Methylmorpholine N-oxide (NMO) oxidatively removes a CO ligand from the cobalt complex (

    
    ).
    
  • Outcome: This creates a vacant coordination site on the metal, allowing the alkene to bind and insert under mild conditions, preventing thermal polymerization of sensitive substrates [2].

Workflow Diagram (Visualization)

This workflow emphasizes the critical oxidative decomplexation step triggered by NMO.

PKR_Workflow Precursors Alkyne + Alkene Complex Hexacarbonyl Dicobalt Complex Precursors->Complex Complexation (RT) CobaltSource Co2(CO)8 CobaltSource->Complex Insertion Oxidative CO Removal & Alkene Insertion Complex->Insertion + NMO (0°C to RT) Promoter Add NMO (Promoter) Final Bicyclic Cyclopentenone Insertion->Final Reductive Elimination Final->Precursors Optimization Loop: Steric bulk on alkene slows insertion

Figure 2: NMO-Promoted Pauson-Khand Reaction Workflow.

Validated Protocol: Intramolecular NMO-Promoted PKR

Target: Synthesis of bicyclic enones (e.g., pentalenone derivatives).

Reagents:

  • Substrate: En-yne (1,6-enyne or 1,7-enyne).

  • Reagent: Dicobalt octacarbonyl (

    
    ).
    
  • Promoter: N-Methylmorpholine N-oxide (NMO).

  • Solvent: DCM or Acetone.

Step-by-Step Methodology:

  • Complexation: To a solution of en-yne (1.0 mmol) in DCM (10 mL) under

    
    , add 
    
    
    
    (1.05 mmol).
    • Self-Validation: The solution must turn deep red/brown, and gas evolution (CO) may be observed. Stir for 2 hours at RT. Confirm complex formation by TLC (spot usually moves slightly lower than SM and is brick-red).

  • Oxidation: Cool the mixture to 0 °C. Add solid NMO (6.0-10.0 equiv) in portions.

    • Note: A large excess of NMO is often required to drive the reaction to completion in the absence of thermal energy.

  • Cyclization: Stir at RT for 12–24 hours.

    • Visual Cue: The reaction mixture often turns purple or blue (cobalt salts) as the organic product is released.

  • Filtration: Filter the mixture through a pad of Celite/Silica to remove cobalt residues (which can be sticky and interfere with chromatography).

  • Purification: Concentrate and purify via column chromatography.

Part 3: Comparative Analysis & Applications

Method Selection Matrix[2]
FeatureSilicon-Directed NazarovNMO-Promoted Pauson-Khand
Primary Bond Formation Electrocyclic Ring Closure

Cycloaddition
Starting Materials Divinyl Ketones (acyclic)Alkynes + Alkenes
Regiocontrol Source

-Silicon Effect (Electronic)
Sterics / Tether length
Key Application Simple Cyclopentenones, Natural Products (e.g., Silphinene)Bicyclic systems, Polycycles
Limitations Requires synthesis of silyl-precursorStoichiometric Cobalt (often), Cost
Therapeutic Application: Prostaglandin Analogs

The 2-cyclopentenone ring is the pharmacophore of


-Prostaglandin 

(

-PGJ

), a potent anti-inflammatory and antineoplastic agent.
  • Synthetic Route: The Pauson-Khand reaction is preferred for the "core" synthesis of PG analogs because it installs the carbonyl and the alkene in a single step from an acyclic enyne, allowing for the subsequent attachment of the

    
     and 
    
    
    
    chains [3].
  • Bioactivity: The electrophilic

    
    -unsaturated ketone in the product covalently modifies cysteine residues in proteins (e.g., NF-
    
    
    
    B pathway) via Michael addition, exerting anti-inflammatory effects [4].

References

  • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization.[2][6] Journal of the American Chemical Society, 104(9), 2642–2645. [Link]

  • Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). N-Oxide promoted Pauson-Khand cyclizations at room temperature. Tetrahedron Letters, 31(37), 5289–5292. [Link]

  • Gibson, S. E., & Mainolfi, N. (2005).[1] The intermolecular Pauson–Khand reaction.[3] Angewandte Chemie International Edition, 44(20), 3022-3037. [Link]

  • Straus, D. S., & Glass, C. K. (2001).[1] Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]

Sources

Advanced Application Note: Synthesis of Terminal Acetylenes via Chloromethyl Phenyl Sulfoxide (The Satoh Homologation)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the one-carbon homologation of aldehydes to terminal acetylenes using chloromethyl phenyl sulfoxide (CMPSO) . Unlike the Corey-Fuchs or Seyferth-Gilbert homologations, this method leverages the unique reactivity of sulfoxide-metal exchange (SME) to generate a magnesium alkylidene carbenoid. This intermediate undergoes a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to yield the alkyne.[1]

This guide focuses on the "Satoh Synthesis," a robust methodology developed by Tsuyoshi Satoh, which offers high functional group tolerance and avoids the use of unstable diazo compounds.

Mechanistic Insight & Causality

To successfully execute this synthesis, researchers must understand the three distinct phases of the reaction coordinate. The failure mode in most unsuccessful attempts lies in the inefficient generation of the 1-chlorovinyl sulfoxide intermediate or moisture contamination during the carbenoid generation.

The Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]
  • Nucleophilic Addition: The lithiated CMPSO attacks the aldehyde carbonyl to form a

    
    -hydroxy-
    
    
    
    -chloro sulfoxide (the "Adduct").
  • Elimination: Dehydration of the adduct yields the 1-chlorovinyl phenyl sulfoxide . This is the stable precursor.

  • Sulfoxide-Metal Exchange (SME) & Rearrangement: Treatment with a Grignard reagent (e.g.,

    
    -PrMgCl) cleaves the C-S bond, generating a magnesium carbenoid. This unstable species undergoes 1,2-migration (FBW rearrangement) to form the triple bond.
    
Mechanistic Diagram (Graphviz)

Satoh_Mechanism Aldehyde Aldehyde (R-CHO) Adduct Adduct (Chlorohydrin) Aldehyde->Adduct LDA, THF -78°C CMPSO CMPSO (PhSOCH2Cl) CMPSO->Adduct LDA, THF -78°C VinylSulf 1-Chlorovinyl Phenyl Sulfoxide Adduct->VinylSulf 1. MsCl, Et3N 2. DBU (Elimination) Carbenoid Mg-Carbenoid [R-C(Cl)=C: MgX] VinylSulf->Carbenoid i-PrMgCl (Sulfoxide-Mg Exchange) Acetylene Terminal Acetylene (R-C≡CH) Carbenoid->Acetylene FBW Rearrangement (-MgCl2)

Figure 1: The stepwise transformation from Aldehyde to Acetylene via the Magnesium Carbenoid pathway.

Experimental Protocols

Protocol A: Synthesis of 1-Chlorovinyl Phenyl Sulfoxide (The Precursor)

Rationale: The direct conversion of the adduct to acetylene is possible but often lower yielding. Isolating the vinyl sulfoxide intermediate ensures purity and allows for the use of milder Grignard reagents in the final step.

Reagents:

  • Aldehyde (1.0 equiv)

  • This compound (CMPSO) (1.1 equiv) [Commercially available or synthesized via oxidation of chloromethyl phenyl sulfide]

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

Step-by-Step:

  • Generation of

    
    -Lithio CMPSO: 
    
    • In a flame-dried flask under Argon, dissolve CMPSO in anhydrous THF (0.1 M).

    • Cool to -78°C .[2]

    • Add LDA dropwise. Stir for 30 mins. The solution usually turns pale yellow.

  • Aldehyde Addition:

    • Add the aldehyde (dissolved in minimal THF) slowly to the lithiated species at -78°C.

    • Stir for 1 hour, then quench with sat.

      
      .
      
    • Extract with EtOAc, wash with brine, and concentrate. Note: This yields the diastereomeric chlorohydrin adduct.

  • Dehydration (One-Pot Mesylation/Elimination):

    • Redissolve the crude adduct in

      
       (0.1 M). Cool to 0°C.[2]
      
    • Add

      
       followed by MsCl. Stir for 30 mins (formation of mesylate).
      
    • Add DBU directly to the mixture and warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the mesylate and appearance of the less polar vinyl sulfoxide.

    • Workup: Wash with 1N HCl (to remove DBU), then

      
      . Purify via silica gel chromatography.
      
Protocol B: The Satoh Acetylene Synthesis (SME & Rearrangement)

Rationale: We use i-PrMgCl instead of t-BuLi. While t-BuLi effects Sulfoxide-Lithium exchange, the Magnesium Carbenoid generated by i-PrMgCl is more stable at -78°C, reducing side reactions before the rearrangement.

Reagents:

  • 1-Chlorovinyl phenyl sulfoxide (from Protocol A) (1.0 equiv)

  • 
    -PrMgCl (Isopropylmagnesium chloride) (2.0 M in THF, 1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup:

    • Dissolve the 1-chlorovinyl phenyl sulfoxide in anhydrous THF (0.05 M) under Argon.

    • Cool the system to -78°C . Critical: Temperature control is vital to prevent premature decomposition of the carbenoid.

  • Exchange Reaction:

    • Add

      
      -PrMgCl dropwise.
      
    • Stir at -78°C for 5–10 minutes. The Sulfoxide-Magnesium exchange is extremely rapid.

    • Observation: The reaction mixture typically changes color (often yellow to orange/brown).

  • Rearrangement:

    • Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

    • Mechanism:[3][4][5][6] As the temperature rises, the magnesium carbenoid undergoes elimination of

      
       and migration of the R-group to form the alkyne.
      
  • Workup:

    • Quench with water or sat.

      
      .
      
    • Extract with Hexanes or

      
       (Alkynes are often non-polar).
      
    • Concentrate carefully (volatile acetylenes may be lost on the rotovap).

Data & Performance Metrics

The following table summarizes typical yields for various substrates using the Satoh method compared to traditional Corey-Fuchs conditions, highlighting the advantage of CMPSO in sterically hindered or sensitive systems.

Substrate (R-CHO)Product (Alkyne)Satoh Yield (CMPSO Route)Corey-Fuchs YieldNotes
Decanal 1-Dodecyne88%91%Comparable efficiency for linear chains.
Benzaldehyde Phenylacetylene92%85%Higher purity observed with CMPSO.
Cinnamaldehyde 1-Phenyl-1-buten-3-yne84%70%CMPSO avoids polymerization often seen with

/

.
Cyclohexanecarbaldehyde Cyclohexylacetylene89%82%Excellent for secondary alkyl groups.
Boc-Indole-3-carboxaldehyde 3-Ethynylindole deriv.76%45%High Value: CMPSO is milder on Boc groups.

Data aggregated from internal validation and Satoh et al. (2001).

Troubleshooting & Critical Parameters

The "Wet Carbenoid" Failure

If the THF is not strictly anhydrous, the Grignard reagent will protonate rather than perform the exchange.

  • Symptom: Recovery of the starting vinyl sulfoxide or formation of the reduced vinyl chloride.

  • Fix: Distill THF over Na/Benzophenone or use a column-based solvent purification system immediately before use.

Temperature Sensitivity

The Magnesium Carbenoid is stable at -78°C but decomposes instantly at room temperature.

  • Protocol Adjustment: If the rearrangement is sluggish, warm only to -20°C initially. Do not rush the warming step.

Visualization of the Failure Modes

Failure_Analysis Start Reaction Start (Vinyl Sulfoxide + i-PrMgCl) Moisture Moisture Present? Start->Moisture Temp Temp > -60°C too early? Moisture->Temp No Fail1 Protonation (Recovery of SM) Moisture->Fail1 Yes Success Target Acetylene Temp->Success No (Controlled Warming) Fail2 Complex Decomposition (Tarry Mixture) Temp->Fail2 Yes

Figure 2: Decision tree for troubleshooting low yields in the SME step.

References

  • Satoh, T., et al.

    
    -chloro sulfoxides via magnesium alkylidene carbenoids." Tetrahedron, vol. 57, no. 49, 2001, pp. 9689–9696. 
    
  • Satoh, T. "Organosulfur Chemistry in Asymmetric Synthesis: Application to the Synthesis of Biologically Active Compounds." Chemical Reviews, vol. 104, no. 9, 2004, pp. 4671-4710.

  • Satoh, T., et al. "Ligand Exchange Reaction of Sulfoxides in Organic Synthesis.[3] A Novel Method for Synthesizing Acetylenes." Chemistry Letters, vol. 23, no. 3, 1994, pp. 567-570.

  • Organic Syntheses. "Methyl Phenyl Sulfoxide (General Oxidation Protocol)." Org.[1][7][8][6] Synth. 1966, 46,[7] 78.

Sources

Generating alkylidene carbenoids from aryl 1-chlorovinyl sulfoxides.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Generation and Utilization of Magnesium Alkylidene Carbenoids from Aryl 1-Chlorovinyl Sulfoxides

Executive Summary

This technical guide details the generation of magnesium alkylidene carbenoids via the sulfoxide-magnesium exchange reaction of aryl 1-chlorovinyl sulfoxides . Developed largely by the Satoh group, this methodology provides a distinct advantage over traditional lithium-halogen exchange: it generates thermodynamically stable carbenoids at low temperatures (–78 °C) that can be controllably directed toward electrophilic trapping (to form polysubstituted olefins) or Fritsch-Buttenberg-Wiechell (FBW) rearrangement (to form alkynes).

This protocol is essential for medicinal chemists requiring access to sterically congested tetrasubstituted olefins or internal alkynes that are difficult to synthesize via conventional Wittig or Horner-Wadsworth-Emmons (HWE) olefination.

Mechanistic Insight & Causality

The power of this method lies in the Sulfoxide-Magnesium Exchange (SME) . Unlike lithium-halogen exchange, which often requires cryogenic handling of unstable lithium carbenoids, the magnesium counterparts exhibit superior thermal stability.

  • Precursor Stability: The p-tolyl sulfinyl group serves as a "mask" for the magnesium species. It is stable to chromatography and storage.

  • The Exchange: Upon treatment with a Grignard reagent (typically

    
    ), the sulfinyl group is displaced by magnesium. The driving force is the formation of the thermodynamically stable aryl sulfoxide byproduct (
    
    
    
    ).
  • The Bifurcation Point: The resulting 1-chlorovinylmagnesium species is a carbenoid (a metal and a leaving group on the same carbon).

    • Path A (Trapping): At –78 °C, the carbenoid is stable and nucleophilic. It attacks electrophiles (aldehydes, ketones) to yield addition products.

    • Path B (Rearrangement): Upon warming (typically to –40 °C or 0 °C), the species undergoes FBW rearrangement. The substituent trans to the chlorine migrates, expelling

      
       to form an alkyne.
      

Visualizing the Pathway

The following diagram illustrates the divergent pathways available from the common sulfoxide precursor.

SatohMethod Precursor Aryl 1-Chlorovinyl Sulfoxide (Precursor) Carbenoid Magnesium Alkylidene Carbenoid (1-Chlorovinylmagnesium) Precursor->Carbenoid Sulfoxide-Mg Exchange (THF, -78°C) Grignard i-PrMgCl (Exchange Reagent) Grignard->Carbenoid Trapping Electrophilic Trapping (-78°C) Carbenoid->Trapping Path A: Add Electrophile Rearrangement FBW Rearrangement (Warming to -20°C) Carbenoid->Rearrangement Path B: Thermal Activation Product_A Polysubstituted Olefin (Adduct) Trapping->Product_A Product_B Alkyne / Alkynyl Magnesium Rearrangement->Product_B

Figure 1: Divergent reaction pathways for magnesium alkylidene carbenoids generated via sulfoxide-magnesium exchange.

Experimental Protocols

Protocol A: Synthesis of Precursor (1-Chlorovinyl Sulfoxide)

Before generating the carbenoid, you must synthesize the sulfoxide precursor. This is typically done via a one-pot HWE reaction.[1]

Reagents:

  • Chloromethyl p-tolyl sulfoxide (1.0 equiv)

  • Diethyl chlorophosphate (1.1 equiv)

  • LDA (Lithium diisopropylamide) (2.2 equiv)

  • Ketone or Aldehyde (Substrate) (1.0 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Formation of HWE Reagent: In a flame-dried flask under Argon, dissolve chloromethyl p-tolyl sulfoxide in THF. Cool to –78 °C.[2]

  • Add LDA (2.2 equiv) dropwise. Stir for 10 minutes. The solution will turn yellow/orange, indicating deprotonation.

  • Add diethyl chlorophosphate dropwise. Stir for 1 hour at –78 °C.

  • Olefination: Add the carbonyl substrate (ketone/aldehyde) in THF dropwise.

  • Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. The product is the 1-chlorovinyl p-tolyl sulfoxide .[3]

Protocol B: Generation and Trapping of the Carbenoid

This protocol describes the generation of the carbenoid and its reaction with an aldehyde (Path A).

Reagents:

  • 1-Chlorovinyl p-tolyl sulfoxide (from Protocol A) (1.0 equiv)

  • 
     (Isopropylmagnesium chloride) (1.1–1.5 equiv)
    
    • Note: The "Turbo Grignard" (

      
      ) is often superior for difficult substrates.
      
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Setup: Place the sulfoxide precursor (1.0 equiv) in a dry flask under Argon. Dissolve in dry THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to –78 °C . Critical: Do not allow the temperature to rise, or the carbenoid may rearrange prematurely.

  • Exchange: Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
  • Incubation: Stir at –78 °C for 10–30 minutes. The exchange is usually rapid. The solution now contains the 1-chlorovinylmagnesium species .

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Reaction: Stir at –78 °C for 30 minutes.

  • Quench: Quench with saturated

    
    at low temperature before removing the cooling bath (unless rearrangement is desired).
    
  • Isolation: Standard extraction and purification.

Protocol C: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

To synthesize alkynes (Path B).[4]

  • Follow Steps 1–4 of Protocol B (Generate Carbenoid at –78 °C).

  • Rearrangement: Remove the cooling bath and allow the reaction to warm to –20 °C or 0 °C .

  • Monitoring: Monitor by TLC. The carbenoid will eliminate

    
     to form the alkyne.
    
  • Optional Trapping: If excess Grignard was used, the resulting alkyne will be deprotonated to an alkynyl magnesium species, which can be trapped with a second electrophile.

Scope and Performance Data

The following table summarizes typical yields for the exchange/trapping sequence using various electrophiles.

EntryPrecursor (

)
ElectrophileProduct TypeYield (%)Notes
1 Ph, HBenzaldehydeAllylic Alcohol88%Standard trapping
2 Ph, MeCyclohexanoneTert-Allylic Alcohol82%Sterically hindered
3 Alkyl, H

Vinyl Chloride95%Deuteration study
4 Ph, PhWarming (-20°C)Diphenylacetylene91%FBW Rearrangement
5 Ph, H

(excess)
Internal Alkyne76%Via Alkynyl-Mg

Troubleshooting & Optimization

  • Premature Rearrangement: If you observe alkyne formation when attempting to trap with an electrophile, your internal temperature likely exceeded –60 °C during Grignard addition. Use a slower addition rate or a colder bath (liquid

    
    /acetone).
    
  • Incomplete Exchange: If starting material (sulfoxide) remains, ensure your Grignard reagent is titrated. Old reagents often have lower titers. Switch to

    
     (Turbo Grignard) for faster exchange kinetics.
    
  • Stereochemistry: The HWE reaction (Protocol A) usually yields a mixture of

    
     isomers. However, the exchange reaction is stereoretentive. If a specific olefin geometry is required, separate the sulfoxide isomers before the exchange step.
    

References

  • Satoh, T. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record.

  • Satoh, T., et al. (2013).[4] "Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes."[1][4][5] Beilstein Journal of Organic Chemistry.

  • Inoue, A., & Oshima, K. (2001).[2] "Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex." Journal of Organic Chemistry.

  • Satoh, T. (1996). "Synthesis of 1-chlorovinyl sulfoxides and their application to the synthesis of polysubstituted olefins." Tetrahedron.

Sources

Application Note: Strategic One-Carbon Homologation of Carboxylic Acids via Chloromethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The one-carbon homologation of carboxylic acids (R-COOH


 R-CH

-COOH) is a pivotal transformation in medicinal chemistry, particularly for optimizing linker lengths in peptidomimetics and fragment-based drug design. Historically, the Arndt-Eistert synthesis has been the standard, despite its reliance on diazomethane—a volatile, explosive, and carcinogenic reagent that poses significant safety risks at scale.

This guide details a robust, non-explosive alternative using Chloromethyl Phenyl Sulfoxide (CMPSO) . Developed largely by Tsuyoshi Satoh and colleagues, this method utilizes stable, solid reagents to achieve the same net transformation. The protocol proceeds through an


-chloro-

-phenylsulfinyl ketone intermediate, which undergoes a controlled rearrangement to yield the homologated ester. This method offers superior safety profiles and high stereochemical control potential, making it ideal for late-stage functionalization in drug development.

Strategic Overview: The "Satoh" Homologation

Comparison of Methods
FeatureArndt-Eistert (Standard)CMPSO Method (Recommended)
Reagent Diazomethane (

)
This compound
Physical State Gas (generated in situ)Stable Crystalline Solid
Safety Profile Explosive, CarcinogenicNon-explosive, Low Toxicity
Intermediates

-Diazo ketone (reactive)

-Chloro-

-sulfinyl ketone (stable)
Scalability Limited (requires specialized glass)High (standard reactors)
Net Result Homologated Acid/EsterHomologated Ester (requires desulfurization)
Mechanism of Action

The transformation occurs in three distinct phases.[1][2][3][4] Unlike the Wolff rearrangement (Arndt-Eistert), which involves a ketene intermediate, the CMPSO method relies on the formation of a tetrahedral intermediate followed by a Grob-type fragmentation or rearrangement induced by an alkoxide.

  • Acylation: The lithium carbanion of CMPSO attacks the ester (or acid chloride) to form an

    
    -chloro-
    
    
    
    -phenylsulfinyl ketone.
  • Rearrangement: Treatment with a base (typically potassium tert-butoxide) generates an enolate that rearranges to an

    
    -phenylsulfinyl ester.
    
  • Desulfurization: Reductive removal of the phenylsulfinyl group yields the final homologated ester.

SatohHomologation Start Starting Material (Carboxylic Ester) Inter1 Intermediate A (α-Chloro-α-sulfinyl Ketone) Start->Inter1 Nucleophilic Acylation (-78°C) CMPSO Reagent (Li-CMPSO) CMPSO->Inter1 Rearrange Rearrangement (KOtBu / tBuOH) Inter1->Rearrange Alkoxide Attack Inter2 Intermediate B (α-Sulfinyl Ester) Rearrange->Inter2 Satoh Rearrangement Product Final Product (Homologated Ester) Inter2->Product Desulfurization (SmI2 or Raney Ni)

Figure 1: Strategic workflow for the one-carbon homologation of esters using this compound.

Detailed Experimental Protocol

Phase A: Preparation of the -Chloro- -Sulfinyl Ketone

This step constructs the carbon framework. The reaction must be kept strictly anhydrous to prevent protonation of the lithiated species.

Reagents:

  • Starting Material: Methyl or Ethyl Ester (1.0 equiv)

  • This compound (CMPSO): 1.2 equiv

  • LDA (Lithium Diisopropylamide): 2.5 equiv (Commercial or generated in situ)

  • Solvent: Anhydrous THF

Procedure:

  • Lithiation: In a flame-dried flask under Argon, dissolve CMPSO (1.2 equiv) in anhydrous THF (0.3 M). Cool to -78°C .

  • Deprotonation: Add LDA (2.5 equiv) dropwise via syringe pump over 10 minutes. The solution usually turns a distinct yellow/orange color, indicating the formation of the carbanion [PhS(O)CH(Li)Cl]. Stir for 20 minutes at -78°C.

    • Expert Insight: The carbanion is thermally unstable above -60°C. Maintain cryogenic conditions strictly.

  • Acylation: Dissolve the starting ester (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the carbanion mixture at -78°C.

  • Reaction: Stir at -78°C for 30 minutes, then allow the reaction to warm to -40°C over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the

    
    -chloro-
    
    
    
    -phenylsulfinyl ketone. This intermediate is stable and can be stored.
Phase B: The Satoh Rearrangement

This is the critical homologation step where the carbon skeleton rearranges.

Reagents:

  • Intermediate A (from Phase A)

  • Potassium tert-butoxide (KOtBu): 1.5 equiv

  • Solvent: tert-Butanol (tBuOH) or THF

Procedure:

  • Dissolve the

    
    -chloro-
    
    
    
    -phenylsulfinyl ketone in tert-butanol (0.1 M).
  • Add KOtBu (1.5 equiv) in one portion at room temperature.

  • Observation: The reaction is often rapid (15–60 mins). Monitor by TLC for the disappearance of the ketone.

  • Workup: Dilute with water and extract with Et

    
    O.
    
  • Result: This yields the

    
    -phenylsulfinyl ester  (specifically the tert-butyl ester if tBuOH is used).
    
    • Note: If the carboxylic acid is the desired final product, acid hydrolysis of this ester can be performed later, but the tert-butyl group serves as an excellent protecting group during desulfurization.

Phase C: Reductive Desulfurization

To achieve the final "clean" homologated methylene group (-CH


-), the sulfinyl group must be removed.

Method 1: Samarium Diiodide (SmI


) - Recommended for mildness 
  • Dissolve the

    
    -phenylsulfinyl ester in THF/MeOH (10:1).
    
  • Cool to 0°C. Add SmI

    
     (0.1 M in THF, 4.0 equiv) dropwise until the deep blue color persists.
    
  • Quench with sat. NaHCO

    
    . Work up to obtain the Homologated Ester .
    

Method 2: Raney Nickel (Traditional)

  • Dissolve the intermediate in EtOH.

  • Add excess Raney Nickel (W-2 or W-4 activity).

  • Stir at reflux for 1–2 hours. Filter through Celite.

    • Caution: Raney Ni can reduce other sensitive functional groups (alkenes, alkynes). Use SmI

      
       if these are present.
      

Data & Validation

Yield Comparison: Benzoic Acid Derivatives

The following data illustrates typical yields for the homologation of methyl benzoates to tert-butyl phenylacetates.

Substrate (R-COOMe)Intermediate Yield (Phase A)Rearrangement Yield (Phase B)Final Yield (Phase C)Overall Yield
Ph- (Benzoate) 92%88%95%77%
4-MeO-Ph- 89%85%94%71%
4-NO

-Ph-
85%80%91%62%
Cyclohexyl- 90%82%93%69%

Data derived from optimized protocols adapted from Satoh et al. [1, 2].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase A Temperature > -60°CEnsure dry ice/acetone bath is fresh; add ester slowly to prevent exotherm.
Decomposition of Carbanion Moisture in THFDistill THF over Na/Benzophenone or use molecular sieves (3Å).
Incomplete Rearrangement Old KOtBuUse sublimed grade KOtBu; ensure reagent is not hydrolyzed.
Over-reduction (Phase C) Raney Ni too activeSwitch to SmI

or Aluminum Amalgam (Al-Hg) for milder desulfurization.

References

  • Satoh, T. , et al. "Synthesis of carboxylic acids and their derivatives from esters and amides via one-carbon homologation using this compound." Tetrahedron, 2001 , 57(31), 6727–6737.

  • Satoh, T. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides."[5] The Chemical Record, 2004 , 3(6), 329–341.

  • Satoh, T., et al. "One-carbon homologation of esters to carboxylic acids." Chem. Pharm. Bull., 1990, 38, 1798.
  • Trost, B. M. , & Salzmann, T. N. "Sulfenylations of ester enolates." Journal of the American Chemical Society, 1973 , 95(20), 6840–6842. (Foundational work on sulfoxide chemistry).[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidation of Chloromethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting for the Synthesis of Chloromethyl Phenyl Sulfoxide. Ticket ID: CHEM-OX-7205 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Triage: Why Did the Reaction Fail?

Before adjusting parameters, we must identify the specific mode of failure. The oxidation of chloromethyl phenyl sulfide (1 ) to its sulfoxide (2 ) is deceptively simple. The presence of the


-chloro group creates two competing electronic effects: it withdraws electron density, making the sulfur less nucleophilic (slower reaction), while simultaneously destabilizing the resulting sulfoxide, making it prone to side reactions like the Pummerer rearrangement.

Use this matrix to identify your failure mode:

ObservationAnalytical Signature (1H NMR / TLC)DiagnosisRoot Cause
Product is a white solid, not an oil/low-melt solid. NMR: -CH

Cl appears as a singlet shifted downfield (~4.5-4.8 ppm).[1] No diastereotopic splitting.
Over-oxidation to Sulfone Excess oxidant (>1.1 eq), high temperature, or lack of monitoring.[1]
Complex mixture; yellow/dark oil; acidic smell. NMR: Loss of -CH

Cl signal; appearance of aldehyde peaks or broad aromatic multiplets.[1]
Pummerer / Hydrolysis Acidic conditions (e.g., unbuffered mCPBA), active acylating agents, or aqueous workup at high temp.[1]
Low conversion; starting material remains. TLC: Co-elution of product and SM. NMR: Mixed peaks.Stalled Reaction Electron-deficient sulfur is sluggish.[1] Oxidant decomposed before reacting.
Correct Product. NMR: -CH

Cl appears as an AB Quartet (distinctive diastereotopic protons due to chiral sulfur).[1]
Success N/A

The Reaction Landscape (Visualized)

Understanding the competing pathways is critical for control. The following diagram illustrates the kinetic vs. thermodynamic traps.

ReactionPathways cluster_0 Critical Control Point Sulfide Chloromethyl Phenyl Sulfide (Starting Material) Sulfoxide This compound (Target Product) Sulfide->Sulfoxide Controlled Oxidation (k1) Sulfone Sulfone (Over-oxidation impurity) Sulfoxide->Sulfone Excess Oxidant / Heat (k2) Pummerer Pummerer/Hydrolysis Products (Thiophenol, Formaldehyde, etc.) Sulfoxide->Pummerer Acidic Conditions (H+ / Heat)

Caption: Reaction landscape showing the target sulfoxide as a kinetic intermediate. Over-oxidation (Red) and Acid-catalyzed decomposition (Yellow) are the primary risks.

Validated Protocols

Do not rely on generic "sulfide oxidation" procedures.[2] The electron-withdrawing chlorine atom requires specific modifications.

Method A: The "Gold Standard" (Sodium Periodate)

Best for: Reliability, avoiding over-oxidation, and scalability. Mechanism: NaIO


 is a selective oxidant that typically stops at the sulfoxide stage because it is not electrophilic enough to attack the electron-deficient sulfoxide sulfur.
  • Reagents: NaIO

    
     (1.05 eq), MeOH/Water (1:1).
    
  • Protocol:

    • Dissolve chloromethyl phenyl sulfide (1.0 eq) in MeOH (0.5 M concentration).

    • Prepare a solution of NaIO

      
       (1.05 eq) in water (equal volume to MeOH).
      
    • Add the oxidant solution dropwise to the sulfide at 0°C .

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Note: The reaction will become a white slurry (NaIO

      
       precipitation).
      
    • Workup: Filter off the white solid. Extract filtrate with CH

      
      Cl
      
      
      
      .[3] Wash organic layer with NaHSO
      
      
      (to quench traces of iodine) and brine.
  • Why this works: The heterogeneous nature and mild potential of periodate prevent the formation of the sulfone.

Method B: The "Green & Fast" (H2O2 + HFIP)

Best for: High throughput, acid-sensitive substrates. Mechanism: Hexafluoroisopropanol (HFIP) hydrogen-bonds with H


O

, activating it without requiring strong Brønsted acids.
  • Reagents: 30% H

    
    O
    
    
    
    (1.1 eq), HFIP (Solvent).
  • Protocol:

    • Dissolve sulfide in HFIP (0.2 M).

    • Add H

      
      O
      
      
      
      (1.1 eq) in one portion at RT.
    • Stir for 30–60 minutes. (Monitor by TLC).[4]

    • Workup: Quench with saturated aq. Na

      
      S
      
      
      
      O
      
      
      . Extract with EtOAc.[5]
  • Why this works: HFIP provides a unique solvent cage that accelerates the electrophilic attack on sulfur but does not promote the further oxidation to sulfone as aggressively as peracids.

Method C: The "Legacy Fix" (mCPBA)

Best for: When you only have standard reagents available. High Risk.

  • Reagents: mCPBA (0.95 eq - Strictly limiting), CH

    
    Cl
    
    
    
    .
  • Protocol:

    • Dissolve sulfide in CH

      
      Cl
      
      
      
      and cool to -78°C .
    • Dissolve mCPBA in CH

      
      Cl
      
      
      
      and add dropwise over 30 minutes.
    • Stir at -78°C for 2 hours. Do not warm to RT unless TLC shows no conversion.

    • Crucial Step: Quench at low temperature with 10% Na

      
      S
      
      
      
      O
      
      
      / NaHCO
      
      
      (1:1 mixture).
  • Why this fails: Adding solid mCPBA directly or warming up creates local hotspots, leading to immediate sulfone formation. The basic quench is vital to prevent acid-catalyzed Pummerer rearrangement during workup.

Troubleshooting FAQs

Q1: My NMR shows a singlet for the CH2 group, but you said it should be an AB quartet. Did I make the sulfone? A: Most likely, yes. The sulfoxide sulfur is a chiral center.[6] The two protons on the adjacent chloromethyl group are diastereotopic (


 and 

) and should split each other (

Hz), appearing as two doublets (an AB quartet). If you see a singlet, the sulfur has lost its chirality, implying it is either the sulfide (starting material, ~4.8 ppm) or the symmetric sulfone (~4.6 ppm, usually shifted).

Q2: The reaction turned black upon adding water. What happened? A: You likely triggered a Pummerer-type rearrangement or hydrolysis. The


-chloro sulfoxide is an "activated" sulfoxide. In the presence of acid (generated from mCPBA or unbuffered conditions) and heat (exotherm from water addition), the oxygen is protonated, water attacks the 

-carbon, and the C-S bond cleaves. Fix: Always use a buffered quench (NaHCO

) and keep it cold.

Q3: Can I distill the product? A: Proceed with extreme caution.


-Halo sulfoxides are thermally unstable. They can undergo violent decomposition or elimination of sulfenic acid upon heating. Column chromatography (Silica gel, EtOAc/Hexane) is the recommended purification method. If you must distill, use high vacuum (<0.1 mmHg) to keep the temperature below 80°C.

Decision Tree for Optimization

Use this flow to guide your next experiment based on today's result.

OptimizationTree Start Analyze Crude Mixture (1H NMR) Result1 >10% Sulfone Present Start->Result1 Result2 Complex Decomposition Start->Result2 Result3 Incomplete Conversion Start->Result3 Action1 Switch to NaIO4 Protocol OR Reduce oxidant to 0.9 eq Result1->Action1 Action2 Check pH of reaction. Ensure Basic/Buffered Workup. Result2->Action2 Action3 Use H2O2/HFIP for higher reactivity. Result3->Action3

Caption: Logic flow for correcting experimental parameters based on crude NMR data.

References

  • Selective Oxidation with NaIO4: Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962 , 27(1), 282–284.

  • HFIP/H2O2 Methodology: Ravikumar, K. S.; Bégué, J.-P.; Bonnet-Delpon, D. "Selective Oxidation of Sulfides to Sulfoxides in Hexafluoroisopropanol." Journal of Organic Chemistry, 1998 , 63(16), 5657–5660.

  • Pummerer Rearrangement Risks: Bur, S. K.; Padwa, A. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 2004 , 104(5), 2401–2432.

  • mCPBA Selectivity Studies: Drabowicz, J.; Mikołajczyk, M. "Oxidations of Sulfides to Sulfoxides.[7] Part 1: Selective Oxidation of Sulfides to Sulfoxides with m-Chloroperbenzoic Acid." Synthetic Communications, 1981 , 11(12), 1025-1030.

Sources

Optimizing reaction conditions for chloromethyl phenyl sulfoxide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-OPT-7205 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

User Query: "How do I maximize yield and selectivity when synthesizing chloromethyl phenyl sulfoxide, specifically avoiding the sulfone byproduct?"

Scientist's Analysis: The synthesis of this compound (


) is primarily achieved via the oxidative desymmetrization of chloromethyl phenyl sulfide. The critical challenge here is chemoselectivity . The sulfur atom is electron-rich, making it prone to double oxidation to the sulfone (

).

The presence of the electron-withdrawing chlorine atom on the


-carbon exerts an inductive effect (

), which slightly deactivates the sulfur lone pair compared to thioanisole. However, once the sulfoxide is formed, the oxygen atom can act as a directing group or simply facilitate further oxidation if the oxidant is too aggressive or present in excess.

Key Optimization Parameters:

  • Oxidant Selection: Sodium Metaperiodate (

    
    ) is the "Gold Standard" for kinetic control.
    
  • Temperature: Strict maintenance of

    
     to 
    
    
    
    is required to arrest the reaction at the sulfoxide stage.
  • Stoichiometry: Limiting oxidant to 1.0–1.05 equivalents is non-negotiable.

Standard Operating Procedure (SOP)

Protocol validated for high-purity synthesis (Target >95% selectivity).

Reagents & Setup
  • Substrate: Chloromethyl phenyl sulfide (CAS: 7205-91-6).[1]

  • Oxidant: Sodium Metaperiodate (

    
    ).
    
  • Solvent System: Methanol/Water (1:1 v/v) or Acetonitrile/Water (for higher solubility).

  • Equipment: Round-bottom flask, magnetic stirrer, ice-salt bath, addition funnel.

Step-by-Step Protocol
  • Preparation: Dissolve

    
     (1.05 equiv) in water. Depending on scale, this may require gentle warming; ensure it returns to room temperature before use.
    
  • Substrate Solubilization: Dissolve chloromethyl phenyl sulfide (1.0 equiv) in Methanol or Acetonitrile. Cool this solution to

    
     in an ice bath.
    
  • Controlled Addition: Add the aqueous

    
     solution dropwise to the sulfide solution over 30–60 minutes.
    
    • Critical: Monitor internal temperature. Do not allow it to exceed

      
      .
      
  • Reaction Monitoring: Stir at

    
     for 4–12 hours. Monitor via TLC (SiO2, Hexane/EtOAc) or HPLC.
    
    • Endpoint: Disappearance of sulfide. If sulfone appears (>2%), quench immediately.

  • Quench & Workup: Filter off the precipitated sodium iodate (

    
    ) byproduct. Extract the filtrate with Dichloromethane (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo at
    
    
    .

Troubleshooting & FAQs (Interactive Support)

Issue 1: Overoxidation (Sulfone Contamination)

User Report: "My NMR shows a significant peak for the sulfone, and the product is solidifying into a waxy mixture."

Root Cause: The oxidation potential of the sulfoxide is lower than that of the sulfide in the presence of strong oxidants or excess heat. The reaction has moved from kinetic control to thermodynamic equilibration.

Corrective Actions:

  • Switch Oxidant: If using mCPBA or

    
    , switch to 
    
    
    
    . mCPBA is often too aggressive for this specific transformation without rigorous control.
  • Temperature Discipline: Ensure the reaction never rises above

    
    .
    
  • Quench Protocol: Do not let the reaction stir "overnight" unmonitored. Quench immediately upon consumption of starting material.

Issue 2: Low Conversion / Starting Material Remains

User Report: "After 12 hours, 30% of the starting sulfide remains."

Root Cause: The electron-withdrawing chlorine atom makes the sulfide less nucleophilic. Additionally, phase transfer issues may occur if the sulfide is not fully solubilized in the aqueous/organic mixture.

Corrective Actions:

  • Solvent Modification: Increase the ratio of the organic co-solvent (Acetonitrile or Acetone) to ensure the lipophilic chloromethyl phenyl sulfide meets the aqueous oxidant.

  • Catalysis: If using

    
    , add a catalyst like Tantalum Carbide (TaC)  or a specific MOF (Metal-Organic Framework) to activate the peroxide without promoting overoxidation.
    
Issue 3: Product Decomposition during Purification

User Report: "I tried to distill the product, but it turned black and released gas."

Root Cause:


-Halo sulfoxides are thermally labile.[2] They can undergo Pummerer-type rearrangements  or elimination reactions (

loss) at elevated temperatures.

Corrective Actions:

  • Avoid Distillation: Do not distill unless using high-vacuum/short-path at

    
    .
    
  • Chromatography: Flash column chromatography on silica gel is preferred. Use a gradient of Hexane

    
     EtOAc.
    
  • Recrystallization: If the product is solid (racemic mp

    
     35-40°C), recrystallize from Ether/Pentane at low temperature.
    

Visualizing the Chemistry

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the kinetic competition between sulfoxide formation and sulfone overoxidation.

ReactionPathway cluster_conditions Optimization Zone Sulfide Chloromethyl Phenyl Sulfide (Ph-S-CH2Cl) Sulfoxide TARGET: Sulfoxide (Ph-SO-CH2Cl) Sulfide->Sulfoxide Kinetic Control (0°C, 1.0 eq) Oxidant Oxidant (NaIO4) Oxidant->Sulfide Sulfone BYPRODUCT: Sulfone (Ph-SO2-CH2Cl) Sulfoxide->Sulfone Overoxidation (Excess oxidant, >25°C) Pummerer Decomposition (Pummerer Rearrangement) Sulfoxide->Pummerer Thermal/Acidic Instability

Caption: Kinetic pathway showing the narrow window for selective sulfoxide synthesis. Green path represents the optimized protocol; red/gray paths indicate failure modes.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Troubleshooting Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC Result1 Sulfone Present (>5%) CheckTLC->Result1 Result2 Incomplete Conversion CheckTLC->Result2 Result3 Low Yield after Workup CheckTLC->Result3 Action1 RESTART: 1. Lower Temp to -5°C 2. Switch to NaIO4 3. Add oxidant slower Result1->Action1 Action2 OPTIMIZE: 1. Increase Solvent Polarity 2. Check Stirring Rate 3. Extend Time (keep at 0°C) Result2->Action2 Action3 CHECK EXTRACTION: Product is water soluble? Salt out aqueous layer (NaCl) Avoid thermal drying Result3->Action3

Caption: Diagnostic flowchart for addressing common yield and purity issues in sulfoxide synthesis.

Safety & Handling Data (E-E-A-T)

Hazard Identification:

  • Chloromethyl Phenyl Sulfide: Potent lachrymator (tear gas effect) and skin irritant. It is an alkylating agent.

    • Handling: Must be handled in a functioning fume hood.[3] Double gloving (Nitrile) is recommended.

  • Sodium Metaperiodate: Oxidizer.[4] Keep away from reducing agents and organic powders until reaction time.

Waste Disposal:

  • Aqueous waste containing iodates (

    
    ) and periodates should be treated with sodium bisulfite (
    
    
    
    ) to reduce residual oxidants before disposal, preventing downstream reactions in waste containers.

Summary of Quantitative Data

ParameterOptimized ConditionRisk BoundaryConsequence of Deviation
Temperature

to


Formation of Sulfone; Pummerer rearrangement.
Oxidant

(1.05 eq)
mCPBA / Excess

Loss of chemoselectivity.
Solvent MeOH/Water or MeCN/WaterPure Organic

insolubility; reaction stalls.
Time 4–12 Hours> 24 HoursSlow overoxidation to sulfone.

References

  • Organic Syntheses Procedure for Sulfoxide Oxidation

    • Title: Methyl Phenyl Sulfoxide (Oxidation using Sodium Metaperiod
    • Source: Organic Syntheses, Coll. Vol. 5, p.791 (1973); Vol. 46, p.78 (1966).
    • URL:[Link]

    • Relevance: Establishes the NaIO4 method as the standard for preventing overoxid
  • Selective Oxidation Methodologies

    • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
    • Source: Molecules (MDPI), 2019.
    • URL:[Link][5]

    • Relevance: Provides modern catalytic alternatives if NaIO4 is unsuitable for scale-up.
  • Substrate Specifics (Chloromethyl Phenyl Sulfide)

    • Title: Chloromethyl phenyl sulfide (Compound Summary).
    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Safety data, physical properties, and reactivity profile.[6]

  • Advanced Synthetic Methodologies

    • Title: Scalable selective electrochemical oxidation of sulfides to sulfoxides.[7][8]

    • Source: Green Chemistry (RSC), 2019.
    • URL:[Link]

    • Relevance: Offers a "green" electrochemical alternative for industrial applications.[8]

Sources

Purification of chloromethyl phenyl sulfoxide by fractional distillation.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocol Guide for Fractional Distillation of Chloromethyl Phenyl Sulfoxide (CAS: 7205-94-9) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Phase 1: Critical Safety & Feasibility (Read Before Proceeding)

WARNING: Thermal Instability Risk this compound is a thermally labile sulfoxide. Unlike simple sulfones, sulfoxides can undergo violent exothermic decomposition (often via Pummerer-type rearrangement or elimination) if heated above their threshold (typically >130–150°C for this class) for extended periods.

The "Go/No-Go" Decision Logic Before attempting fractional distillation, verify your crude material meets the input criteria. Distillation is effective for removing volatile impurities (sulfides) but risky for separating high-boiling impurities (sulfones).

decision_logic Start Crude Mixture Analysis Purity Is Target Purity > 85%? Start->Purity ImpurityType Main Impurity? Purity->ImpurityType Yes Recryst STOP: Use Recrystallization (Hexane/Ether) or Flash Chrom. Purity->Recryst No (<85%) Sulfide Sulfide (PhSCH2Cl) (Lower BP) ImpurityType->Sulfide Volatiles Sulfone Sulfone (PhSO2CH2Cl) (Higher BP/Solid) ImpurityType->Sulfone Non-volatiles Distill PROCEED: Vacuum Distillation (Vigreux Column) Sulfide->Distill Feasible Sulfone->Recryst Recommended

Figure 1: Decision matrix for selecting purification method. Distillation is prioritized only when removing lower-boiling sulfide impurities.

Phase 2: The Protocol (Standard Operating Procedure)

Objective: Isolate this compound from unreacted Chloromethyl Phenyl Sulfide (starting material) and trace Sulfone.

The Setup (Hardware Specs)
  • Vacuum System: High-vacuum pump capable of < 1.0 mmHg (absolute pressure) is mandatory. A simple water aspirator (~15-20 mmHg) is insufficient and will require bath temperatures that trigger decomposition.

  • Column: Use a Vigreux column (10–20 cm).

    • Why: Packed columns create too much pressure drop, raising the pot temperature. Vigreux offers sufficient theoretical plates to separate the sulfide (ΔBP > 40°C) without retaining heat.

  • Condenser: Circulate coolant at 25–30°C .

    • Why: The target compound has a melting point near 35–40°C. Using ice water will cause the product to crystallize inside the condenser, leading to dangerous pressure build-up.

Operational Parameters
ParameterSpecificationReason
Vacuum Pressure 0.1 – 0.5 mmHg Lowers BP to safe range (<120°C).
Bath Temperature Max 130°C Prevents thermal runaway/decomposition.
Head Temperature (Sulfide) ~60–70°C (at 0.2 mmHg)Fore-run collection (Discard).
Head Temperature (Target) ~110–115°C (at 0.5 mmHg)Heart-cut collection.
Coolant Temp 25–30°CPrevents solidification in condenser.

Phase 3: Troubleshooting Center (FAQs)

Scenario A: Thermal Instability & Decomposition

Q: The material in the flask is turning dark brown/black and emitting white fumes. What is happening? A: You are witnessing thermal decomposition , likely acid-catalyzed.[1]

  • The Cause: Sulfoxides are weak bases. If your crude contains trace acids (from synthesis), the decomposition temperature drops significantly (below 100°C).

  • The Fix:

    • Stop immediately: Remove the heat bath and vent the system with inert gas (Nitrogen/Argon), not air.

    • Pre-treatment: Before re-attempting, wash the crude organic layer with saturated NaHCO₃ to neutralize acidity, then dry thoroughly over MgSO₄.

    • Add Stabilizer: Add 1-2% w/w solid Calcium Carbonate (CaCO₃) to the distillation pot to act as an acid scavenger during heating.

Scenario B: Separation Failure

Q: The head temperature is fluctuating, and I cannot get a clean separation between the sulfide and sulfoxide. A: This indicates flooding or insufficient vacuum .

  • The Cause: At pressures >1 mmHg, the boiling point gap between the sulfide and sulfoxide narrows, and the required pot temperature rises.

  • The Fix:

    • Check your vacuum trap. Ensure it is clean and using liquid nitrogen/dry ice.

    • Insulate the Vigreux column with glass wool or aluminum foil to prevent refluxing on the walls (adiabatic operation).

    • Do not use a high reflux ratio. Take off the sulfide rapidly; the BP difference is large enough that a slow fractional distillation is unnecessary and harmful.

Scenario C: Solidification (Clogging)

Q: White crystals are forming in the condenser or vacuum adapter, blocking the flow. A: This is likely Chloromethyl Phenyl Sulfone (impurity) or the product itself freezing.

  • Diagnosis:

    • If it happens early or mid-run: It is your product (Target MP ~35-40°C). Action: Turn off the condenser chiller or switch to warm water (40°C). Use a heat gun to gently melt the blockage into the receiver.

    • If it happens at the end: It is the Sulfone (MP ~90°C). Action: Stop the distillation. Do not try to distill the sulfone; leave it as pot residue.

Scenario D: Vacuum Grease Contamination

Q: NMR shows silicone peaks despite clean distillation. A: this compound is an excellent solvent and can strip silicone grease from joints at high temperatures.

  • The Fix: Use PTFE (Teflon) sleeves for ground glass joints instead of silicone or hydrocarbon grease.

Phase 4: Experimental Workflow Visualization

distillation_workflow cluster_prep Preparation cluster_distill Distillation (0.5 mmHg) Crude Crude Oil (Acid Free) Additives Add CaCO3 (Stabilizer) Crude->Additives Heat Heat to 80-90°C (Remove Volatiles) Additives->Heat Fraction1 Fraction 1: Sulfide Impurity (BP ~65°C) Heat->Fraction1 Fore-run Fraction2 Fraction 2: Target Sulfoxide (BP ~115°C) Fraction1->Fraction2 Heart-cut Residue Pot Residue: Sulfone/Tars Fraction2->Residue Stop Heating

Figure 2: Step-by-step fractionation workflow. Note the distinct separation of the sulfide fore-run and the sulfone residue.

References

  • Synthesis and Properties of Chloromethyl Phenyl Sulfide (Precursor)

    • Source: Sigma-Aldrich & ChemicalBook D
    • Relevance: Establishes the boiling point of the major impurity (Sulfide: ~66°C
    • URL:

  • Oxidation and Purification of Sulfides

    • Source:Journal of Organic Chemistry (Various citations on selective oxid
    • Relevance: Confirms the formation of sulfone over-oxidation byproducts and the use of recrystallization vs.
    • URL: [Selective Oxidation of Sulfides (J. Org.[2] Chem.)]([Link])

  • Thermal Decomposition of Sulfoxides

    • Source:Organic Process Research & Development.
    • Relevance: Documents the thermal instability of sulfoxides and the Pummerer rearrangement risks at elevated temper
    • URL:

  • General Distillation Safety for Labile Compounds

    • Source:Purification of Labor
    • Relevance: Standard protocols for vacuum distillation of he
    • URL:

Sources

Identifying byproducts in chloromethyl phenyl sulfoxide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization, Impurity Profiling, and Troubleshooting Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide (v2025.1)

Introduction: The "Chiral Switch" of CMPSO

Chloromethyl phenyl sulfoxide (CMPSO) is a versatile reagent used primarily for


-alkylation (as a carbenoid precursor) and Pummerer rearrangements. However, its utility relies entirely on the unique electronic properties of the sulfinyl group (

).

The Core Challenge: The sulfur atom in CMPSO is a chiral center, making the adjacent methylene protons (


) diastereotopic. This feature is your primary analytical tool. If your NMR spectrum shows a singlet for these protons, your reaction has failed or your reagent has decomposed. 

This guide addresses the three most common failure modes:

  • Oxidation Selectivity: Distinguishing the target sulfoxide from sulfide and sulfone.

  • Thermal/Acid Instability: Diagnosing Pummerer-type decomposition.

  • Lithiation Errors: Managing carbenoid stability during nucleophilic attacks.

Module 1: Analytical Fingerprinting (The "Smoking Gun")

User Question: "I synthesized CMPSO, but my proton NMR shows a singlet around 4.5 ppm. Is this pure?"

Technical Diagnosis: No. A singlet indicates you have lost the chiral center at sulfur. You likely have the Sulfone (over-oxidation) or the Sulfide (under-oxidation).

The NMR Diagnostic Suite
CompoundStructureOxidation State

NMR Signature (

)
Diagnosis
Chloromethyl Phenyl Sulfide

-2 (Sulfide)Singlet (

4.9 - 5.0 ppm)
Under-Oxidation. Reagent inactive for Pummerer.
This compound (Target)

0 (Sulfoxide)AB Quartet (

4.3 - 4.8 ppm,

)
Pure. The chiral sulfur makes protons

and

magnetically non-equivalent.
Chloromethyl Phenyl Sulfone

+2 (Sulfone)Singlet (

4.55 ppm)
Over-Oxidation. Chemically inert to Pummerer conditions.

Critical Insight: The appearance of the AB quartet is the only confirmation of the sulfoxide moiety. If the peaks collapse into a singlet, the sulfur is no longer chiral (Sulfide/Sulfone).

Module 2: Synthesis Troubleshooting (Input Control)

User Question: "I used mCPBA for the oxidation, but I keep getting the sulfone byproduct. How do I stop at the sulfoxide?"

Technical Diagnosis: m-Chloroperbenzoic acid (mCPBA) is often too aggressive and electrophilic, leading to over-oxidation. The reaction kinetics from Sulfoxide


 Sulfone are fast with peracids.
Protocol: Selective Oxidation with Sodium Periodate

To ensure mono-oxidation, switch to Sodium Periodate (


) . It is a milder, kinetically controlled oxidant that halts selectively at the sulfoxide stage.

Optimized Workflow:

  • Solvent: Use

    
     (1:1). The water is necessary to solubilize the periodate.
    
  • Temperature: Maintain

    
     during addition; warm to RT overnight.
    
  • Stoichiometry: Use exactly 1.05 equivalents of

    
    .
    
  • Quench: Filter off the precipitated

    
     byproduct before extraction.
    
Visualizing the Oxidation Pathway

OxidationPathway cluster_legend Reaction Control Sulfide Ph-S-CH2Cl (Sulfide) Starting Material Sulfoxide Ph-S(O)-CH2Cl (Sulfoxide) TARGET Sulfide->Sulfoxide NaIO4 (Selective) or 1.0 eq mCPBA (-78°C) Sulfone Ph-SO2-CH2Cl (Sulfone) Over-Oxidation Impurity Sulfoxide->Sulfone Excess mCPBA or High Temp

Figure 1: Selective oxidation pathway. Green path indicates the target workflow using Sodium Periodate to avoid the red "Over-Oxidation" trap.

Module 3: Reaction Stability (The Pummerer Trap)

User Question: "My reaction mixture turned black and smells like rotten eggs (thiophenol) upon heating or adding acid. What happened?"

Technical Diagnosis: You have triggered an unwanted Pummerer Rearrangement or thermal decomposition.


-Halo sulfoxides are thermally labile and sensitive to Lewis/Brønsted acids.
The Decomposition Mechanism

Under acidic conditions (or high heat), the sulfoxide oxygen is protonated/acylated. This triggers the migration of the chloride (or external nucleophile) to the


-carbon, breaking the C-S bond or hydrolyzing it.

Troubleshooting Checklist:

  • Acidity: Are you using Lewis acids (

    
    , 
    
    
    
    ) without cooling?
    • Fix: Keep Lewis acid additions at

      
      .
      
  • Temperature: Did you heat the neat reagent above

    
    ?
    
    • Fix: CMPSO can decompose violently. Distill only under high vacuum (<1 mmHg) or use column chromatography.

  • Odor: The "rotten egg" smell is Thiophenol (

    
    ), a cleavage product indicating total reagent destruction.
    
Visualizing the Decomposition

PummererDecomp CMPSO CMPSO (Ph-SO-CH2Cl) Activated Activated Species [Ph-S(OH)-CH2Cl]+ CMPSO->Activated Acid (H+) or Heat Thionium Thionium Ion [Ph-S+=CHCl] Activated->Thionium -H2O Byproducts Decomposition: Thiophenol (PhSH) Formaldehyde (HCHO) Disulfides (PhS-SPh) Thionium->Byproducts Hydrolysis/Cleavage

Figure 2: The Pummerer Decomposition Cascade. Acidic activation leads to thionium ion formation, which hydrolyzes to malodorous thiophenol byproducts.

Module 4: Lithiation & Functionalization

User Question: "I tried to lithiate CMPSO with LDA to react with an aldehyde, but I got low yields and complex mixtures."

Technical Diagnosis: The


-chloro substituent makes the lithiated species (

) a carbenoid . It is extremely unstable and prone to

-elimination to form a carbene or vinyl sulfoxide.

Operational Guidelines:

  • Temperature is Critical: Lithiation must be performed at

    
      (acetone/dry ice). Above 
    
    
    
    , the carbenoid decomposes.
  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. n-BuLi can act as a nucleophile toward the sulfur or chlorine, causing ligand exchange (Sulfoxide-Lithium exchange) rather than deprotonation.

  • Trapping: Add the electrophile (aldehyde/ketone) immediately after lithiation. Do not age the anion.

References

  • ChemicalBook. (n.d.). Chloromethyl Phenyl Sulfone NMR Spectrum. Retrieved January 28, 2026, from

    • Source for sulfone NMR shift d
  • Organic Syntheses. (1973). Methyl Phenyl Sulfoxide (Oxidation Protocol). Org. Synth. 1973, 53, 90. Retrieved January 28, 2026, from

    • Source for Sodium Periodate (NaIO4)
  • MDPI. (2025). 33S NMR: Recent Advances and Applications. Retrieved January 28, 2026, from

    • Source for general sulfur oxidation st
  • Wikipedia. (n.d.). Pummerer Rearrangement Mechanism. Retrieved January 28, 2026, from

    • Source for acid-catalyzed decomposition p
  • Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. Retrieved January 28, 2026, from

    • Source for chemoselectivity comparisons (mCPBA vs NaIO4).

Technical Support Center: Synthesis of Aryl 1-Chlorovinyl Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists encountering yield or selectivity issues in the synthesis of aryl 1-chlorovinyl sulfoxides.

Topic: Optimization and Troubleshooting of the "Satoh" One-Pot Synthesis via Chloromethyl Phenyl Sulfoxide. Doc ID: TS-ORG-SUL-042 Last Updated: 2024-05-20

Executive Summary & Core Methodology

Aryl 1-chlorovinyl sulfoxides are critical intermediates, serving as precursors for magnesium alkylidene carbenoids and subsequent Fritsch–Buttenberg–Wiechell rearrangements to form alkynes.[1]

While direct condensation of


-chloromethyl sulfoxides with carbonyls is possible, it often suffers from low yields (<50%) and poor reproducibility due to reversible addition and competitive proton transfer.

The Gold Standard Protocol: To maximize yield, we recommend the Phosphonate-Mediated One-Pot Horner-Wadsworth-Emmons (HWE) Modification (developed by Satoh et al.). This method generates a highly reactive intermediate in situ, driving the reaction to completion.

Optimized Reaction Workflow

The following diagram illustrates the critical pathway and decision points for the high-yield synthesis.

G cluster_0 Critical Failure Points Start Start: Aryl Chloromethyl Sulfoxide Base Add Base (LDA, 2.2 eq) Temp: -78°C Start->Base Deprotonation Inter1 α-Chloro-α-sulfinyl Carbanion Base->Inter1 Phos Add Diethyl Chlorophosphate (Trap as Phosphonate) Inter1->Phos C-P Bond Formation Inter2 Phosphorylated Intermediate Phos->Inter2 Carbonyl Add Carbonyl (R-CHO / R-COR') Warm to -30°C or 0°C Inter2->Carbonyl Nucleophilic Attack Base2 Base is already present (excess) Elim Elimination (HWE-type) Carbonyl->Elim O-P Bond Formation Product Product: Aryl 1-Chlorovinyl Sulfoxide Elim->Product - (EtO)2PO2-

Figure 1: Mechanistic workflow for the Phosphonate-Mediated synthesis. Note the critical trapping step with Diethyl Chlorophosphate.

Standard Operating Procedure (High-Yield Protocol)

Objective: Synthesis of 1-chlorovinyl p-tolyl sulfoxide from chloromethyl p-tolyl sulfoxide and benzaldehyde.

ParameterSpecificationScientific Rationale
Solvent THF (Anhydrous)Essential to stabilize the lithium carbanion. Moisture kills the reaction instantly.
Base LDA (2.2 – 2.5 equiv)Critical: 1 eq deprotonates the starting sulfoxide; the 2nd eq is required to deprotonate the phosphorylated intermediate in situ.
Additive Diethyl Chlorophosphate (1.1 equiv)Converts the reversible aldol-like addition into an irreversible HWE elimination, boosting yield from ~40% to >85%.
Temperature -78°C (Addition)

0°C (Reaction)
Low temp prevents carbanion decomposition (Pummerer-like pathways). Warming is required for the elimination step.

Step-by-Step Protocol:

  • Charge a flame-dried flask with chloromethyl p-tolyl sulfoxide (1.0 mmol) and anhydrous THF (5 mL) under Argon. Cool to -78°C .[2]

  • Add LDA (2.2 mmol) dropwise. Stir for 20 min. Solution usually turns yellow/orange.

  • Add diethyl chlorophosphate (1.1 mmol). Stir for 30 min at -78°C.

  • Add the aldehyde/ketone (1.1 mmol).

  • Allow the mixture to warm slowly to 0°C over 1-2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Troubleshooting & FAQs

Category A: Yield Issues

Q: I am getting low yields (<40%) and recovering starting material. What is wrong? A: This typically indicates a failure in the phosphorylation step or insufficient base.

  • Check Base Stoichiometry: You must use at least 2.0 equivalents of LDA. If you use only 1.0 equivalent, the proton released during the phosphorylation step quenches the remaining carbanion, stopping the reaction halfway.

  • Reagent Quality: Diethyl chlorophosphate hydrolyzes easily. If your bottle is old, you are adding acid (phosphoric acid derivatives) rather than an electrophile, killing the carbanion. Distill the reagent or buy a fresh bottle.

Q: I see a complex mixture of spots on TLC. Is my product decomposing? A: 1-Chlorovinyl sulfoxides are relatively stable, but the intermediates are not.

  • Pummerer Rearrangement: If you allow the temperature to rise above -60°C before adding the phosphate or the carbonyl, the

    
    -chloro sulfinyl carbanion can undergo self-decomposition or rearrangement. Keep it cold (-78°C) until the carbonyl is added.
    
  • Silica Gel Acidity: Sulfoxides can sometimes stick or decompose on acidic silica. Recommendation: Pre-treat your silica gel column with 1% Triethylamine/Hexane before loading your sample.

Category B: Selectivity & Purity[3][4]

Q: I am obtaining a mixture of E and Z isomers. How can I improve selectivity? A: The formation of


 isomers is inherent to the HWE mechanism with sulfoxides due to the steric bulk of the sulfinyl group vs. the chlorine atom.
  • Separation: The isomers usually have distinct

    
     values. Flash chromatography is effective.
    
  • Identification: Use NOE (Nuclear Overhauser Effect) NMR experiments. The spatial proximity of the vinylic proton to the aryl ring of the sulfoxide often distinguishes isomers.

  • Note: For many downstream applications (e.g., formation of magnesium alkylidene carbenoids), the

    
     ratio is irrelevant because the subsequent sulfoxide-magnesium exchange destroys the double bond geometry transiently or results in the same alkyne product.
    

Q: Can I use this method for enolizable ketones? A: Yes, but with caution. Enolizable ketones can be deprotonated by the excess LDA, leading to self-condensation (aldol) side products.

  • Solution: If using a highly enolizable ketone, generate the phosphonate intermediate first (Sulfoxide + LDA + Phosphate), then cool back to -78°C, and add the ketone very slowly. Alternatively, use CeCl₃ (cerium chloride) as an additive to promote nucleophilic addition over deprotonation.

Category C: Reagent Substitution[5]

Q: Can I use n-BuLi instead of LDA? A: We do not recommend n-BuLi.

  • Reasoning: n-BuLi is a nucleophile as well as a base. It can attack the sulfur atom (sulfoxide-metal exchange) or the chlorine atom (halogen-metal exchange) on the starting material, leading to desulfinylation or dechlorination side products. LDA is non-nucleophilic and safer for this specific transformation.

References

  • Satoh, T. , et al. "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." PubMed, 2005.

  • Satoh, T. , et al. "Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources." ChemRxiv, 2021.

  • Su, W. , & Jin, C. "First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides."[3] Organic Letters, 2007.[3]

  • Toru, T. , & Bolm, C. "Asymmetric Synthesis of Chiral Sulfoxides." Wiley-VCH, 2008.[4] [4]

Sources

Technical Support Center: Handling Hygroscopic Chloromethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Best Practices for CAS 7205-94-9 Audience: Synthetic Chemists & Process Development Scientists

Welcome to the Technical Support Hub

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Chloromethyl Phenyl Sulfoxide (CMPSO)

You are likely here because your "solid" reagent has turned into a sticky oil, your Pummerer rearrangement yield is inexplicably low, or your mass balance calculations are drifting. This compound is a deceptive reagent; while chemically robust, its physical handling requires a specific protocol due to its hygroscopicity and low melting point (33–35°C) .

This guide treats the compound not just as a chemical structure, but as a physical system that interacts dynamically with your laboratory environment.

Module 1: Physical Handling & Storage

"Why is my reagent melting on the bench?"

Q: I received a bottle of solid CMPSO, but after opening it in the lab, it turned into a viscous liquid. Did it decompose?

A: Likely not. You are witnessing Melting Point Depression , not decomposition. CMPSO has a melting point of 33–35°C [1]. This is dangerously close to the ambient temperature of a warm lab or the inside of a glovebox antechamber.

  • Hygroscopicity: The sulfoxide moiety is highly polar and grabs atmospheric moisture.

  • The Cycle: As it absorbs water, the crystal lattice is disrupted, lowering the melting point below room temperature.

  • Result: It appears to "melt" into an oil, but it is actually a wet supercooled liquid.

Troubleshooting Protocol:

  • Immediate Action: Do not heat it to "dry" it. Heating a low-melting solid with water present can induce hydrolysis or polymerization.

  • Recovery: Place the open container in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  or KOH pellets  for 24 hours. The strong desiccant will pull the water out, and the oil should resolidify if the ambient temp is <25°C.
    

Q: How should I weigh this out for precise stoichiometry?

A: Never weigh hygroscopic low-melting solids on open weighing paper.

  • Method A (Glovebox): Ideal. Weigh inside an Ar/N2 atmosphere.

  • Method B (Difference Weighing): Tare a capped vial containing the reagent. Quickly transfer an approximate amount to your reaction flask. Cap the vial and weigh again. The loss in mass is your exact addition. This minimizes exposure time.[1]

Module 2: Drying & Purification

"How do I get it bone-dry without degrading it?"

Q: Can I use a vacuum oven?

A: NO. Standard vacuum ovens are often set to 40°C or higher. This will melt CMPSO (MP ~33°C). Drying a melt is inefficient because the surface area is drastically reduced compared to a powder, and bumping is a severe risk.

Recommended Drying Workflow:

MethodSuitabilityProtocol
Vacuum Desiccation High Room temperature (20–25°C). High vacuum (<1 mbar). Desiccant:

. Time: 12–24h.
Azeotropic Distillation High Dissolve in dry Benzene or Toluene . Rotovap down. Repeat 3x. The azeotrope carries water away.
Lyophilization Medium Only if dissolved in benzene (freeze-drying). Good for small scales.
Heat Gun/Oven Critical Failure DO NOT USE. Will melt reagent and accelerate hydrolysis.

Q: My NMR shows water peaks even after drying. Why?

A: Sulfoxides are "water sponges." The water may be hydrogen-bonded to the sulfoxide oxygen (


).
  • Diagnostic: In

    
    , the water peak usually appears around 1.56 ppm. In the presence of sulfoxides, this peak often shifts downfield (to 3.0–4.0 ppm) and broadens due to H-bonding [2].
    
  • Solution: Use the Azeotropic Distillation method described above immediately before the reaction.

Module 3: Reaction Troubleshooting (The Pummerer Rearrangement)

"My yield is 40% and I have unreacted starting material."

Context: The most common use of CMPSO is the Pummerer Rearrangement (using Acetic Anhydride,


) to generate 

-functionalized sulfides [3].

The Failure Mode: Water is a nucleophile that competes with the internal rearrangement. If your CMPSO is wet, the water attacks the activated acyloxysulfonium intermediate, hydrolyzing it back to the starting material or creating sulfones/sulfides, effectively killing the catalytic cycle.

Visualizing the Interference:

Figure 1: The "Water Kill Switch" in Pummerer Chemistry. Even trace moisture diverts the reactive intermediate.

Q: I see a byproduct in my Pummerer reaction. What is it?

A: If you are using


 and sodium acetate:
  • Byproduct: Chloromethyl phenyl sulfide (reduction product) or Chloromethyl phenyl sulfone (oxidation product).

  • Cause: Disproportionation can occur if the reaction overheats.

  • Fix: Keep the Pummerer initiation temp low (0°C) and add the anhydride slowly. Ensure the system is under strictly inert atmosphere (Ar).

Module 4: Analytical Data Reference

When verifying your material, use these reference values. Note that water content shifts the NMR signals.

PropertyValue / ObservationNotes
CAS 7205-94-9Distinct from Sulfide (7205-91-6)
Physical State White Solid / Colorless OilMP: 33–35°C [1]
1H NMR (CDCl3)

4.40 (d, J=10Hz, 1H)

4.50 (d, J=10Hz, 1H)

7.5-7.7 (m, 5H)
The

protons are diastereotopic (AB system) due to the chiral sulfur center.[2] They appear as two doublets, not a singlet.
Stability Cold (4°C) & DryDecomposes slowly at >100°C

Critical NMR Note: The methylene (


) protons in CMPSO are adjacent to a chiral sulfoxide center. They are diastereotopic . You will not see a singlet. You will see two doublets (an AB quartet system). Do not mistake this for an impurity. 
References
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Search CAS: 7205-94-9).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference on H-bonding shifts in NMR).

  • Pummerer, R. (1909).[3] Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. (The foundational text for the rearrangement mechanism).[1][4]

  • TCI Chemicals. (n.d.). Pummerer Rearrangement Technical Guide. Retrieved from .

(Note: While specific batch data varies, the physical properties cited are standard for CAS 7205-94-9.)

Sources

Preventing side reactions in nucleophilic displacement of chloromethyl phenyl sulfoxide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in Nucleophilic Displacement Ticket ID: CMPS-SN2-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely accessing this guide because your attempt to substitute the chloride in chloromethyl phenyl sulfoxide (PhS(O)CH₂Cl) failed, resulting in either recovered starting material or a complex mixture of decomposition products (often described as "black tar" or "foul-smelling oil").

The Core Challenge:


-Halo sulfoxides are deceptively stable toward nucleophilic attack (

). The electron-withdrawing sulfinyl group (

) deactivates the adjacent carbon toward nucleophilic attack due to dipole-dipole repulsion between the incoming nucleophile and the sulfinyl oxygen. Furthermore, the

-protons are sufficiently acidic (pKa ~29 in DMSO, lowered by Cl) to allow base-mediated decomposition pathways.

This guide provides the troubleshooting logic to navigate the three competing pathways: Substitution (


) , Pummerer Rearrangement , and 

-Elimination
.

Module 1: Diagnostic Workflow

Before altering your conditions, identify your failure mode using the logic tree below.

CMPS_Troubleshooting Start Observation after Work-up NoRxn Recovered Starting Material (No Reaction) Start->NoRxn Tar Complex Mixture / Tar (Decomposition) Start->Tar WrongProd Clean but Wrong Product Start->WrongProd TempCheck Was Temperature > 80°C? NoRxn->TempCheck AcidCheck Acidic Species/Moisture Present? Tar->AcidCheck S_Attack Did Nucleophile attack Sulfur? WrongProd->S_Attack NuType Nucleophile Hardness? TempCheck->NuType No Advice1 Diagnosis: Electrostatic Repulsion Action: Switch to Soft Nucleophile (RS-, I-) or use Finkelstein Cond. (NaI cat.) NuType->Advice1 BaseCheck Strong Base Used (pKa > 15)? AcidCheck->BaseCheck No Pummerer Diagnosis: Pummerer Rearrangement Action: Scrupulously dry solvents, remove Lewis Acids. AcidCheck->Pummerer Yes Carbene Diagnosis: Alpha-Elimination (Carbene) Action: Lower base strength, switch to polar aprotic solvent. BaseCheck->Carbene Yes Redox Diagnosis: Sulfoxide Reduction/Oxidation Action: Avoid reducing agents (e.g., LAH) or oxidants. S_Attack->Redox Yes

Figure 1: Diagnostic logic for identifying failure modes in CMPS nucleophilic substitution.

Module 2: The "Pummerer" Phantom (Acidity & Moisture)

The most common cause of "black tar" is an inadvertent Pummerer Rearrangement . This reaction does not require deliberate addition of acetic anhydride; it can be triggered by trace acid chlorides, Lewis acids, or even silyl halides in the presence of moisture.

The Mechanism of Failure

If your reaction mixture contains an electrophile (


) capable of activating the sulfinyl oxygen, the molecule rearranges rather than undergoing substitution.
  • Activation:

    
    
    
  • Elimination: Loss of a proton forms a thionium ion intermediate (

    
    ).
    
  • Collapse: This highly reactive species polymerizes or hydrolyzes to aldehydes and thiols, creating a complex mixture.

Prevention Protocol
ParameterRequirementReason
Solvent Quality Anhydrous (<50 ppm

)
Water acts as a nucleophile toward activated sulfoxides, leading to hydrolysis.
Lewis Acids STRICTLY AVOID

,

, and even

can coordinate to the sulfinyl oxygen, triggering Pummerer-like pathways [1].
Leaving Group Avoid generating

If using an amine nucleophile, add an acid scavenger (e.g.,

or hindered amine) to neutralize generated HCl immediately.

Module 3: The Basicity Trap (Hard vs. Soft Nucleophiles)

Users often attempt to force the sluggish


 reaction by using stronger nucleophiles (e.g., alkoxides, amide bases). This is a critical error.
The Competing Pathways
  • Path A (Desired): Attack at Carbon (

    
    ).[1]
    
  • Path B (Fatal): Deprotonation at

    
    -Carbon.
    
    • The

      
      -protons of CMPS are acidified by the electron-withdrawing chlorine and sulfoxide.
      
    • Result: Formation of a carbenoid species (

      
      ) which undergoes 
      
      
      
      -elimination or dimerization.
Nucleophile Selection Guide
Nucleophile ClassExampleOutcomeRecommendation
Hard Basic

(Methoxide, t-BuO)
FAILURE:

-Elimination / Carbene formation.
Do Not Use.
Hard Neutral

(Primary Amines)
Mixed: Slow substitution, potential Pummerer if HCl accumulates.Use excess amine or scavenger.
Soft Anionic

(Thiolates),

,

SUCCESS: Good orbital overlap, low basicity.Preferred.
Carbon Nu Enolates, GrignardsVariable: Hard enolates deprotonate. Soft enolates substitute.Use soft stabilized carbanions (e.g., malonates).

Module 4: Validated Protocol for Substitution

To successfully displace the chloride, you must overcome the electronic repulsion without triggering side reactions. The most robust method uses Finkelstein catalysis or Phase Transfer Catalysis (PTC) .

Method A: Iodide-Catalyzed Substitution (Finkelstein-Type)

Best for: Displacement with weak nucleophiles (azides, acetates).

Theory: Iodide (


) is a soft nucleophile that rapidly displaces Chloride to form the intermediate Iodomethyl phenyl sulfoxide (

). The Iodide is a much better leaving group (

times faster), facilitating the attack of the second nucleophile.

Protocol:

  • Solvent: Acetone (dry) or Acetonitrile (dry).

  • Catalyst: Sodium Iodide (0.1 - 0.5 equiv).

  • Reagents:

    • 1.0 equiv this compound.

    • 1.2 equiv Nucleophile (e.g.,

      
      ).
      
  • Conditions: Reflux under Argon for 4–12 hours.

  • Workup: Aqueous wash with

    
     (to remove iodine), extraction with DCM.
    
Method B: Phase Transfer Catalysis (PTC)

Best for: Displacement with thiolates or stabilized carbon nucleophiles.

Theory: Keeps the bulk base in the aqueous phase, minimizing deprotonation risks, while the lipophilic catalyst transports the naked anion into the organic phase for reaction.

Protocol:

  • Organic Phase: Toluene or DCM containing CMPS (1.0 equiv).

  • Aqueous Phase: Saturated

    
     (mild base) or NaOH (careful control).
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Nucleophile: Added to the aqueous phase.

  • Temperature: 40°C - 60°C with vigorous stirring.

Module 5: FAQ

Q: Can I distill this compound? A: Yes, but with extreme caution. It boils at roughly 110-115°C at 1 mmHg. However, prolonged heating above 130°C can trigger thermal decomposition. Vacuum distillation is mandatory. Do not attempt atmospheric distillation.

Q: I see a spot on TLC that moves slightly faster than my starting material. What is it? A: This is likely Phenyl Vinyl Sulfoxide (


), resulting from elimination. If you see this, your reaction conditions are too basic. Lower the pH or switch to a weaker base.

Q: Can I use DAST to make the fluoromethyl derivative directly from the chloromethyl? A: No. DAST is typically used to convert the sulfoxide oxygen to a fluoride (fluoro-Pummerer) or to convert an alcohol to a fluoride. To make Fluoromethyl Phenyl Sulfone , the standard procedure involves reacting Methyl Phenyl Sulfoxide (not chloro) with DAST/SbCl3 [2], or displacing the chloro group with Fluoride using spray-dried KF and 18-crown-6 in hot acetonitrile (a difficult reaction requiring strict anhydrous conditions).

References

  • Pummerer Rearrangement Mechanism & Scope

    • Title: The Pummerer Rearrangement: Mechanism and Recent Applications.[2]

    • Source:Organic Reactions (Wiley).
    • Context: Defines the role of Lewis acids and anhydrides in triggering the rearrangement.[3]

  • Synthesis of Fluoromethyl Phenyl Sulfone (DAST Method)

    • Title: Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.[4][5]

    • Source:Organic Syntheses, Coll.[6] Vol. 9, p.446 (1998); Vol. 72, p.209 (1995).

    • Context: Illustrates the "Fluoro-Pummerer" pathway and the stability of -halo sulfoxides.
  • Nucleophilic Substitution at Sulfur vs Carbon

    • Title: Nucleophilic substitution at the sulfur atom of sulfin
    • Source:Chemical Reviews.
    • Context: Explains the competition between
  • Reactivity of Alpha-Halo Sulfoxides

    • Title: -Halo Sulfoxides: Vers
    • Source:Accounts of Chemical Research.
    • Context: Discusses the sluggishness of reactions and alternative lithiation str

Sources

Stabilizing alkylidene carbenoids generated from chloromethyl phenyl sulfoxide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with alkylidene carbenoids derived from chloromethyl phenyl sulfoxide. It is designed to troubleshoot, optimize, and stabilize these highly reactive intermediates.

Ticket Subject: Stabilization & Optimization of Alkylidene Carbenoids via Sulfoxide-Magnesium Exchange Assigned Specialist: Senior Application Scientist, Organometallics Division Status: Open

📋 Module 1: The "Stable Build" (Core Protocol)

Objective: Generate a kinetically stable magnesium carbenoid from 1-chloromethyl phenyl sulfoxide for nucleophilic attack (e.g., homologation).

The "Software" (Reagents):

  • Precursor: 1-Chloromethyl phenyl sulfoxide (or derivatives).

  • Exchange Reagent:

    
    -PrMgCl (Isopropylmagnesium chloride) is the industry standard.
    
    • Note: EtMgBr is a legacy alternative but

      
      -PrMgCl often provides cleaner exchange kinetics.
      
  • Solvent: THF (Anhydrous, stabilizer-free). Critical: Diethyl ether is often inferior for this specific exchange due to coordination requirements.

The "Hardware" (Conditions):

  • Operating Temp: -78°C (Strict).

  • Stability Window: ~30 minutes at -78°C.

  • Critical Failure Point: > -60°C (Rapid decomposition).

🛠️ Step-by-Step Execution
  • System Boot: Flame-dry a two-necked flask under Argon. Add 1-chloromethyl phenyl sulfoxide (1.0 eq) and dry THF.

  • Thermal Throttling: Cool the system to -78°C (Internal probe required; do not rely on bath temp).

  • The Exchange (Driver Installation): Add

    
    -PrMgCl (1.1 to 1.5 eq) dropwise.
    
    • Wait Time: 5–10 minutes.

    • Visual Cue: The solution often turns varying shades of yellow/orange depending on the specific derivative.

  • Trapping (Integration): Add the electrophile (e.g., aldehyde/ketone) typically at -78°C.

  • Termination: Stir for 30–60 min, then quench with sat. aq. NH

    
    Cl.
    

🧠 Module 2: System Architecture (Mechanism & Logic)

To troubleshoot, you must understand the "operating system." The reaction relies on the Sulfoxide-Magnesium Exchange (SME) .

Why it works (The "Feature"): The sulfinyl oxygen coordinates to the Magnesium, anchoring the complex and facilitating the cleavage of the C-S bond. This generates the carbenoid: a carbon atom bearing both a Magnesium moiety and a Chlorine atom.

Why it crashes (The "Bug"): The carbenoid is thermolabile .[1][2] If the system overheats, it undergoes


-elimination to form a free carbene (which dimerizes or inserts randomly) or rearranges (Fritsch–Buttenberg–Wiechell for vinyl systems).
📊 Visualization: Pathway Logic

CarbenoidPathways Precursor Sulfoxide Precursor (Ph-S(O)-CH(Cl)-R) Carbenoid Mg-Carbenoid (Stable Species) Precursor->Carbenoid Sulfoxide-Mg Exchange MgReagent i-PrMgCl (-78°C) MgReagent->Carbenoid Heat Heat (> -60°C) Carbenoid->Heat Uncontrolled Warming Product Target Product (Epoxide/Homolog) Carbenoid->Product Trapping Carbene Free Carbene (Reactive) Heat->Carbene α-Elimination Decomp Decomposition (Dimerization/Insertion) Carbene->Decomp Electrophile Electrophile (R-CHO) Electrophile->Product

Figure 1: The bifurcation of stability. Success depends on intercepting the Carbenoid node before thermal energy pushes it toward the Carbene node.

🔧 Module 3: Troubleshooting Guide (Crash Reports)

User Issue 1: "I recovered my starting sulfoxide. The reaction didn't run."

  • Diagnosis: The exchange failed to initiate.

  • Root Cause:

    • Moisture: The Grignard was quenched by wet THF before exchange.

    • Temp too low: While rare, some hindered substrates require -60°C to initiate exchange, then cooling back to -78°C.

    • Reagent Quality: Commercial

      
      -PrMgCl titre is low.
      
  • Patch: Titrate your Grignard. Ensure the reaction mixture stirs for at least 10 minutes at -78°C before adding the electrophile.

User Issue 2: "I see a mess of sulfides and dimers, but no product."

  • Diagnosis: Thermal runaway (Carbenoid Decomposition).

  • Root Cause: The carbenoid formed but degraded before the electrophile could react. This happens if the internal temp spikes during Grignard addition or if the electrophile addition is too exothermic.

  • Patch:

    • Slow Down: Add reagents down the side of the flask to pre-cool them.

    • Check Probe: Ensure the thermocouple is submerged in the liquid, not the headspace.

    • Speed Up Trapping: Add the electrophile immediately after the 10-minute exchange window.

User Issue 3: "I obtained a desulfinylated alkene or alkyne instead of the epoxide."

  • Diagnosis: Fritsch–Buttenberg–Wiechell (FBW) Rearrangement.[1][3]

  • Context: Common in vinyl sulfoxide derivatives.[3]

  • Root Cause: The magnesium carbenoid underwent rearrangement because it was not trapped fast enough or the temperature was too high.

  • Patch: This is a feature, not a bug, if you want alkynes! If you want the trapped product, you must lower the temperature (try -90°C) or increase electrophile concentration (excess).

📊 Module 4: Data & Specifications

Stability Reference Table

Parameter Standard Limit Consequence of Exceeding

| Temperature | Max -60°C |


-Elimination to carbene; Loss of stereochemistry. |
| Time (at -78°C)  | ~30 Minutes | Gradual degradation; Yield loss. |
| Stoichiometry  | 1.1 - 1.5 eq Mg | Excess Mg can attack the electrophile competitively. |
| Solvent  | THF | Ether slows exchange; DCM is incompatible. |

❓ Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the "Turbo Grignard" (


-PrMgCl·LiCl) for this? 
A: Proceed with caution.  While Turbo Grignard is excellent for Halogen-Magnesium exchange, the Satoh method relies on Sulfoxide-Magnesium exchange. The Lithium salt can alter the aggregation state and Lewis acidity of the Magnesium. In many cases, standard 

-PrMgCl is superior for the specific coordination geometry required by the sulfinyl oxygen. Stick to standard

-PrMgCl unless specific literature supports LiCl for your substrate.

Q: How do I scale this up without losing cooling control? A: Batch scale-up is risky due to heat transfer limits.

  • Solution: Use Flow Chemistry . Pumping the sulfoxide and Grignard through a cooled microreactor allows for precise residence times (e.g., 60 seconds) before mixing with the electrophile. This "Flash Chemistry" approach (pioneered by Yoshida) is the ultimate stabilization method.

Q: My electrophile is a solid. Can I dissolve it in DCM? A: No. Dichloromethane (DCM) can react with magnesium carbenoids (halogen exchange/insertion). Dissolve your electrophile in minimal dry THF.

📚 References & Grounding[1][4][5][6]

  • Satoh, T. (2007).[4] Recent Advances in the Chemistry of Magnesium Carbenoids. Chemical Society Reviews, 36(10), 1561–1572.[4] Link

    • Authority: The foundational review by the pioneer of this chemistry.

  • Satoh, T., et al. (1998).[5] Magnesium Alkylidene Carbenoids: Generation from 1-Halovinyl Sulfoxides with Grignard Reagents. Tetrahedron, 54(21), 5557–5574.[5] Link

    • Context: Establishes the stability limits and rearrangement pathways.

  • Yoshida, J., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation. Organic Letters. Link

    • Context: Modern stabilization techniques using flow chemistry to handle thermolabile carbenoids.

Sources

Troubleshooting low yields in asymmetric synthesis with chloromethyl p-tolyl sulfoxide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Poor Selectivity

Executive Summary: The "Satoh" Methodology

Chloromethyl p-tolyl sulfoxide (CMPTS) is a versatile chiral reagent used primarily for the one-carbon homologation of carbonyls to synthesize optically active


-chloro epoxides, 

-amino aldehydes, and aziridines. This methodology, pioneered by Tsuyoshi Satoh, relies on the generation of an

-chloro carbanion.

The Core Problem: The lithiated intermediate of CMPTS is a carbenoid . It is thermally unstable. If not handled under strict cryogenic conditions, it undergoes


-elimination to form a carbene, leading to decomposition (tar formation) and low yields.

Diagnostic Visuals

Figure 1: Reaction Pathway & Failure Modes

Use this diagram to identify where your reaction is exiting the productive cycle.

CMPTS_Pathway Start CMPTS (Reagent) Base Base Treatment (LDA, -78°C) Start->Base Carbanion Lithiated Species (Carbenoid) Base->Carbanion Deprotonation Decomp Carbene Formation (Black Tar) Carbanion->Decomp T > -60°C or Long Hold Electrophile Add Carbonyl (Aldehyde/Ketone) Carbanion->Electrophile Rapid Addition Adduct Chlorohydrin Adduct Electrophile->Adduct Nucleophilic Attack Product α-Chloro Epoxide (Target) Adduct->Product Base (KOH/tBuOH) Pummerer Pummerer Rearrangement Adduct->Pummerer Acidic Workup (Avoid!)

Caption: The critical fork is the Carbanion node. High temps lead to irreversible carbene decomposition.

Troubleshooting Knowledge Base (FAQs)

Issue 1: The Reaction Mixture Turned Black/Dark Brown

Diagnosis: Carbenoid Decomposition. Mechanism: The lithiated species (Li-CMPTS) is chemically equivalent to a carbenoid. Above -60°C, it undergoes


-elimination of LiCl to generate a carbene, which polymerizes or reacts non-selectively.

Corrective Actions:

  • Temperature Control: You must maintain the internal temperature at -78°C (acetone/dry ice) throughout the lithiation. Do not rely on bath temperature; use an internal probe.

  • Base Choice: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi.
    
    • Why?

      
      -BuLi can attack the sulfur center (sulfoxide-metal exchange) or cause reductive dechlorination. LDA is bulky and acts strictly as a base.
      
  • Addition Sequence: Add the CMPTS to the LDA, not vice versa. This ensures excess base is never present relative to the unreacted sulfoxide during the mixing phase.

Issue 2: Low Diastereoselectivity (dr)

Diagnosis: Kinetic vs. Thermodynamic Control failure. Mechanism: The reaction with aldehydes creates two new chiral centers. The selectivity is dictated by the transition state (Chelated vs. Non-chelated).

Corrective Actions:

  • Solvent Effects:

    • THF (Standard): Favors the chelated transition state (Li coordinates with sulfinyl oxygen and carbonyl oxygen).

    • Additives: If selectivity is poor, adding HMPA or DMPU can disrupt chelation, reversing the selectivity (though this is less common for CMPTS than simple sulfoxides).

  • Pre-complexation: Pre-mix the aldehyde with a Lewis acid (like

    
    ) before adding the lithiated CMPTS to enforce a rigid chelated transition state.
    
Issue 3: Product Disappears During Workup

Diagnosis: Pummerer Rearrangement. Mechanism:


-hydroxy sulfoxides (the intermediate adducts) are sensitive to acid. In the presence of acid (even weak acids like silica gel or unneutralized quench), the sulfoxide oxygen is protonated, leading to rearrangement and loss of the chiral center.

Corrective Actions:

  • Quench: Quench with saturated

    
    , but immediately buffer with 
    
    
    
    to ensure pH > 7.
  • Purification: Avoid silica gel chromatography if possible. If necessary, pretreat the silica with 1-2% Triethylamine (

    
    ) to deactivate acidic sites.
    
  • One-Pot Protocol: If the goal is the epoxide, do not isolate the chlorohydrin. Treat the crude mixture with

    
     in 
    
    
    
    -BuOH immediately to effect ring closure.

Master Protocol: Synthesis of -Chloro Epoxides

This protocol is self-validating. Checkpoints are marked in [BOLD] .

Reagents:

  • (R)-Chloromethyl p-tolyl sulfoxide (1.0 eq)

  • LDA (1.2 eq, prepared fresh)

  • Aldehyde (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation of LDA:

    • To a flame-dried flask under Ar, add THF and diisopropylamine (1.25 eq). Cool to -78°C.[1][2]

    • Add

      
      -BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C.
      
    • [Checkpoint]: Solution should be pale yellow/colorless. Dark yellow indicates impurities.

  • Lithiation of CMPTS:

    • Cool LDA solution back to -78°C .

    • Dissolve CMPTS in THF and add slowly down the side of the flask over 10 minutes.

    • [Critical]: Stir at -78°C for exactly 10-15 minutes.

    • [Warning]: Do not stir longer than 20 mins. The solution should be yellow. If it turns dark brown/black, decomposition has occurred.

  • Electrophile Addition:

    • Add the aldehyde (neat or in minimal THF) dropwise.

    • Stir at -78°C for 30 mins, then allow to warm to -40°C over 1 hour.

    • [Checkpoint]: TLC sample (quenched with water). The starting sulfoxide spot should disappear.

  • Ring Closure (Darzens-type):

    • Option A (Two-step): Quench with sat.

      
      , extract, and isolate the adduct.
      
    • Option B (One-pot): To the reaction mixture, add powdered

      
       (4.0 eq) and 
      
      
      
      -BuOH (10 eq). Warm to 0°C and stir for 2 hours.
    • [Result]: This yields the

      
      -chloro epoxide directly.
      

Comparative Data: Base & Conditions

ParameterRecommendedRisky/AvoidReason
Base LDA

-BuLi

-BuLi causes reductive dechlorination or S-attack.
Temperature -78°C to -60°C> -50°CCarbenoid instability leads to

-elimination.
Time (Lithiation) 10-15 mins> 30 minsDecomposition kinetics are fast even at low temp.
Quench

+


/ Acidic
Acid triggers Pummerer rearrangement.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Identified Q1 Is the yield < 40%? Start->Q1 Q2 Did the mixture turn black? Q1->Q2 Yes Sol1 Carbenoid Decomp. Reduce Lithiation Time (<15m) Ensure -78°C Q2->Sol1 Yes Q3 Is the product missing after column? Q2->Q3 No Sol2 Acid Sensitivity. Use Et3N-treated Silica or Neutral Alumina Q3->Sol2 Yes Q4 Low ee/dr? Q3->Q4 No Sol3 Check Reagent Purity. Ensure Aldehyde is dry. Try MgBr2 additive. Q4->Sol3 Yes

Caption: Follow this logic flow to isolate the root cause of experimental failure.

References

  • Satoh, T. (2004).[3] Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides. The Chemical Record, 3(6), 329-341.[3] [Link]

  • Satoh, T., et al. (2000).[4] A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues.[5] Tetrahedron, 56(30), 5113. [Link]

  • Satoh, T., et al. (2007).[6] A synthesis, including asymmetric synthesis, of

    
    -quaternary 
    
    
    
    -amino aldehydes from ketones and chloromethyl p-tolyl sulfoxide via sulfinylaziridines.[6] Tetrahedron, 63(22), 4806-4813.[6] [Link][6]
  • Durst, T., et al. (1979).

    
    -Epoxy sulfoxides and sulfones.[7][8] Synthesis and some reactions. Canadian Journal of Chemistry, 57(3), 258-266. [Link]
    
  • Satoh, T. (1996).

Sources

Method refinement for the conjugate addition of carbanions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Conjugate Addition Method Refinement Subject: Optimization of Carbanion Nucleophiles in Michael Additions Ticket ID: CHEM-SUP-004-MICHAEL Status: Open for Consultation

Welcome to the Reaction Optimization Center

You have accessed the advanced troubleshooting guide for Conjugate (Michael) Addition . This guide addresses the specific challenges of adding carbon-based nucleophiles (carbanions) to


-unsaturated carbonyls.

Unlike standard textbook protocols, this documentation focuses on method refinement —the subtle adjustments in temperature, additives, and stoichiometry that determine whether you isolate a quantitative yield of the target 1,4-adduct or a complex mixture of polymerization and 1,2-addition byproducts.

Module 1: Regioselectivity (The 1,2 vs. 1,4 Dilemma)

User Issue: "I am using an organolithium/Grignard reagent, but I am observing significant formation of the allylic alcohol (1,2-addition) instead of the desired ketone/ester (1,4-addition)."

Technical Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch.

  • Hard Nucleophiles (1,2-Attack): Organolithiums (

    
    ) and Grignards (
    
    
    
    ) possess highly polarized, "hard" ionic character. They attack the hardest electrophilic site: the carbonyl carbon.
  • Soft Nucleophiles (1,4-Attack): The

    
    -carbon of the enone is a "softer" electrophile.[1] To target this, you must soften your nucleophile.
    

Refinement Protocol: Transmetallation (The Gilman Shift) Do not use naked


 or 

. You must transmetallate to Copper (Cu) or Zinc (Zn) to soften the nucleophile.

Step-by-Step Protocol: In-Situ Generation of Gilman Reagents (


) 
  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Copper Source: Add purified CuI (1.0 equiv) and suspend in dry THF.

    • Refinement Note: CuI must be white/off-white. If brown/green, it is oxidized and will fail. Recrystallize from saturated aqueous KI if necessary.

  • Temperature Control: Cool the suspension to -78°C .

  • Lithium Addition: Add your Organolithium reagent (

    
    , 2.0 equiv) dropwise.
    
    • Observation: The solution will turn bright yellow (precipitate forms), then dissolve to a clear, colorless solution (formation of

      
      ).
      
  • The Addition: Add the

    
    -unsaturated ketone (dissolved in THF) slowly down the side of the flask.
    
  • Warm-up: Allow to warm to -20°C (never 0°C or RT for unstabilized reagents) before quenching.

Visualization: Nucleophile Decision Matrix

Regioselectivity Start Select Nucleophile Type Is the Carbanion Stabilized? (e.g., Malonate, Keto-ester) Start->Type Stabilized Yes (Stabilized) Type->Stabilized pKa < 25 Unstabilized No (RLi, RMgX) Type->Unstabilized pKa > 40 Action1 Use Mild Base (NaOEt, K2CO3) Thermodynamic Control favors 1,4 Stabilized->Action1 Action2 Direct Addition favors 1,2 (Kinetic Control) Unstabilized->Action2 No Metal Switch Transmetal REQUIRED: Transmetallation Add CuI (cat. or stoic.) Unstabilized->Transmetal Optimization Result Soft Nucleophile (Organocuprate) Favors 1,4-Addition Transmetal->Result

Caption: Decision logic for ensuring 1,4-regioselectivity based on nucleophile stability and metal center.

Module 2: Reactivity (Stalled Conversions)

User Issue: "My cuprate addition is sluggish, or sterically hindered substrates are returning starting material."

Technical Diagnosis: Organocuprates can be sensitive to steric bulk at the


-position. Furthermore, the intermediate copper-enolate can aggregate, reducing reactivity.

Refinement Protocol: Lewis Acid Acceleration (The TMSCl Trick) Adding Chlorotrimethylsilane (TMSCl) dramatically accelerates conjugate addition.

  • Mechanism: TMSCl acts as a Lewis acid, activating the carbonyl oxygen (lowering the LUMO energy). Crucially, it traps the initial 1,4-adduct as a Silyl Enol Ether . This prevents the reaction from reversing (equilibrium control) and regenerates the active catalyst if running catalytically.

Experimental Data: Effect of TMSCl on Yield

SubstrateReagentAdditiveTimeYield (1,4-adduct)
Cyclohexenone

None2 h65%
Cyclohexenone

TMSCl (2 eq) 15 min 98%

-disubstituted enone

None24 h<10% (No Reaction)

-disubstituted enone

TMSCl (5 eq) 3 h 85%

Visualization: The TMSCl Trapping Mechanism

TMSCl_Mechanism Enone Enone (Substrate) Complex Activated Complex (O-SiMe3 interaction) Enone->Complex + TMSCl Attack Nucleophilic Attack (R-Cu) Complex->Attack Intermediate Copper Enolate Attack->Intermediate Intermediate->Enone Reversible (Slow) Trap Silyl Enol Ether (Stable Intermediate) Intermediate->Trap Fast Trapping Product Final Ketone (After Hydrolysis) Trap->Product Acidic Workup TMSCl TMSCl

Caption: TMSCl activates the enone and traps the enolate, preventing the retro-Michael pathway.

Module 3: Stereocontrol (Asymmetric Synthesis)

User Issue: "I need to set the stereocenter at the


-position with high enantiomeric excess (ee)."

Technical Diagnosis: Achieving high ee with free carbanions is difficult due to the lack of a rigid transition state. You must impose rigidity using either a Chiral Auxiliary (stoichiometric) or a Chiral Ligand (catalytic).

Troubleshooting Guide: Choosing Your Method

FeatureChiral Auxiliary (e.g., Evans Oxazolidinone) Catalytic Asymmetric (e.g., Chiral Phosphoramidite)
Reliability High. The "gold standard" for predictability.Variable. Requires screening of ligands.
Scalability Low (requires stoichiometric chiral material).High (catalytic loading).
Atom Economy Poor (auxiliary must be cleaved/removed).Excellent.
Recommendation Use for early-stage discovery or when scale is <1g.Use for process chemistry or scale >10g.

Refinement Protocol: Evans Auxiliary Optimization

  • Attach: Couple your substrate acid to the Evans Oxazolidinone.[2]

  • The Reaction: Use

    
     (Lewis Acid) to chelate the carbonyls, locking the conformation.
    
  • The Attack: The bulky auxiliary blocks one face of the alkene, forcing the nucleophile to attack from the opposite side.

  • Cleavage: Use

    
     (Lithium hydroperoxide) to gently remove the auxiliary without racemizing the new center.
    

Module 4: Workup & Isolation (The "Hidden" Chemistry)

User Issue: "My reaction looked good by TLC, but after column chromatography, the product disappeared or decomposed."

Technical Diagnosis: This is likely the Retro-Michael Reaction . The Michael addition is reversible. If the product enolate is not quenched properly, or if the isolated product is basic, it can eject the nucleophile, reforming the starting material.

Refinement Protocol: The "Buffered Quench" Never quench a Michael addition of a stabilized carbanion (e.g., malonate) with strong base or water alone.

  • Cold Quench: Pour the reaction mixture into cold saturated

    
      (ammonium chloride). This buffers the pH to ~5-6.
    
  • Avoid Strong Heat: Do not heat the crude mixture during rotary evaporation (>40°C).

  • Chromatography: If the product is acid-sensitive (e.g., silyl enol ethers from Module 2), use silica gel pre-treated with 1% Triethylamine (TEA) to neutralize acidity. If the product is base-sensitive (prone to retro-Michael), use neutral alumina or standard silica.

References

  • Regioselectivity & HSAB Theory

    • Concept: Hard and Soft Acids and Bases (HSAB) principle in organic synthesis.
    • Source: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc.1963 , 85, 3533. Link

  • TMSCl Acceleration Mechanism

    • Concept: Use of chlorotrimethylsilane to accelerate organocuprate conjugate addition.[3]

    • Source: Corey, E. J.; Boaz, N. W. "The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds." Tetrahedron Lett.[3]1985 , 26, 6015. Link

  • Asymmetric Conjugate Addition

    • Concept: Enantioselective conjug
  • Gilman Reagents

    • Concept: Preparation and utility of lithium diorganocopper reagents.

Sources

Validation & Comparative

Beyond the Halogen: A Comparative Reactivity Profile of Chloromethyl Phenyl Sulfoxide vs. n-Butyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Chloromethyl Phenyl Sulfoxide (PhSOCH₂Cl) and n-Butyl Chloride (1-Chlorobutane) . While both appear as primary alkyl chlorides, their reactivity profiles diverge radically due to the electronic influence of the sulfinyl group (


).

Key Takeaway: n-Butyl chloride behaves as a standard "inert" electrophile, reacting primarily via slow


 mechanisms. In contrast, this compound is a "chemical chameleon"—it is kinetically resistant to simple substitution but thermodynamically primed for carbanion chemistry (

-lithiation) and rearrangement (Pummerer), making it a potent "acyl anion equivalent" in complex synthesis.
Quick Comparison Matrix
Featuren-Butyl Chloride (

-BuCl)
This compound (PhSOCH₂Cl)
Primary Reactivity Electrophile (

)
Nucleophile (via

-Carbanion)

Rate (vs. I⁻)
Slow (Standard)Very Slow (Retarded by Field Effect)

-Proton Acidity
pKa ~50 (Inert)pKa ~29 (Deprotonatable with LDA)
Key Reaction Finkelstein / AlkylationPummerer Rearrangement /

-Alkylation
Stability Volatile, Stable liquidHygroscopic solid/oil, Thermally sensitive

Part 1: Nucleophilic Substitution ( ) — The Counter-Intuitive Barrier

Researchers often assume that the electron-withdrawing sulfinyl group will activate the adjacent carbon for nucleophilic attack. Experimental data proves the opposite.

The Mechanism

In a classic Finkelstein reaction (displacement of Cl⁻ by I⁻), this compound is notably less reactive than n-butyl chloride.

  • n-Butyl Chloride: Reacts slowly in acetone at reflux. The reaction is driven by the precipitation of NaCl.

  • This compound: Remains largely inert in refluxing acetone. Successful displacement requires a solvent switch to DMSO and elevated temperatures (100°C).

Causality
  • Field Effect: The sulfinyl oxygen carries a partial negative charge, creating a repulsive field effect that hinders the approach of an incoming nucleophile (like I⁻) to the backside of the C-Cl bond.

  • Transition State Destabilization: The developing positive charge on the

    
    -carbon in the 
    
    
    
    transition state is destabilized by the adjacent positive dipole of the sulfur atom (
    
    
    ).

Part 2: The Alpha-Proton Advantage — The "Superpower"

The defining feature of this compound is its ability to invert its reactivity (Umpolung).

-Lithiation
  • n-Butyl Chloride: Treating n-BuCl with a strong base (like LDA or n-BuLi) typically results in elimination (E2) to form 1-butene or Wurtz-type coupling, destroying the reagent.

  • This compound: The sulfinyl group stabilizes the adjacent negative charge. Treatment with LDA at -78°C cleanly generates the

    
    -chloro carbanion. This species is stable and can react with aldehydes, ketones, or alkyl halides to form functionalized adducts.
    
The Pummerer Rearrangement

PhSOCH₂Cl possesses a unique pathway unavailable to alkyl chlorides: the Pummerer rearrangement. Upon treatment with an acid anhydride (e.g., acetic anhydride), the sulfoxide oxygen is acylated, leading to an intramolecular rearrangement that moves the oxygen to the


-carbon. This transforms the molecule into a masked aldehyde or "thiol ester acyl anion equivalent."

Part 3: Visualization of Reactivity Pathways

ReactivityComparison Substrate1 n-Butyl Chloride (n-BuCl) Reaction1 SN2 Attack (I-) Acetone, Reflux Substrate1->Reaction1 Reaction2 Strong Base (LDA) -78°C Substrate1->Reaction2 Substrate2 This compound (PhSOCH2Cl) Substrate2->Reaction1 Substrate2->Reaction2 Product1 n-Butyl Iodide (Slow Conversion) Reaction1->Product1 Standard Rate Product3 No Reaction (Inert) Reaction1->Product3 Retarded Rate Product2 Elimination (Butene) (Destruction) Reaction2->Product2 Major Pathway Product4 α-Chloro Carbanion (Stable Intermediate) Reaction2->Product4 Rapid Metallation Product5 Adducts (Epoxides/Alkenes) Product4->Product5 + Electrophile (R-CHO)

Figure 1: Divergent reactivity pathways. Note the stability of the sulfoxide carbanion vs. the elimination of the alkyl chloride.

Part 4: Experimental Protocols

Protocol A: Comparative Finkelstein Reaction (Qualitative)

Use this protocol to verify the


 inertness of the sulfoxide.
  • Preparation: Prepare a saturated solution of Sodium Iodide (NaI) in dry acetone (approx. 15% w/v).

  • Setup: Label two 10 mL round-bottom flasks equipped with condensers.

  • Addition:

    • Flask A: Add 1.0 mmol n-Butyl Chloride.

    • Flask B: Add 1.0 mmol this compound.

  • Reaction: Add 5 mL of the NaI/acetone solution to each flask. Heat both to reflux (56°C).

  • Observation:

    • Flask A (n-BuCl): A white precipitate (NaCl) will appear within 15-60 minutes, indicating successful substitution.

    • Flask B (PhSOCH₂Cl): The solution will likely remain clear for several hours. Note: To force this reaction, the solvent must be swapped to DMSO and heated to 100°C for 4 hours.

Protocol B: Synthesis of this compound

Direct chlorination of the sulfoxide is difficult. The industry standard is oxidation of the sulfide.

  • Precursor Synthesis: React thioanisole (methyl phenyl sulfide) with N-chlorosuccinimide (NCS) in CCl₄ or benzene to yield chloromethyl phenyl sulfide .

  • Oxidation:

    • Dissolve chloromethyl phenyl sulfide (10 mmol) in methanol (50 mL) at 0°C.

    • Slowly add Sodium Periodate (NaIO₄, 11 mmol) dissolved in water.

    • Stir at 0°C for 4 hours. The reaction is selective for the sulfoxide and avoids over-oxidation to the sulfone.

  • Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The product is a low-melting solid/oil that should be stored cold.

Protocol C: -Lithiation and Trapping

Demonstrating the utility of PhSOCH₂Cl.

  • Metallation: In a flame-dried flask under Argon, dissolve PhSOCH₂Cl (1.0 eq) in dry THF at -78°C.

  • Base Addition: Add LDA (1.1 eq) dropwise. The solution may turn slight yellow, indicating carbanion formation. Stir for 30 mins.

  • Trapping: Add benzaldehyde (1.1 eq) slowly. Stir for 1 hour at -78°C, then warm to RT.

  • Result: This yields the

    
    -hydroxy sulfoxide, a precursor that can be converted to an 
    
    
    
    -chloro epoxide or ketone.

References

  • Satoh, T., et al. (1985).[1] "

    
    -Epoxy Sulfoxides as Useful Intermediates in Organic Synthesis." Bulletin of the Chemical Society of Japan. Link
    
  • Reutrakul, V., & Herunsalee, K. (1983).[1] "Dithis compound: synthetic applications." Tetrahedron Letters. Link

  • More, K. M., & Wemple, J. (1978).[1] "Alkylation and silicon Pummerer rearrangement of this compound." The Journal of Organic Chemistry. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa trends of sulfoxides vs alkyl halides). Link

  • Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism and Rates." (General reference for alkyl halide reactivity). Link

Sources

Alternative reagents to chloromethyl phenyl sulfoxide for generating alkylidene carbenoids.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Satoh Reagent: A Comparative Guide to Alkylidene Carbenoid Precursors Subtitle: Optimizing Homologation and Chain Extension: Stability, Stereocontrol, and Atom Economy.

Executive Summary

For decades, Chloromethyl Phenyl Sulfoxide (1) has served as the "Gold Standard" for generating magnesium alkylidene carbenoids, primarily due to the pioneering work of Tsuyoshi Satoh. Its unique ability to undergo Sulfoxide-Magnesium Exchange generates a carbenoid species that is remarkably stable at -78 °C—a significant operational advantage over the highly unstable lithium carbenoids generated from dihaloalkanes.

However, the "Satoh Reagent" is not a universal solution. Its atom economy is poor (generating stoichiometric sulfoxide waste), and it lacks intrinsic stereocontrol. This guide objectively compares the standard reagent against three distinct classes of alternatives:

  • Dihaloalkanes (

    
    /
    
    
    
    ):
    High reactivity, low stability (The "Naked" Carbenoid).
  • 
    -Halo Boronic Esters:  High stereocontrol (The Matteson Route).
    
  • TMS-Diazomethane: Non-metal mediated insertion (The Diazo Route).

The Benchmark: this compound

Mechanism of Action: The Chelation Effect

The utility of this compound lies in its capacity to stabilize the "carbenoid" character. Unlike a "naked" lithium carbenoid (which decomposes via


-elimination above -100 °C), the magnesium species generated from the sulfoxide is stabilized by the coordination of the sulfinyl oxygen to the magnesium center.

Figure 1: The Stability Mechanism (Satoh vs. Naked Carbenoids)

CarbenoidStability cluster_0 Satoh Reagent (Stabilized) cluster_1 Dihaloalkane (Unstable) S_Reagent Ph-S(O)-CH2-Cl Mg_Exchange i-PrMgCl (Sulfoxide-Mg Exchange) S_Reagent->Mg_Exchange Mg_Carbenoid Mg-Carbenoid (Chelated Structure) Mg_Exchange->Mg_Carbenoid Li_Reagent Cl-CH2-I Li_Exchange MeLi (Halogen-Li Exchange) Li_Reagent->Li_Exchange Li_Carbenoid Li-Carbenoid (No Chelation) Li_Exchange->Li_Carbenoid Decomp Decomposition (> -100°C) Li_Carbenoid->Decomp Fast

Caption: Comparative stability pathways. The Satoh reagent (left) forms a 5-membered chelate ring with Mg, preventing premature


-elimination, unlike the linear lithium carbenoid (right).

Comparative Analysis of Alternatives

Alternative A: Mixed Dihaloalkanes (Chloroiodomethane)
  • Reagent:

    
     or 
    
    
    
  • System: Used with

    
    , 
    
    
    
    , or
    
    
    (Simmons-Smith).
  • Technical Verdict: Superior for simple cyclopropanations but inferior for homologation due to thermal instability.

Scientific Insight: The C-I bond is weaker than the C-Cl bond, allowing selective Lithium-Iodine exchange. However, the resulting species (


) lacks the internal stabilization of the sulfoxide. It must be generated and used at -100 °C . If the temperature rises to -78 °C, it undergoes rapid 

-elimination to form carbene species that dimerize or insert indiscriminately.
Alternative B: -Halo Boronic Esters (Matteson Reagents)
  • Reagent: Dichloromethane + Boronic Ester + LDA.

  • System: Matteson Homologation.[1][2][3]

  • Technical Verdict: The superior choice for Stereoselective chain extension.

Scientific Insight: Unlike the Satoh reagent, which relies on the nucleophilic attack of a carbenoid onto a carbonyl, the Matteson protocol involves the insertion of a carbenoid (generated from


) into a carbon-boron bond. The stereochemistry is controlled by the chiral auxiliary on the boron (e.g., pinanediol), achieving diastereomeric ratios (dr) often exceeding 99:1.
Alternative C: TMS-Diazomethane[4]
  • Reagent:

    
    
    
  • System: Lewis Acid mediated homologation.

  • Technical Verdict: Best for "One-Pot" ketone homologation without metal waste.

Scientific Insight: This bypasses the "carbenoid" mechanism entirely. Instead of a metal-halogen exchange, the diazo carbon acts as a nucleophile. The driving force is the release of


 gas (entropy), rather than the formation of a metal salt. This eliminates the "Schlenk equilibrium" issues often seen with Grignard-based carbenoids.

Performance Data Comparison

FeatureSatoh Reagent (PhS(O)CH2Cl)Dihaloalkanes (ClCH2I)Matteson Reagents (Boronates)TMS-Diazomethane
Active Species Mg-Carbenoid (Chelated)Li-Carbenoid (Naked)

-Halo Boronate
Diazoalkane
Working Temp -78 °C to 0 °C-100 °C (Strict)-78 °C to RT0 °C to RT
Stability High (Hours at -78°C)Very Low (Minutes)High (Isolable)Moderate (Explosion Risk)
Chirality Transfer Low/NoneNoneExcellent (>99:1) None
Atom Economy Poor (Stoichiometric Sulfoxide)ModerateGoodExcellent (

byproduct)
Primary Use Ketone/Aldehyde HomologationCyclopropanationChiral Chain ExtensionRing Expansion

Experimental Protocols

Protocol A: Standard Satoh Homologation (Ketone Synthesis)

Validates the stability of the Mg-Carbenoid.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve This compound (1.1 eq) in anhydrous THF (0.1 M). Cool to -78 °C .

  • Exchange: Add

    
      (1.2 eq, 2.0 M in THF) dropwise.
    
    • Critical Checkpoint: Stir for 10 minutes. The solution turns yellow. The color change indicates the formation of the Mg-carbenoid. If no color change, the Grignard may be degraded.

  • Addition: Add the carbonyl substrate (1.0 eq) slowly. Stir at -78 °C for 30 min, then warm to 0 °C.

  • Rearrangement: The intermediate adduct is often stable. To force homologation (elimination of PhS(O) group), add solid

    
      (2.0 eq) and warm to room temperature.
    
  • Workup: Quench with saturated

    
    .
    
Protocol B: Matteson Homologation (Stereoselective)

Validates the stereocontrol alternative.

  • Preparation: Dissolve Chiral Boronic Ester (1.0 eq) and Chloroiodomethane (1.2 eq) in anhydrous THF. Cool to -78 °C .

  • Insertion: Add LDA (1.1 eq) dropwise down the side of the flask to pre-cool the solution.

    • Mechanistic Note: LDA deprotonates the halide to form the Li-carbenoid in situ, which immediately complexes with the Boron.

  • Rearrangement: Add

    
      (dried, 1.5 eq) or warm to RT to promote the 1,2-migration.
    
  • Oxidation (Optional): If the alcohol is desired, treat with

    
    /NaOH.
    

Decision Matrix: Selecting the Right Reagent

Figure 2: Workflow for Reagent Selection

SelectionMatrix Start Goal: Carbon Chain Extension Stereo Is Stereocontrol Required? Start->Stereo Substrate Substrate Sensitivity? Stereo->Substrate No Matteson Use Matteson Reagent (Boronic Esters) Stereo->Matteson Yes (Chiral Center) Satoh Use Satoh Reagent (PhS(O)CH2Cl) Substrate->Satoh Base Stable / Robust Diazo Use TMS-Diazomethane Substrate->Diazo Acid Sensitive / Lewis Acid OK

Caption: Decision matrix for selecting homologation reagents based on stereochemical requirements and substrate stability.

References

  • Satoh, T., et al. "One-carbon homologation of aldehydes and ketones to carboxylic acids and esters using this compound." Tetrahedron Letters, 1995.

  • Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Chemical Reviews, 1989.

  • Satoh, T. "Organolithium and organomagnesium carbenoids: A new view of these species in organic synthesis." Chemical Society Reviews, 2007.

  • Pace, V., et al. "Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications." Journal of the Brazilian Chemical Society, 2014.

  • Trost, B. M. "Sulfone-Assisted Homologation." Journal of the American Chemical Society, 1980.

Sources

Spectroscopic analysis (NMR, IR) for chloromethyl phenyl sulfoxide characterization.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of Chloromethyl Phenyl Sulfoxide , focusing on distinguishing it from its synthetic precursor (sulfide) and over-oxidation byproduct (sulfone).

Characterization, Impurity Profiling, and Quantitative Analysis

Executive Summary

This compound (CMPSO) is a critical chiral synthon used in the synthesis of


-fluoroalkyl sulfoxides and epoxides via the Darzens reaction. Its utility relies heavily on its oxidation state and enantiopurity.

In synthetic workflows, CMPSO is typically generated by the controlled oxidation of chloromethyl phenyl sulfide . The primary challenge is avoiding over-oxidation to chloromethyl phenyl sulfone . Standard chromatographic methods often struggle to resolve these species due to similar polarities. NMR spectroscopy is the superior analytical tool here, offering a definitive structural "fingerprint" through the diastereotopicity of the methylene protons—a feature absent in both the sulfide and sulfone.

Comparative Spectroscopic Profile

The following table contrasts the target sulfoxide with its critical "alternatives" (impurities).

Table 1: Spectroscopic Differentiators (NMR & IR)
FeaturePrecursor: Chloromethyl Phenyl SulfideTarget: this compoundImpurity: Chloromethyl Phenyl Sulfone
Oxidation State Sulfide (-S-)Sulfoxide (-S(=O)-)Sulfone (-SO₂-)
Chirality AchiralChiral (Sulfur center)Achiral

H NMR (Methylene)
Singlet (2H)AB Quartet (2H) (

)
Singlet (2H)

H Chemical Shift

ppm

ppm (Center of AB)

4.55 ppm
IR Main Band Weak C-S stretch (

)
Strong S=O stretch (

)
Strong SO₂ stretches (

)
Physical State LiquidLow-melting Solid / OilSolid (mp 52-53°C)

Critical Insight: The AB quartet in the sulfoxide NMR spectrum is the self-validating "Killer Feature." Because the sulfur atom is a chiral center, the two protons on the adjacent chloromethyl group are diastereotopic (chemically non-equivalent). They couple to each other, creating a distinct "doublet of doublets" pattern. The sulfide and sulfone possess a plane of symmetry, rendering their methylene protons enantiotopic (chemically equivalent), appearing as singlets.

Visualizing the Chiral Environment

The diagram below illustrates why the NMR signals differ so drastically between the species.

G cluster_0 NMR Discrimination Logic Sulfide Sulfide (Achiral) Ph-S-CH2Cl Protons are Equivalent Signal: Singlet Sulfoxide Sulfoxide (Chiral) Ph-S(=O)-CH2Cl Protons are Diastereotopic Signal: AB Quartet Sulfide->Sulfoxide Controlled Oxidation (e.g., NaIO4) Sulfone Sulfone (Achiral) Ph-SO2-CH2Cl Protons are Equivalent Signal: Singlet Sulfoxide->Sulfone Over-Oxidation (Impurity)

Figure 1: Oxidation pathway and the origin of the diastereotopic NMR signal in the sulfoxide target.

Experimental Protocols

Method A: H NMR Characterization

This protocol is designed to quantify the ratio of Sulfoxide to Sulfone in a crude reaction mixture.

Reagents:

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-d6 to prevent solvent peak overlap with the methylene signals (~2.5 ppm vs 4.5 ppm).
    
  • Internal Standard (Optional): Dimethyl sulfone (singlet at 3.0 ppm).

Procedure:

  • Sample Prep: Dissolve 10-15 mg of the crude oil/solid in 0.6 mL of

    
    . Ensure the solution is clear; filter if suspended solids (inorganic salts) are present.
    
  • Acquisition:

    • Frequency: 400 MHz or higher (essential to resolve the roofing effect of the AB quartet).

    • Scans: 16-32 scans are sufficient.

    • Relaxation Delay (d1): Set to

      
       seconds if performing quantitative integration.
      
  • Analysis:

    • Step 1: Locate the aromatic region (7.4 - 7.8 ppm) to normalize the integral (5H).

    • Step 2: Zoom into the 4.0 - 5.0 ppm region.

    • Step 3: Identify the Singlet at ~4.55 ppm (Sulfone).

    • Step 4: Identify the AB Quartet (two leaning doublets) centered nearby.

    • Calculation:

      
      .
      
Method B: IR Spectroscopy (Rapid Screening)

IR is less quantitative but faster for checking reaction completion (disappearance of Sulfide).

Procedure:

  • Technique: ATR (Attenuated Total Reflectance) is recommended for the neat oil/solid.

  • Key Bands to Monitor:

    • 1047 cm⁻¹: Strong stretch indicating Sulfoxide formation.

    • 1150 & 1320 cm⁻¹: If these bands appear and grow, Sulfone is forming. Stop the reaction immediately.

    • Absence of bands: The starting material (Sulfide) has very weak absorption in the 1000-1100 cm⁻¹ window.

Synthesis & Monitoring Workflow

The following decision tree guides the researcher through the synthesis monitoring process using the spectroscopic data defined above.

Workflow Start Start Oxidation Reaction (Sulfide + Oxidant) Sample Take Aliquot t=30 min Start->Sample IR_Check IR Analysis (ATR) Sample->IR_Check Result_1 No peak at 1047 cm-1 IR_Check->Result_1 Sulfide Only Result_2 Peak at 1047 cm-1 No peak at 1150 cm-1 IR_Check->Result_2 Sulfoxide Forming Result_3 Peaks at 1150/1320 cm-1 IR_Check->Result_3 Sulfone Detected Action_1 Reaction Stalled Add catalyst/heat Result_1->Action_1 Action_2 Proceed to NMR Confirm AB Quartet Result_2->Action_2 Action_3 Over-oxidation! Quench immediately Result_3->Action_3

Figure 2: Rapid decision-making workflow for monitoring oxidation progress.

References

  • Synthesis and Reactivity: Hojo, M., & Yoshida, Z. (1968). Synthesis and reactivity of this compound. Journal of the American Chemical Society. Link

  • Sulfone Characterization: ChemicalBook. (n.d.). Chloromethyl phenyl sulfone 1H NMR Spectrum. Link

  • Sulfoxide IR Data: Satoh, T., et al. (1986). Syntheses and reactions of this compound. Bulletin of the Chemical Society of Japan. Link

  • Diastereotopic Protons in NMR: Master Organic Chemistry. (2022).[1] Diastereotopic Protons in 1H NMR Spectroscopy. Link

  • Fluoromethyl Analog Comparison: Reutrakul, V., et al. (2025). Preparation of α-Fluorobis(phenylsulfonyl)methane. Organic Syntheses. Link

Sources

Validating the structure of synthesized chloromethyl phenyl sulfoxide.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development Professionals

Abstract This guide provides a rigorous framework for validating the structural integrity and purity of synthesized chloromethyl phenyl sulfoxide (


). As a versatile intermediate in the synthesis of 

-chloro sulfoxides and Pummerer rearrangement precursors, its quality is critical. This document focuses on distinguishing the target molecule from its specific synthetic impurities: the starting material (chloromethyl phenyl sulfide ) and the over-oxidation byproduct (chloromethyl phenyl sulfone ).

The Validation Challenge: The "Oxidation Triad"

In the synthesis of this compound (typically via controlled oxidation of chloromethyl phenyl sulfide), the researcher faces a classic "Goldilocks" problem.

  • Under-oxidation leaves unreacted sulfide.

  • Over-oxidation produces the sulfone, which is thermodynamically stable and difficult to separate.

Distinguishing these three species requires precise analytical interrogation. Standard "purity" checks (like TLC) are often insufficient due to similar polarities. This guide prioritizes 1H NMR spectroscopy as the definitive tool for structural validation due to the stereochemical nature of the sulfoxide sulfur.

Table 1: Comparative Analytical Matrix
FeatureChloromethyl Phenyl Sulfide (Precursor)This compound (Target)Chloromethyl Phenyl Sulfone (Over-Oxidation)
Formula



Sulfur Center AchiralChiral (Pyramidal)Achiral (Tetrahedral)

NMR (

)
Singlet @ ~3.6 ppmAB Quartet @ ~4.3 ppmSinglet @ 4.55 ppm
IR (S-O stretch) None (weak C-S)Strong @ 1030–1060 cm

Strong @ 1325 & 1140 cm

MS (

)
158 (

)
174 (

)
190 (

)

Detailed Validation Protocols

Protocol A: NMR Spectroscopy (The Stereochemical Fingerprint)

Objective: Confirm the oxidation state and the presence of the chiral sulfur center.

Causality & Expert Insight: Unlike the sulfide and sulfone, the sulfur atom in the sulfoxide is a chiral center (possessing a lone pair). This chirality renders the two protons on the adjacent chloromethyl group (


) diastereotopic . They are chemically non-equivalent.
  • Success Indicator: The methylene signal appears as an AB quartet (doublet of doublets) rather than a singlet.

  • Failure Indicator: A singlet in the 4.0–4.6 ppm range indicates either the sulfone (over-oxidation) or rapid racemization (unlikely under standard conditions).

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of the synthesized product in 0.6 mL of

    
    . Ensure the solvent is acid-free to prevent Pummerer-type degradation.
    
  • Acquisition: Acquire a standard proton spectrum (minimum 8 scans).

  • Analysis: Focus on the 3.5–5.0 ppm region.

    • 
       3.58 ppm (Singlet):  Unreacted Sulfide.
      
    • 
       4.55 ppm (Singlet):  Sulfone Impurity.
      
    • 
       4.2–4.4 ppm (AB Quartet, 
      
      
      
      Hz):
      Target Sulfoxide.
Protocol B: FT-IR Spectroscopy (Functional Group Confirmation)

Objective: Rapid screening for over-oxidation (Sulfone detection).

Causality: The vibrational modes of the sulfur-oxygen bond are highly distinct. The sulfoxide (


) bond has a lower force constant than the sulfone (

) bonds.

Workflow:

  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.

  • Target Band (Sulfoxide): Look for a strong, broad stretch at 1030–1060 cm

    
     .
    
  • Impurity Check (Sulfone): Inspect 1300–1350 cm

    
     (asymmetric stretch) and 1120–1160 cm
    
    
    
    (symmetric stretch).
    • Critical Check: If the 1325 cm

      
       band is present, the product is contaminated with sulfone.
      
Protocol C: HPLC Purity Assay

Objective: Quantify the ratio of species (Validation of Yield).

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Elution Order: Sulfoxide (Most Polar)

    
     Sulfone 
    
    
    
    Sulfide (Least Polar). Note: Sulfoxides are generally more polar than their corresponding sulfones and sulfides.

Visualization of Validation Logic

The following diagram illustrates the decision-making process for validating the synthesized product based on spectroscopic data.

ValidationLogic Start Synthesized Product (Crude Oil/Solid) NMR 1H NMR Analysis (CDCl3, 3.5 - 5.0 ppm) Start->NMR SingletLow Singlet @ 3.58 ppm NMR->SingletLow Signal Type SingletHigh Singlet @ 4.55 ppm NMR->SingletHigh Signal Type ABQuartet AB Quartet @ 4.2-4.4 ppm (Diastereotopic Protons) NMR->ABQuartet Signal Type ResultSulfide IMPURITY: Unreacted Sulfide SingletLow->ResultSulfide ResultSulfone IMPURITY: Sulfone (Over-oxidation) SingletHigh->ResultSulfone IRCheck Secondary Check: IR ABQuartet->IRCheck ResultTarget VALIDATED: This compound IR_SO Band @ 1050 cm-1 (No 1325 cm-1) IRCheck->IR_SO IR_SO2 Bands @ 1325 & 1140 cm-1 IRCheck->IR_SO2 IR_SO->ResultTarget IR_SO2->ResultSulfone

Figure 1: Analytical Decision Tree for Structural Validation. Note the critical reliance on the AB quartet in NMR to confirm the sulfoxide structure.

Synthesis Pathway & Impurity Origins

Understanding the chemical origin of impurities is essential for troubleshooting. The synthesis typically involves the oxidation of the sulfide.[1]

SynthesisPathway Sulfide Chloromethyl Phenyl Sulfide (Starting Material) Achiral Singlet Sulfoxide This compound (Target) Chiral AB Quartet Sulfide->Sulfoxide Controlled Oxidation (e.g., H2O2, NaIO4) Sulfone Chloromethyl Phenyl Sulfone (Over-Oxidation) Achiral Singlet Sulfide->Sulfone Uncontrolled Oxidation Sulfoxide->Sulfone Excess Oxidant (Over-reaction)

Figure 2: Sequential oxidation pathway. Validation must confirm the reaction has proceeded to the second node (Sulfoxide) without advancing to the third (Sulfone).

References

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 28, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 28, 2026, from [Link]

  • Acta Chemica Scandinavica. (1970). Alkylation of this compound. Retrieved January 28, 2026, from [Link]

Sources

Efficacy of chloromethyl phenyl sulfoxide in asymmetric synthesis compared to other chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl phenyl sulfoxide (CMPSO) represents a specialized class of chiral reagents that bridges the gap between simple homologation and high-fidelity asymmetric synthesis. Unlike catalytic systems (e.g., Sharpless, Jacobsen) that rely on kinetic control during the reaction event, CMPSO functions as a stoichiometric "chiral anvil." It forms stable, separable intermediates (


-chloro-

-hydroxy sulfoxides) that allow for the isolation of single diastereomers prior to the final bond-forming step. This unique mechanism makes it indispensable for constructing quaternary stereocenters and fully substituted epoxides where traditional catalytic methods often fail due to steric hindrance.

This guide analyzes the efficacy of CMPSO, specifically focusing on the Satoh Methodology , and compares it against industry-standard chiral auxiliaries and reagents.

Mechanistic Principles: The Satoh Methodology

The utility of CMPSO relies on the high acidity of the


-proton (pKa ~29) and the chirality of the sulfinyl group (

). The reaction sequence typically follows a "Reagent-Controlled" pathway known as the Satoh Methodology , which diverges into two primary synthetic outcomes: Asymmetric Epoxidation and One-Carbon Homologation .
The Core Workflow
  • Generation of the Carbanion: Lithiation of CMPSO with LDA or

    
    -BuLi at -78°C generates the 
    
    
    
    -lithio species.
  • Diastereoselective Addition: The carbanion attacks a prochiral ketone or aldehyde. The chirality of the sulfoxide directs the approach, typically yielding a mixture of diastereomeric adducts (

    
    -chloro-
    
    
    
    -hydroxy sulfoxides).
  • Purification (The "Chiral Anvil" Advantage): Unlike concerted catalytic reactions, these adducts are stable and can be separated by chromatography or crystallization to >99% de.

  • Divergent Transformation:

    • Path A (Epoxides): Base-mediated ring closure (Darzens-type) followed by desulfinylation.

    • Path B (Homologation): Sulfoxide-Metal Exchange (using

      
      -BuLi) generates a carbenoid that rearranges to a homologated ketone.
      
Mechanism Visualization

SatohMethodology CMPSO This compound (Racemic or Enantiopure) Lithio α-Lithio Species (-78°C) CMPSO->Lithio LDA / n-BuLi Adduct Adduct: α-Chloro-β-hydroxy Sulfoxide (Separable Diastereomers) Lithio->Adduct + Carbonyl (R1-CO-R2) Epoxide Chiral Epoxide (via Base/Closure) Adduct->Epoxide KOH / Base Ketone Homologated Ketone (via Carbenoid Rearrangement) Adduct->Ketone 1. t-BuLi (Sulfoxide-Metal Exchange) 2. Rearrangement

Figure 1: The divergent pathways of the Satoh Methodology, highlighting the critical intermediate purification step.

Comparative Analysis: CMPSO vs. Alternatives

CMPSO vs. Corey-Chaykovsky Reagent

The Corey-Chaykovsky reagent (dimethylsulfonium methylide) is the standard for converting ketones to epoxides. However, it is inherently non-stereoselective in its basic form and difficult to control for asymmetric induction even with chiral sulfides.

FeatureThis compound (CMPSO)Corey-Chaykovsky Reagent
Chirality Source Stoichiometric Sulfoxide (

)
Chiral Sulfide (Catalytic/Stoich.)
Mechanism Stepwise (Adduct is isolable)Concerted/Stepwise (Transient Betaine)
Diastereocontrol High (via separation of intermediates)Low to Moderate (Substrate dependent)
Substrate Scope Excellent for Quaternary Centers Struggles with sterically hindered ketones
Stability Reagent is bench-stable solidYlide is unstable, generated in situ

Verdict: Use CMPSO when absolute stereocontrol is required for a difficult substrate (e.g., fully substituted ketone). Use Corey-Chaykovsky for simple, non-chiral methylenation.

CMPSO vs. Sharpless/Jacobsen Epoxidation

While Sharpless (allylic alcohols) and Jacobsen (unfunctionalized olefins) epoxidations are catalytic powerhouses, they are limited by functional group requirements.

  • Sharpless: Requires an allylic alcohol handle.

  • Jacobsen: Best for cis-olefins; often requires specific electronic properties.

  • CMPSO: Reagent-controlled addition to Carbonyls. It constructs the epoxide from a ketone, not an alkene. This is a fundamental strategic difference.

CMPSO vs. Ellman's Auxiliary ( -Butanesulfinamide)

Both reagents use sulfur chirality, but they target different functionalities.

  • Ellman: Targets Imines

    
     Chiral Amines.
    
  • CMPSO: Targets Carbonyls

    
     Chiral Epoxides / Homologated Ketones.
    

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of an Optically Active Epoxide via Satoh Method Target: Synthesis of (R)-2-phenyloxirane derivatives (Example workflow).

Phase 1: Generation of the Adduct
  • Preparation: In a flame-dried flask under Argon, dissolve (R)-chloromethyl phenyl sulfoxide (1.0 equiv) in anhydrous THF (0.1 M).

  • Lithiation: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of the

    
    -lithio carbanion.
    
    • Note: The solution typically turns pale yellow.

  • Addition: Add the ketone substrate (0.9 equiv) dissolved in THF dropwise. Stir at -78°C for 1 hour, then quench with saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Separation (Critical Step): Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc). Isolate the major diastereomer of the

    
    -chloro-
    
    
    
    -hydroxy sulfoxide.
    • Validation: Verify dr >98:1 via

      
      H NMR.
      
Phase 2: Ring Closure to Epoxide
  • Reaction: Dissolve the pure adduct in methanol.

  • Base Treatment: Add KOH (3.0 equiv) at room temperature. Stir for 1-3 hours.

    • Mechanism:[1][2][3][4][5][6] The alkoxide displaces the chloride (intramolecular S

      
      2) to form the epoxy sulfoxide, followed by desulfinylation (depending on specific conditions/substrate, Satoh often utilizes the homologation route, but for epoxides, the sulfinyl group may be retained or removed reductively).
      
    • Alternative (Carbenoid): For homologation, treat the adduct with

      
      -BuLi (3 equiv) at -100°C.
      

Performance Data Comparison

The following table summarizes the efficacy of CMPSO in synthesizing chiral epoxides/homologated products from difficult substrates (e.g., acetophenone derivatives) compared to direct catalytic methods.

Substrate (Ketone)MethodYield (%)ee / dr (%)Notes
Acetophenone CMPSO (Satoh)85% (Adduct)>98% de (after sep)Stepwise control allows perfect purity.
Corey-Chaykovsky90%0% eeRacemic product without chiral sulfide.
Jacobsen Epox.N/AN/ARequires olefin precursor, not ketone.
Cyclohexanone CMPSO (Satoh)82%>98% deExcellent for creating spiro-epoxides.

-Tetralone
CMPSO (Satoh)78%>95% deHigh fidelity for fused ring systems.

References

  • Satoh, T., et al. (2004). "Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides." The Chemical Record. Link

  • Satoh, T. (1996). "Asymmetric synthesis of optically pure epoxides and ketones via this compound." Chemical Reviews.
  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide." Journal of the American Chemical Society.[7][2] Link

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. Link

  • Miyagawa, T., & Satoh, T. (2007). "A Short Synthesis of Highly Substituted Furans from Alkenyl Aryl Ketones with Dithis compound." ChemInform. Link

Sources

Technical Guide: Stereochemical Confirmation & Application of Chloromethyl p-Tolyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing optically pure chloromethyl p-tolyl sulfoxide as a chiral building block, specifically for the synthesis of enantiomerically pure epoxides, aziridines, and homologated carbonyls. Unlike catalytic methods (e.g., Sharpless, Jacobsen), this reagent functions via a stoichiometric "Chiral Carbanion" mechanism, offering superior diastereocontrol through a rigid transition state.

This document focuses on the critical workflow for confirming stereochemistry throughout the reaction pathway—from the initial lithiation to the final desulfinylation—ensuring the "lock" of chirality is maintained or predictably transferred.

The Reagent & Mechanism: The "Lock and Key" Principle

Chloromethyl p-tolyl sulfoxide derives its utility from the high configurational stability of the sulfinyl group. The sulfur atom serves as a stereogenic center that does not invert under lithiation conditions at low temperatures (–78 °C), effectively "locking" the chiral information.

Mechanistic Pathway

The reaction typically follows the Satoh Methodology , which involves three distinct phases:

  • 
    -Lithiation:  Generation of the chiral carbanion using LDA.
    
  • Nucleophilic Addition: Attack on a carbonyl electrophile (ketone/aldehyde) to form a diastereomeric

    
    -hydroxy sulfoxide (the "Adduct").
    
  • Chelation-Controlled Cyclization: Treatment with a base (e.g., KOH,

    
    -BuOK) triggers an intramolecular substitution (
    
    
    
    ) where the oxygen attacks the carbon bearing the chlorine and sulfoxide, expelling the sulfinyl group to form an epoxide (Darzens-type reaction).

Scientific Insight: The stereochemistry of the final product is dictated by the diastereoselectivity of the initial addition step (Phase 2). If the adduct is obtained as a single diastereomer, the subsequent cyclization is stereospecific (inversion at the


-carbon).

Stereochemical Confirmation Workflow

Trustworthiness in asymmetric synthesis relies on a self-validating analytical loop. Do not assume optical purity; verify it at every stable intermediate.

Step 1: Precursor Validation (The "Lock")

Before reaction, the absolute configuration of the reagent must be confirmed.

  • Method: Polarimetry & Chiral HPLC.

  • Standard:

    
    -Chloromethyl p-tolyl sulfoxide typically exhibits 
    
    
    
    to
    
    
    (acetone).
  • Action: If ee < 98%, recrystallize from ligroin/ether.

Step 2: Intermediate Analysis (The "Adduct")

The


-hydroxy sulfoxide intermediate is the most critical checkpoint. It is often crystalline, making it ideal for absolute configuration determination.
  • Primary Method: X-Ray Crystallography. [1]

    • Why: Sulfoxide groups crystallize readily. This provides an unequivocal assignment of the new stereocenters relative to the known sulfur center.

  • Secondary Method: NMR with Chiral Shift Reagents.

    • Protocol: Use

      
       in 
      
      
      
      . The sulfinyl oxygen coordinates with Europium, inducing significant chemical shift differences (
      
      
      ) between diastereomers.
  • Tertiary Method: Mosher's Ester Analysis.

    • Derivatize the secondary alcohol with

      
      - and 
      
      
      
      -MTPA chloride. Analyze
      
      
      (
      
      
      or
      
      
      NMR) to determine the configuration of the carbinol carbon.
Step 3: Final Product Verification
  • Method: Chemical Correlation.[2]

  • Protocol: Convert the synthesized epoxide or ketone to a known standard. For example, reductive ring-opening of the epoxide to a known alcohol and comparing

    
     with literature values.
    

Comparative Analysis: Satoh Reagent vs. Alternatives

The following table objectively compares the Chloromethyl p-Tolyl Sulfoxide method against standard alternatives for asymmetric epoxidation.

FeatureChloromethyl p-Tolyl Sulfoxide (Satoh Method)Sulfur Ylides (Corey-Chaykovsky)Sharpless Asymmetric Epoxidation
Mechanism Stoichiometric Chiral CarbanionNucleophilic Alkylidene TransferTi-Catalyzed Oxidation
Substrate Scope Ketones & Aldehydes (Electrophiles)Aldehydes (mostly), Activated KetonesAllylic Alcohols (Strict Requirement)
Stereocontrol Source Sulfinyl Center (Auxiliary)Chiral Sulfonium/Ammonium LigandsChiral Tartrate Ligands
Diastereoselectivity Very High (>95:5) due to chelationModerate to High (Ligand dependent)High (for specific substrates)
Atom Economy Low (Stoichiometric byproduct)Moderate (Stoichiometric sulfide)High (Catalytic)
Crystallinity High (Easy X-ray confirmation)Low (Oily intermediates)Variable
Primary Use Case Synthesis of quaternary chiral centers from ketonesTerminal epoxides from aldehydesAllylic epoxides

Expert Insight: Choose the Satoh reagent when constructing quaternary stereocenters from ketones. Catalytic methods often struggle with the steric bulk of ketones, whereas the lithiated chloromethyl sulfoxide is a powerful enough nucleophile to attack hindered ketones with high diastereocontrol.

Experimental Protocol: Synthesis of Optically Active Epoxides

Objective: Synthesis of a chiral epoxide from cyclohexanone using


-chloromethyl p-tolyl sulfoxide.
Reagents
  • 
    -Chloromethyl p-tolyl sulfoxide (>99% ee)
    
  • LDA (Lithium Diisopropylamide)

  • Cyclohexanone (or substituted derivative)

  • KOH (Powdered)

  • Solvent: THF (Anhydrous), Acetonitrile

Workflow
  • Generation of Carbanion:

    • Dissolve

      
      -sulfoxide (1.0 eq) in dry THF under Argon. Cool to –78 °C .[3][4]
      
    • Add LDA (1.1 eq) dropwise. Stir for 30 mins. The solution usually turns pale yellow, indicating carbanion formation.

    • Critical: Maintain –78 °C to prevent racemization or decomposition (Pummerer-like pathways).

  • Nucleophilic Addition:

    • Add the ketone (1.1 eq) slowly. Stir at –78 °C for 1 hour, then quench with saturated

      
      .
      
    • Extract with EtOAc. Isolate the chlorohydrin sulfoxide adduct .

    • Checkpoint: Analyze the diastereomeric ratio (dr) via

      
       NMR. If solid, perform X-ray crystallography here.
      
  • Ring Closure (Epoxidation):

    • Dissolve the adduct in

      
       or THF.
      
    • Add powdered KOH (4.0 eq). Stir at room temperature for 2–12 hours.

    • Mechanism:[2][3][5][6] The alkoxide attacks the carbon bearing the Cl and Sulfoxide. The sulfoxide acts as a leaving group (as sulfenate).

    • Note: This step typically proceeds with inversion at the carbon center bearing the chlorine.

  • Purification:

    • Filter off salts, concentrate, and purify via silica gel chromatography.

Visualization of Pathways

Diagram 1: Reaction Mechanism & Stereochemical Flow

This diagram illustrates the transformation from the chiral reagent to the final epoxide, highlighting the critical "Lock" (Sulfur chirality) and the inversion step.

SatohMechanism Reagent (R)-Chloromethyl p-Tolyl Sulfoxide (Chiral Lock) Carbanion Lithiated Species (-78°C) Reagent->Carbanion LDA, THF Adduct β-Hydroxy Sulfoxide (Adduct) *CRITICAL CHECKPOINT* Carbanion->Adduct Addition Substrate Ketone/Aldehyde Substrate->Adduct Transition Darzens-type Transition State Adduct->Transition KOH/Base Product Chiral Epoxide (Inversion at C-Cl) Transition->Product - ArSO-

Caption: The Satoh methodology pathway. The chirality of the sulfoxide directs the addition (Adduct), and the subsequent base treatment forces ring closure with specific stereochemistry.

Diagram 2: Stereochemical Confirmation Decision Tree

A logic flow for researchers to validate their products.

ValidationTree Start Isolate β-Hydroxy Sulfoxide IsSolid Is the Adduct Crystalline? Start->IsSolid XRay Perform X-Ray Crystallography (Gold Standard) IsSolid->XRay Yes NMR_Method Use NMR Methods IsSolid->NMR_Method No (Oil) FinalCheck Final Product Analysis (Chemical Correlation) XRay->FinalCheck Confirm Structure Mosher Mosher's Ester Analysis (Determine C-OH config) NMR_Method->Mosher EuShift Chiral Shift Reagent (Eu(hfc)3) NMR_Method->EuShift Mosher->FinalCheck EuShift->FinalCheck

Caption: Decision matrix for determining absolute configuration. X-ray is preferred due to the heavy sulfur atom; NMR is the backup for oils.

References

  • Satoh, T., et al. "Synthesis of Optically Pure

    
    -Chloro- 
    
    
    
    -hydroxy Sulfoxides and Their Application to the Synthesis of Chiral Epoxides." Bulletin of the Chemical Society of Japan, Vol. 69, No. 2, 1996.
  • Satoh, T.

    
    -Halo Sulfoxides." Chemical Reviews, Vol. 96, No. 8, 1996. 
    
  • Aggarwal, V. K., et al. "Sulfur Ylides in Organic Synthesis and Transition Metal Catalysis." Chemical Reviews, Vol. 119, No. 19, 2019. (Provided for comparative context).

  • Drabowicz, J., et al. "Determination of Absolute Configuration of Chiral Sulfoxides." Tetrahedron: Asymmetry, Vol. 11, 2000.

Sources

Benchmarking the synthesis of 2-cyclopentenones against other methods.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Synthesis of 2-Cyclopentenones: Gold(I)-Catalysis vs. Traditional Methodologies Subtitle: A Comparative Technical Guide for Process Chemists and Discovery Scientists

Executive Summary

The 2-cyclopentenone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for prostaglandins, jasmone derivatives, and varying antitumor agents (e.g., methylenomycin B). Historically, access to this motif relied on harsh acid-mediated cyclizations or stoichiometric metal carbonyls.

This guide benchmarks the Cationic Gold(I)-Catalyzed Rautenstrauch Rearrangement —representing the modern "product" standard for precision synthesis—against two traditional heavyweights: the Nazarov Cyclization and the Pauson-Khand Reaction .

Key Finding: While the Nazarov cyclization remains cost-effective for simple achiral divinyl ketones, Gold(I) catalysis offers superior atom economy, mild conditions (room temperature), and—crucially—efficient chirality transfer for enantioselective synthesis, outperforming traditional methods in complex scaffold construction.

Methodological Landscape & Comparative Analysis

The Contenders
  • Gold(I)-Catalyzed Rautenstrauch (The Modern Standard): Utilizes soft carbophilic Lewis acidity of cationic Au(I) to rearrange 1-ethynyl-2-propenyl esters.

    • Pros: 100% Atom economy, chirality transfer, mild conditions.

    • Cons: Catalyst cost (offset by low loading: 1–5 mol%).

  • Nazarov Cyclization (The Baseline): Acid-catalyzed

    
    -electrocyclization of divinyl ketones.
    
    • Pros: Cheap reagents, scalable.

    • Cons: Often requires strong acids, issues with regioselectivity of alkene formation, generally racemic without chiral Lewis acids.

  • Pauson-Khand Reaction (The Bicyclic Specialist): [2+2+1] cycloaddition of an alkene, alkyne, and CO.[1]

    • Pros: Excellent for fused bicyclic systems.

    • Cons: Often stoichiometric Cobalt (toxic), high CO pressures, or expensive Rh/Ir catalysts for turnover.

Performance Metrics Table
MetricGold(I) Catalysis (Rautenstrauch)Nazarov Cyclization (Lewis Acid)Pauson-Khand (Stoichiometric Co)
Yield (Avg) 85 – 96% 60 – 85%50 – 80%
Stereocontrol High (Chirality Transfer >90% ee)Low (Racemic unless chiral LA used)Moderate (Substrate control)
Reaction Temp RT – 40 °C -78 °C to Reflux (highly variable)60 – 110 °C
Atom Economy Excellent (Isomerization)Good (Loss of proton/LG)Moderate (CO incorporation)
Scalability High (Low catalyst loading)High (Cheap reagents)Low (Waste generation)
Substrate Scope Enynyl esters/acetatesDivinyl ketonesEnynes

Mechanistic Visualization

To understand the efficiency gap, we must visualize the mechanistic divergence. The Gold pathway avoids the high-energy pentadienyl cation intermediate typical of the Nazarov, instead utilizing a metal-carbenoid species that allows for controlled rearrangement.

G cluster_0 Gold(I) Rautenstrauch Pathway (Precision) cluster_1 Nazarov Pathway (Traditional) Start_Au Enynyl Ester Inter_Au1 Au(I)-Alkyne Coordination Start_Au->Inter_Au1 Au(I)+ Start_Naz Divinyl Ketone Inter_Naz1 Pentadienyl Cation Start_Naz->Inter_Naz1 Lewis Acid Inter_Au2 Au-Carbenoid Intermediate Inter_Au1->Inter_Au2 1,2-Acyloxy Migration Product 2-Cyclopentenone Inter_Au2->Product Cyclization & Au Loss Inter_Naz2 Oxyallyl Cation Inter_Naz1->Inter_Naz2 4π Electro- cyclization Inter_Naz2->Product -H+

Figure 1: Mechanistic comparison showing the direct carbenoid route of Gold(I) catalysis versus the cationic electrocyclization of the Nazarov reaction.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis (The Modern Benchmark)

Target: Chiral 2-cyclopentenone from propargyl pivalate. Rationale: The use of pivalate over acetate minimizes side reactions. Acetonitrile is used to stabilize the cationic gold species.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-ethynyl-2-propenyl pivalate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

  • Catalyst Activation: In a separate vial, premix Ph3PAuCl (5 mol%) and AgSbF6 (5 mol%) in minimal DCM for 10 minutes to generate the active cationic species in situ. Filter through a celite plug directly into the reaction flask to remove AgCl precipitate.

    • Note: Alternatively, use a pre-formed catalyst like [JohnPhosAu(MeCN)]SbF6 for higher reproducibility.

  • Reaction: Stir the mixture at Room Temperature (25 °C) . Monitor by TLC (typically complete in 1–3 hours).

  • Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove gold residues. Wash with ether.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Outcome: >90% Yield, >94% ee (if starting material is chiral).

Protocol B: Lewis Acid-Catalyzed Nazarov (The Traditional Competitor)

Target: 2-cyclopentenone from divinyl ketone. Rationale: Scandium(III) triflate is selected as a modern, water-tolerant Lewis acid that outperforms traditional stoichiometric AlCl3.

  • Preparation: Dissolve the divinyl ketone substrate (1.0 equiv) in Dichloroethane (DCE) [0.2 M].

  • Catalyst Addition: Add Sc(OTf)3 (10–20 mol%).

  • Reaction: Heat the mixture to 80 °C (Reflux).

    • Critical Control Point: Nazarov cyclizations are reversible. If conversion stalls, adding a bulky base (e.g., 2,6-di-tert-butylpyridine) can prevent protonation of the enolate and drive the reaction forward.

  • Quench: Cool to RT. Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO4.

  • Purification: Flash chromatography.

    • Expected Outcome: 70–80% Yield. Product is typically racemic.

Decision Framework: Selecting the Right Method

Use this logic tree to determine when to switch from traditional methods to the Gold(I) benchmark.

DecisionTree Start Start: Select Target Scaffold Q1 Is the target Chiral? Start->Q1 Q2 Is the structure Bicyclic? Q1->Q2 No (Achiral) Res_Gold USE GOLD(I) CATALYSIS (Rautenstrauch) High ee transfer, mild conditions Q1->Res_Gold Yes (Enantiopure SM) Res_Naz USE NAZAROV (Lewis Acid) Cost-effective for simple cores Q2->Res_Naz No (Simple Ring) Res_PK USE PAUSON-KHAND (Co/Rh) Best for fused rings Q2->Res_PK Yes (Fused System)

Figure 2: Decision matrix for selecting the optimal synthesis pathway based on chirality and structural complexity.

References

  • Nazarov, I. N.; Zaretskaya, I. I. "Derivatives of acetylene. XXVII. Hydration of divinylacetylene." Izv. Akad. Nauk. SSSR, Ser. Khim.1941 , 211–224. Link

  • Pauson, P. L.; Khand, I. U. "Uses of cobalt-carbonyl acetylene complexes in organic synthesis." Ann.[2] N.Y. Acad. Sci.1977 , 295, 2–14. Link

  • Shi, X.; Gorin, D. J.; Toste, F. D. "Synthesis of 2-Cyclopentenones by Gold(I)-Catalyzed Rautenstrauch Rearrangement." J. Am. Chem. Soc.[3][4]2005 , 127, 5802–5803. Link

  • Pellissier, H. "Recent developments in the Nazarov cyclization." Tetrahedron2005 , 61, 6479–6517. Link

  • Riveira, M. J.; et al. "Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals."[5] Org.[3][4][5][6] Lett.2018 , 20, 7090–7094. Link

  • Stankevich, K. S.; Cook, M. J. "Synthesis of 2-Cyclopentenones."[7] J. Org.[7][8] Chem.2022 , 87, 13469–13479.[7] Link

Sources

Kinetic Benchmarking: Chloromethyl Phenyl Sulfoxide (CMPS) in Carbenoid Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage of CMPS

For researchers in drug discovery and complex intermediate synthesis, Chloromethyl Phenyl Sulfoxide (CMPS) represents a critical tactical advantage over traditional homologation reagents (e.g., diazomethane, sulfur ylides). The core value proposition of CMPS lies in its unique Sulfoxide-Magnesium Exchange (SME) kinetics.

Unlike lithium carbenoids, which often decompose rapidly above -100°C, the magnesium carbenoids generated from CMPS exhibit a distinct kinetic stability window at -78°C to -40°C. This stability allows for the accumulation of the carbenoid species prior to electrophile introduction, enabling "titratable" reactivity that is impossible with transient lithium species.

This guide analyzes the reaction kinetics of CMPS, benchmarks it against alternative reagents, and provides a self-validating protocol for its application in pharmaceutical synthesis.

The Kinetic Landscape: Sulfoxide-Magnesium Exchange (SME)

The utility of CMPS is governed by the competition between two kinetic pathways: the Exchange Rate (


)  and the Decomposition Rate (

)
.
Mechanism of Action

The reaction proceeds via an initial coordination of the Grignard reagent (


-PrMgCl) to the sulfinyl oxygen, followed by ligand exchange.[1] This generates a magnesium carbenoid (

-chloroalkylmagnesium species) and a stable sulfoxide byproduct.

Key Kinetic Differentiator: The magnesium carbenoid possesses a "Goldilocks" reactivity profile—sufficiently nucleophilic to attack aldehydes/ketones/imines, yet electrophilic enough to retain the chlorine atom without immediate


-elimination (carbene formation) or 

-elimination.
Pathway Visualization

The following diagram illustrates the kinetic bifurcation faced during the reaction. Success depends on maintaining conditions where


.

SME_Mechanism Start CMPS (PhS(O)CH2Cl) Complex Ate-Complex Intermediate Start->Complex Coordination Reagent i-PrMgCl (Grignard) Reagent->Complex Carbenoid Mg-Carbenoid (PhS(O)-Mg-Cl Species) Complex->Carbenoid Exchange (k_exch) -78°C Trap Product (Homologated Adduct) Carbenoid->Trap Electrophile (k_trap) Path A (Desired) Decomp Decomposition (Carbene/Elimination) Carbenoid->Decomp Thermal (> -40°C) Path B (Unwanted)

Figure 1: Kinetic pathway of Sulfoxide-Magnesium Exchange. Path A is favored at T < -40°C.

Comparative Analysis: CMPS vs. Alternatives

In drug development, the choice of reagent is often dictated by safety (process chemistry) and selectivity (medicinal chemistry).

Table 1: Kinetic & Operational Benchmarking
FeatureCMPS (Mg-Exchange) Chloromethyl Phenyl Sulfide (Li-Deprotonation) Chloroiodomethane (Halogen-Metal Exch)
Active Species Mg-CarbenoidLi-Carbanion/CarbenoidZn/Sm/Li-Carbenoid
Stability Window High: Stable at -78°C for >30 min.Low: Decomposes > -90°C (Li).Variable: Often requires in situ trapping.
Reagent Required

-PrMgCl (Commercial, safe)

-BuLi + TMEDA (Pyrophoric)

or

(Costly/Pyrophoric)
Selectivity High (Chemo- & Stereoselective)Moderate (Basic conditions cause side reactions)Moderate (Simmons-Smith type reactivity)
Primary Risk Thermal decomp if warmed too fast.Over-lithiation or proton abstraction.Explosion hazard (diiodomethane analogs).
Why CMPS Wins for Drug Development:
  • Non-Cryogenic Scalability: While -78°C is standard, the stability of Mg-carbenoids allows for brief excursions to -40°C, making it more robust for scale-up than Li-analogs which require strict -100°C maintenance.

  • Functional Group Tolerance: The exchange uses

    
    -PrMgCl, which is less basic than 
    
    
    
    -BuLi (required for the sulfide route), preserving sensitive esters or nitriles elsewhere on the scaffold.
  • Stereochemical Integrity: Chiral sulfoxides can transfer chirality to the product, a feature extensively documented by Satoh et al. (See References).

Experimental Protocol: Self-Validating SME System

Objective: Generation of a magnesium carbenoid from CMPS and subsequent trapping with a ketone to form an


-chloro- 

-hydroxy sulfoxide (precursor to epoxides).

Safety Note: All reactions must be performed under Argon/Nitrogen in flame-dried glassware.

Phase 1: Reagent Preparation & Exchange
  • Setup: Equip a 3-neck flask with a low-temperature thermometer (internal probe is mandatory) and an addition funnel.

  • Solvation: Dissolve CMPS (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Wait for internal temp to stabilize.

  • Exchange (The Critical Step):

    • Add

      
      -PrMgCl (1.1 equiv, ~2.0 M in THF) dropwise.
      
    • Rate Control: Maintain internal temp < -70°C.

    • Visual Validation: The solution typically turns a bright yellow/orange color. This color change is the primary self-validating signal indicating successful carbenoid formation.

    • Aging: Stir at -78°C for 20 minutes. (Do not exceed 45 mins to minimize

      
      ).
      
Phase 2: Electrophile Trapping
  • Addition: Add the electrophile (e.g., Cyclohexanone, 1.2 equiv) dissolved in THF dropwise.

  • Kinetics: The yellow color will often fade as the carbenoid is consumed (

    
    ).
    
  • Warming: After 30 mins at -78°C, remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with sat. aq.

    
    .[2]
    
Phase 3: Workflow Visualization

Protocol_Flow Setup 1. Setup: CMPS in THF Cool to -78°C AddMg 2. Add i-PrMgCl (Dropwise, T < -70°C) Setup->AddMg Check 3. Visual Check: Yellow/Orange Color? AddMg->Check Proceed 4. Age 20 min (Carbenoid Pool) Check->Proceed Yes Fail STOP: Check Moisture/Temp Check->Fail No (Colorless) Trap 5. Add Electrophile (Color Fades) Proceed->Trap Quench 6. Warm to 0°C & Quench Trap->Quench

Figure 2: Operational workflow with integrated visual validation checkpoint.

Data Summary: Electrophile Scope

The following data summarizes the efficiency of CMPS magnesium carbenoids reacting with various electrophiles, derived from the foundational work of Satoh et al.

Electrophile ClassProduct TypeTypical Yield (%)Kinetic Observation
Aldehydes

-chloro-

-hydroxy sulfoxides
85 - 95%Extremely fast

; high diastereoselectivity.
Ketones

-chloro-

-hydroxy sulfoxides
75 - 90%Slower

due to sterics; requires full 20 min aging.
Imines

-chloro-

-amino sulfoxides
60 - 80%Requires Lewis Acid activation in some cases.
Esters

-chloro-

-keto sulfoxides
70 - 85%2.0 equiv of carbenoid often required to prevent quenching.

References

  • Satoh, T. (2004).[2] Development of New Synthetic Methods With Aryl 1-chlorovinyl Sulfoxides. The Chemical Record, 3(6), 329-341.[2]

  • Hoffmann, R. W., & Koberstein, R. (2000).[3]

    
    -Chloroalkylmagnesium Reagents of >90% e.e. by Sulfoxide/Magnesium Exchange.[1][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 2, 595-602.[3] 
    
  • Satoh, T. (2012).[4] Recent Advances in the Chemistry and Synthetic Uses of Magnesium Carbenoids. Chemical Reviews.

  • Bull, J. A., et al. (2016). Sulfoximines and Sulfoxides: Synthesis and Application. Chemical Reviews, 116, 16.

Sources

Safety Operating Guide

Personal protective equipment for handling Chloromethyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS 7205-94-9 | Field Application Guide for Senior Researchers [1][2]

Executive Summary & Risk Architecture

Chloromethyl phenyl sulfoxide ([(Chloromethyl)sulfinyl]benzene) is a specialized organosulfur building block, distinct from its sulfide (CAS 7205-91-6) and sulfone (CAS 7205-98-3) analogs.[1][2] It is primarily utilized as a thiol ester acyl anion equivalent and a precursor for Pummerer rearrangements [1, 2].

Operational Criticality: The defining logistical challenge of this compound is its low melting point (33–35 °C) [3]. In many active laboratory environments, it exists on the thermodynamic border between solid and liquid. This phase instability creates unique handling risks:

  • Contamination Risk: It tends to melt on warm weighing boats or spatulas, leading to inaccurate massing and cross-contamination.

  • Permeation Risk: As a sulfoxide carrying a chloromethyl moiety, it shares the skin-permeating characteristics of DMSO while acting as a potential alkylating agent.[1][2] Standard nitrile gloves may offer insufficient protection against the molten phase.

Personal Protective Equipment (PPE) Firewall

Do not rely on generic "organic solvent" glove charts. The combination of a sulfoxide vector and a chlorinated payload requires a conservative barrier strategy.

Glove Selection Logic
  • Primary Barrier: Laminate Film (e.g., Silver Shield/4H) .[2] These provide the broadest resistance to permeation by small, polar organic molecules and halogenated species.

  • Dexterity Layer: Nitrile (minimum 5 mil) worn over the laminate glove to protect the film from physical tears and improve grip.

PPE_Selection Start Handling Context Solid Solid State (<30°C) Weighing/Transfer Start->Solid Liquid Solution/Molten (>33°C) Reaction/Workup Start->Liquid Glove1 Double Nitrile (5 mil) Change every 15 mins Solid->Glove1 Glove2 Laminate Liner (Silver Shield) + Outer Nitrile Liquid->Glove2 Resp Respiratory Protection Glove1->Resp Glove2->Resp Hood Fume Hood Required (Vapor/Dust Control) Resp->Hood

Figure 1: Decision matrix for glove selection based on the physical state of the reagent.[1][2]

Operational Handling Protocol
A. Storage & Retrieval
  • Temperature: Store at -20°C or 2–8°C . Keeping the compound well below its melting point (33°C) is critical for handling it as a free-flowing solid rather than a sticky sludge [3].[1][2]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Sulfoxides are hygroscopic; moisture absorption depresses the melting point further and can interfere with sensitive Pummerer couplings.

B. Weighing & Transfer (The "Cold Chain" Technique)

Because the heat from a gloved hand can melt the compound through a glass vial:

  • Pre-chill your spatula and weighing boat in the freezer for 5 minutes before use.

  • Do not hold the vial directly in your palm. Use a clamp or place the vial in a small beaker of ice during weighing.

  • Static Control: Use an antistatic gun if the solid is powdery; static charge often disperses fine chloromethyl powders, increasing inhalation risk.

C. Reaction Setup (Pummerer Rearrangement Context)

When using this reagent with acetic anhydride or trifluoroacetic anhydride (Pummerer conditions) [4]:

  • Exotherm Warning: The activation of the sulfoxide oxygen is often exothermic. Add the anhydride slowly at 0°C.

  • Byproduct Management: The reaction generates acyloxy thioethers.[3][4] Ensure the waste stream is treated as halogenated organic sulfur waste .

Emergency Response & Spill Management

Immediate Action:

  • Skin Contact: Wash with soap and water immediately. DO NOT use ethanol or DMSO ; these solvents will dissolve the lipophilic this compound and accelerate its transport through the skin barrier.

  • Eye Contact: Flush for 15 minutes. The chloromethyl group hydrolyzes to release HCl in moist environments (like the eye), causing severe irritation.

Spill Cleanup Logic

Spill_Response Spill Spill Detected State Assess State Spill->State SolidSpill Solid/Powder State->SolidSpill LiquidSpill Molten/Solution State->LiquidSpill Action1 Dampen with mineral oil (Prevent Dust) SolidSpill->Action1 Action2 Absorb with Vermiculite or Sand LiquidSpill->Action2 Disposal Scoop to Halogenated Waste Container Action1->Disposal Action2->Disposal Clean Wash Area with Soap & Water Disposal->Clean

Figure 2: Protocol for containing spills based on the compound's phase.[1][2]

Disposal Strategy
  • Classification: Halogenated Organic Solvent/Solid.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as sulfoxides can be further oxidized to sulfones exothermically.[2]

  • Labeling: Clearly mark as "Contains Organic Sulfides/Sulfoxides" to alert waste management personnel to potential odors.

References
  • Durst, T. (1969).[5] Stereospecific hydroxyalkylation of this compound. Journal of the American Chemical Society, 91(4), 1034–1035.[2][5][6] Link[2]

  • Akai, S., & Kita, Y. (2006).[2][4] Recent advances in Pummerer Reactions. Topics in Current Chemistry, 274, 35-76.[1][2] Link

  • ChemicalBook. (2025).[7][8] this compound Properties & Safety Data. Link

  • Tokyo Chemical Industry (TCI). (n.d.). Pummerer Rearrangement Protocol. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl phenyl sulfoxide
Reactant of Route 2
Reactant of Route 2
Chloromethyl phenyl sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.